Product packaging for 7-Bromo-5-fluoro-3-methyl-1H-indole(Cat. No.:CAS No. 883001-24-9)

7-Bromo-5-fluoro-3-methyl-1H-indole

Cat. No.: B1441527
CAS No.: 883001-24-9
M. Wt: 228.06 g/mol
InChI Key: RIPHXXHZNPGTMV-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3-methyl-1H-indole (CAS 883001-24-9) is a high-value halogenated indole derivative serving as a key synthetic intermediate in medicinal chemistry and antiviral research. This compound is particularly significant in the development of novel influenza inhibitors, where the 7-bromo-5-fluoro indole scaffold acts as a strategic bioisosteric replacement for 7-azaindole cores in advanced lead compounds . Research demonstrates that such fluoro-substituted indoles can be developed into potent inhibitors of the influenza virus PB2 cap-binding domain, a critical virulence determinant, showing excellent cellular potency in the low nanomolar range against multiple influenza A strains (H1N1 and H3N2) . Beyond its primary application in influenza research, this versatile building block is part of the broader indole chemical class, which is extensively explored for a wide spectrum of biological activities. Indole derivatives are routinely investigated for their potential antiviral properties against other viruses such as herpes simplex virus (HSV) and Coxsackie B4 virus, as well as for anticancer activities . The molecular structure, characterized by its bromine and fluorine substituents, allows for further functionalization via cross-coupling reactions, making it a versatile precursor for constructing complex target molecules . Please Note: This product is intended for research purposes and further manufacturing use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrFN B1441527 7-Bromo-5-fluoro-3-methyl-1H-indole CAS No. 883001-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHXXHZNPGTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694852
Record name 7-Bromo-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883001-24-9
Record name 7-Bromo-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-fluoro-3-methyl-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-fluoro-3-methyl-1H-indole is a halogenated indole derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectral analysis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenation of the indole nucleus is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of a bromine atom at the 7-position and a fluorine atom at the 5-position of the 3-methylindole core in this compound creates a molecule with distinct electronic and lipophilic characteristics. This unique substitution pattern makes it a valuable intermediate for creating complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 883001-24-9[3]
Molecular Formula C₉H₇BrFN[4]
Molecular Weight 228.06 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically ≥97%[4]
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from general indole solubility

Synthesis and Mechanism

While a specific, detailed synthesis for this compound is not extensively published, a plausible and efficient synthetic route can be devised based on established indole synthesis methodologies. A likely approach would involve the electrophilic bromination and fluorination of a suitable 3-methylindole precursor.

Proposed Synthetic Workflow

A potential synthetic pathway could start from commercially available 5-fluoro-3-methyl-1H-indole, followed by a regioselective bromination at the C7 position.

Synthesis_of_this compound 5-Fluoro-3-methyl-1H-indole 5-Fluoro-3-methyl-1H-indole Reaction_Vessel Electrophilic Bromination 5-Fluoro-3-methyl-1H-indole->Reaction_Vessel N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Vessel Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification This compound This compound Purification->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 5-fluoro-3-methyl-1H-indole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton (if not exchanged), and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and fluorine atoms will be significantly affected.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-F and C-Br stretching vibrations in the fingerprint region.

Chemical Reactivity and Potential Applications

The presence of the bromine atom at the C7 position and the N-H proton makes this compound a versatile intermediate for further chemical modifications.

Potential Reaction Pathways

Reactivity_of_this compound Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation Base, R-X Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Pd catalyst, Base, Ar-B(OH)2 Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Pd catalyst, Base, R2NH Sonogashira_Coupling Sonogashira Coupling Start->Sonogashira_Coupling Pd/Cu catalyst, Base, R-C≡CH Product_N N-Substituted Indoles N_Alkylation->Product_N Product_S 7-Aryl Indoles Suzuki_Coupling->Product_S Product_B 7-Amino Indoles Buchwald_Hartwig->Product_B Product_So 7-Alkynyl Indoles Sonogashira_Coupling->Product_So

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

The functionalized indole core of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The C-Br bond can be utilized in various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of a broad chemical space. Indole derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a key intermediate in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted indole scaffold.[6]

  • Anticancer Agents: The indole nucleus is present in several anticancer drugs.[7]

  • Antimicrobial Agents: Functionalized indoles have shown promising activity against various pathogens.[8]

Conclusion

This compound is a valuable halogenated indole derivative with significant potential for applications in organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple avenues for further functionalization, making it a key building block for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and potential, encouraging further research and exploration of its utility in developing next-generation therapeutics and functional materials.

References

An In-Depth Technical Guide to 7-Bromo-5-fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Functionalized indoles, such as 7-Bromo-5-fluoro-3-methyl-1H-indole, represent highly valuable building blocks for the development of novel therapeutic agents. The specific substitution pattern of this compound—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group—offers a unique combination of features for drug design and chemical synthesis. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a proposed synthetic route based on established methodology, predicted analytical characterization, reactivity profile, and its potential applications in the field of drug discovery.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in chemical biology and drug discovery.[2][4] It is a key component of the essential amino acid tryptophan and is found in numerous bioactive molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][4] The versatility of the indole scaffold allows it to interact with a wide range of biological targets. Consequently, chemists continuously explore the synthesis of novel indole derivatives to create new drugs for treating cancer, infections, and inflammatory diseases.[1][5][] The strategic placement of substituents on the indole core is a critical aspect of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.

Compound Profile: this compound

Structural Elucidation and IUPAC Name

The compound is systematically named This compound . Its structure consists of an indole core with a bromine atom at position 7, a fluorine atom at position 5, and a methyl group at position 3. The "1H" designation confirms that the nitrogen atom of the pyrrole ring bears a hydrogen.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Key Chemical Identifiers

Quantitative data and identifiers provide a standardized way to reference this specific chemical entity in databases and publications.

IdentifierValueSource
CAS Number 883001-24-9[7][8]
Molecular Formula C₉H₇BrFN
Molecular Weight 228.06 g/mol
Canonical SMILES CC1=CNC2=C1C=C(F)C=C2Br[8]
InChIKey Not available in search results
PubChem CID Not available in search results

Synthesis and Purification Strategy

Retrosynthetic Analysis

The Fischer synthesis provides a direct pathway to the target molecule. The indole ring is formed by creating a bond between the ortho-carbon of the phenyl ring and the carbon of the enamine intermediate, which is derived from the ketone.

Retrosynthesis target This compound disconnect Fischer Indole Synthesis target->disconnect intermediates Phenylhydrazone intermediate disconnect->intermediates [3,3]-sigmatropic rearrangement starting_materials Starting Materials: (2-Bromo-4-fluorophenyl)hydrazine + Propan-2-one (Acetone) intermediates->starting_materials Condensation

Diagram 1. Retrosynthetic approach via Fischer Indole Synthesis.
Proposed Synthetic Protocol

This protocol describes the synthesis starting from commercially available (2-bromo-4-fluorophenyl)hydrazine and propan-2-one (acetone).

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve (2-bromo-4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add propan-2-one (1.1 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. The phenylhydrazone may precipitate from the solution and can be isolated, or used directly in the next step.

Step 2: Acid-Catalyzed Cyclization (Indolization)

  • The crude phenylhydrazone is subjected to an acid catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid.[9][11]

  • Heat the reaction mixture. The optimal temperature depends on the chosen catalyst but typically ranges from 80°C to 150°C.[10]

  • The reaction is monitored by TLC or LC-MS for the formation of the indole product.

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water and neutralizing the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification and Workflow

The crude this compound is typically purified using flash column chromatography on silica gel.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Mix Hydrazine + Acetone in Ethanol B 2. Form Phenylhydrazone A->B C 3. Add Acid Catalyst (e.g., PPA) B->C D 4. Heat to 100-120°C C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quench with Ice-Water E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry & Concentrate H->I J 10. Flash Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS, IR) J->K

Diagram 2. Overall workflow for synthesis and purification.

Analytical and Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific molecule are not published. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.

TechniquePredicted Features
¹H NMR NH Proton (δ 8.0-8.5 ppm): Broad singlet, characteristic of the indole N-H. Aromatic Protons (δ 7.0-7.5 ppm): Two doublets in the aromatic region, showing coupling to the fluorine atom (H-C4 and H-C6). C2-H (δ ~7.0 ppm): A quartet or broad singlet for the proton at C2, coupled to the C3-methyl group. CH₃ Protons (δ ~2.3 ppm): A doublet for the methyl group at C3, coupled to the C2-H proton.
¹³C NMR Aromatic Carbons (δ 110-140 ppm): Signals for the 8 carbons of the indole core. The carbons attached to bromine (C7) and fluorine (C5) will show characteristic shifts and C-F coupling. Methyl Carbon (δ ~12 ppm): Signal for the C3-methyl group.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z 227 and 229 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation: Loss of a methyl radical ([M-15]⁺) is a likely fragmentation pathway.
IR Spectroscopy N-H Stretch: A sharp peak around 3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-2900 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region. C-F Stretch: A strong absorption band around 1250-1050 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically below 650 cm⁻¹.

Chemical Reactivity and Derivatization Potential

The unique substitution pattern of this compound makes it a versatile platform for further chemical modification.

  • N-H Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or protected (e.g., with tosyl or BOC groups) using a base like sodium hydride (NaH) followed by an electrophile.[12]

  • C-H Functionalization: The C2 position is the most electron-rich C-H bond on the pyrrole ring and is susceptible to electrophilic attack or metal-catalyzed C-H functionalization, although the existing C3-methyl group provides some steric hindrance.[13][14][15]

  • C-Br Functionalization: The C7-bromo group is the most valuable synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, making it a powerful tool for building molecular complexity in drug discovery programs.[9]

Reactivity cluster_N N-H Reactivity cluster_C2 C2-H Reactivity cluster_C7 C7-Br Reactivity Indole This compound N_Alkylation N-Alkylation / Acylation (Base + R-X) Indole->N_Alkylation Position 1 C2_Func Electrophilic Substitution (e.g., Vilsmeier-Haack) Indole->C2_Func Position 2 Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Indole->Suzuki Position 7 Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Indole->Buchwald Position 7

Diagram 3. Key derivatization pathways.

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but rather a sophisticated chemical building block. Its value lies in its potential to serve as a starting point for the synthesis of more complex molecules with potential biological activity.[2][]

  • Medicinal Chemistry Scaffold: The combination of substituents is highly desirable. The fluorine atom can enhance metabolic stability and receptor binding affinity. The methyl group can provide steric bulk and improve lipophilicity. The bromine atom serves as a crucial point for diversification, allowing a library of related compounds to be rapidly synthesized and screened for activity.

  • Probe for Target Identification: As a fragment-like molecule, it could be used in fragment-based drug discovery (FBDD) campaigns to identify new binding interactions with protein targets.

  • Precursor to Complex Molecules: This indole could be a key intermediate in the total synthesis of complex natural products or their analogues. The indole framework is central to many anti-cancer, anti-viral, and anti-inflammatory agents.[1][5]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Specific toxicological data is not available. Halogenated aromatic compounds should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • SDS: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its synthesis can be confidently approached using established methods like the Fischer indole synthesis. Its structural features—particularly the synthetically versatile bromine atom at C7 and the modulating fluorine atom at C5—make it an attractive scaffold for creating diverse chemical libraries aimed at discovering new therapeutic agents. Future research leveraging this compound could lead to the development of novel drugs with improved pharmacological properties.

References

Molecular structure of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 7-Bromo-5-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of this compound. As a halogenated indole derivative, this compound serves as a critical building block in medicinal chemistry, leveraging its unique electronic and steric properties for the development of novel therapeutic agents.

The indole ring system, a fusion of a benzene and a pyrrole ring, is renowned as a "privileged scaffold" in drug discovery. Its structural motif is present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific compound, this compound (CAS No. 883001-24-9), is a polysubstituted indole designed to explore and enhance these inherent capabilities.[3][4][5]

The strategic placement of bromo, fluoro, and methyl groups on the indole core imparts distinct physicochemical characteristics that are highly valuable for medicinal chemists:

  • Fluorine at C5: Enhances metabolic stability and binding affinity.

  • Bromine at C7: Provides a reactive handle for further chemical modification.

  • Methyl at C3: Modulates steric profile and blocks a primary site of metabolic activity.

This guide delves into the structural intricacies of this molecule, offering insights into its synthesis, characterization, and potential applications.

Molecular Architecture and Physicochemical Properties

The foundational structure of this compound is the aromatic, bicyclic indole core. The substituents are positioned to deliberately modulate the molecule's electronic distribution, lipophilicity, and reactivity.

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Data and Substituent Influence

PropertyValue / Description
CAS Number 883001-24-9
Molecular Formula C₉H₇BrFN[6]
Molecular Weight 228.06 g/mol
C7-Bromine A large halogen atom that significantly increases lipophilicity. It serves as an excellent synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
C5-Fluorine A small, highly electronegative atom. Its introduction is a key strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa.[7]
C3-Methyl Group An alkyl substituent that occupies the most nucleophilic position of the indole ring. This sterically hinders and electronically deactivates the C3 position from typical electrophilic substitution reactions.[8][9]

Strategic Synthesis

The construction of a polysubstituted indole such as this requires a regioselective and robust synthetic strategy. The Fischer indole synthesis is a classic and highly effective method for preparing 3-methylindoles and can be adapted for this target.[10][11]

Proposed Experimental Protocol: Fischer Indole Synthesis
  • Hydrazine Formation: Start with commercially available 2-bromo-4-fluoroaniline. Diazotization followed by reduction (e.g., with SnCl₂) yields the crucial intermediate, (2-bromo-4-fluorophenyl)hydrazine.

  • Hydrazone Condensation: React the (2-bromo-4-fluorophenyl)hydrazine with acetone in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization and Aromatization: Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or H₂SO₄). This induces a[12][12]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final this compound product.

Caption: Proposed synthetic workflow via Fischer Indole Synthesis.

This self-validating protocol ensures the correct placement of substituents, as the regiochemistry is dictated by the structure of the starting aniline derivative.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of the final compound requires a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Key Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique reveals the number and environment of protons. For this compound, one would expect to see distinct signals for the N-H proton (a broad singlet), the C3-methyl group (a singlet or a narrow doublet around 2.3 ppm), and the aromatic protons on the benzene ring.[13] The coupling patterns between the aromatic protons will be complex due to the influence of both the bromine and fluorine atoms.

    • ¹³C NMR: This spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Br, F), providing clear evidence of the substitution pattern.

    • ¹⁹F NMR: A crucial experiment for fluorinated compounds, this would show a single resonance for the C5-fluorine atom, confirming its presence and electronic environment.

  • Mass Spectrometry (MS):

    • This analysis confirms the molecular weight. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₇BrFN. A key diagnostic feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺), which is an unmistakable signature for a monobrominated compound.

Table 2: Predicted Spectroscopic Data Summary

TechniqueExpected Observation
¹H NMR - Broad singlet for N-H proton (> 8.0 ppm)- Singlet/doublet for C3-CH₃ (~2.3 ppm)[13]- Two distinct signals in the aromatic region (7.0-7.6 ppm) showing complex coupling due to H-F and H-H interactions.
¹³C NMR - Nine distinct carbon signals.- Carbons attached to F (C5) and Br (C7) will show characteristic shifts and C-F coupling.
¹⁹F NMR - A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z ≈ 227 and 229 in a ~1:1 ratio.- Fragmentation pattern consistent with an indole structure.
IR Spec - Sharp N-H stretching vibration (~3400 cm⁻¹)- Aromatic C-H stretching (~3100-3000 cm⁻¹)- C=C stretching in the aromatic region (~1600-1450 cm⁻¹)

Chemical Reactivity and Synthetic Utility

The reactivity of the indole core is significantly modulated by its substituents.

  • Electrophilic Substitution: The indole C3 position is the most electron-rich and typically the primary site of electrophilic attack.[12] However, in this molecule, the C3 position is blocked by a methyl group. This redirects any potential electrophilic substitution to less reactive sites, such as the nitrogen atom or the benzene ring, although the latter is deactivated by the halogen substituents.

  • N-Functionalization: The indole nitrogen (N1) remains a viable site for reactions. It can be deprotonated with a base and subsequently alkylated, acylated, or arylated to introduce a wide variety of functional groups, which is a common strategy in drug development to modulate solubility and target engagement.

  • Cross-Coupling Reactions: The C7-bromo substituent is the molecule's most valuable feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the efficient and modular attachment of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Core 7-Bromo-5-fluoro- 3-methyl-1H-indole Lib1 Aryl/Heteroaryl Derivatives Core->Lib1 Suzuki Coupling (Ar-B(OH)₂) Lib2 Alkynyl Derivatives Core->Lib2 Sonogashira Coupling (R-C≡CH) Lib3 Amine Derivatives Core->Lib3 Buchwald-Hartwig (R₂NH) Lib4 N-Alkylated Derivatives Core->Lib4 Base, R-X

Caption: Role as a scaffold for chemical library generation.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound is more than just a chemical compound; it is a carefully designed molecular tool. Its structure embodies several key principles of modern medicinal chemistry: a privileged core scaffold, strategic halogenation for improved drug-like properties, and a reactive handle for synthetic diversification. The combination of metabolic blocking (fluorine), steric modulation (methyl), and a versatile synthetic anchor (bromine) makes it an exceptionally valuable starting point for developing potent and selective therapeutic agents targeting a range of diseases. This in-depth understanding of its structure, synthesis, and reactivity empowers researchers to fully exploit its potential in the ongoing quest for novel medicines.

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key spectroscopic data for 7-Bromo-5-fluoro-3-methyl-1H-indole (CAS No: 916179-89-0), a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold creates a unique electronic and steric profile, making precise structural confirmation paramount. This document moves beyond a simple data repository, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in fundamental principles and comparative analysis with related structures.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered according to IUPAC nomenclature for the indole ring system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. The following analysis is based on established principles of substituent effects on the indole ring.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0-160 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is defined by the electronic effects of the substituents. The electron-withdrawing nature of fluorine and bromine, combined with the electron-donating methyl group, results in a distinct pattern of chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (H1)~ 8.2 (broad singlet)br s-
C2-H~ 7.1 (singlet)s-
C3-CH₃~ 2.3 (singlet)s-
C4-H~ 7.4 (doublet of doublets)ddJ(H4-F5) ≈ 9.0, J(H4-H6) ≈ 2.5
C6-H~ 7.1 (doublet of doublets)ddJ(H6-F5) ≈ 9.5, J(H6-H4) ≈ 2.5
  • N-H (H1): The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding.

  • C2-H: This proton on the pyrrole ring is adjacent to the electron-donating methyl group and appears as a singlet, as it lacks adjacent proton coupling partners.

  • C3-CH₃: The methyl protons are shielded and appear as a sharp singlet upfield.

  • C4-H & C6-H: These aromatic protons provide the most diagnostic information. The fluorine at C5 splits both H4 and H6. H4 will appear as a doublet of doublets due to coupling to the C5-Fluorine (³JHF, ortho) and a smaller meta-coupling to H6 (⁴JHH). Similarly, H6 is split by the C5-Fluorine (³JHF, ortho) and H4 (⁴JHH). The ortho H-F coupling is typically larger than the meta H-H coupling.

¹³C NMR Spectral Data Interpretation

The carbon spectrum confirms the molecular backbone and the influence of the halogen substituents. The most significant effect is the direct C-F coupling, which splits the C5 signal into a doublet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (¹JCF, Hz)
C2~ 123-
C3~ 112-
C3-CH₃~ 10-
C3a~ 129-
C4~ 110 (d)²JCF ≈ 25
C5~ 158 (d)¹JCF ≈ 240
C6~ 115 (d)²JCF ≈ 25
C7~ 105-
C7a~ 135-
  • C5 (Fluorine-bearing Carbon): This carbon will be the most downfield of the aromatic carbons (excluding the bridgehead carbons) and will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240 Hz, appearing as a distinct doublet.

  • C4 & C6 (Adjacent to Fluorine): These carbons will show smaller two-bond C-F couplings (²JCF) of around 25 Hz, also appearing as doublets.

  • C7 (Bromine-bearing Carbon): The carbon directly attached to bromine (C7) is shielded by the "heavy atom effect" and will appear further upfield than expected for a typical aromatic carbon, around 105 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

Experimental Protocol: MS Data Acquisition
  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for molecular ion confirmation. Electron Ionization (EI) can be used to induce fragmentation.

  • Mass Analyzer: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the molecular formula.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

MS Data Interpretation

The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine.

Table 3: Predicted Mass Spectrometry Data

FeaturePredicted m/zRationale
Molecular Ion [M]⁺226.99 / 228.99Presence of nearly 1:1 ratio peaks for ⁷⁹Br and ⁸¹Br isotopes.
HRMS [M+H]⁺228.0033Calculated for C₉H₈BrFN⁺. Confirms elemental composition.
Key Fragment212 / 214Loss of a methyl radical (•CH₃) from the molecular ion.
  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a mass difference of two units. This results in a characteristic "doublet" for the molecular ion peak ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, with nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement of the molecular ion (e.g., as the protonated species [M+H]⁺) can confirm the elemental formula C₉H₇BrFN to within a few parts per million (ppm), providing a high degree of confidence in the compound's identity.

Fragmentation Workflow

The logical flow of fragmentation under EI conditions can be visualized to understand the molecule's stability.

G M [C₉H₇BrFN]⁺ m/z 227/229 Frag1 Loss of •CH₃ M->Frag1 -15 Da Frag2 [C₈H₄BrFN]⁺ m/z 212/214 Frag1->Frag2

Caption: Primary fragmentation pathway via loss of the C3-methyl group.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Technique: Use an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer for rapid analysis of the solid sample.

  • Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

IR Data Interpretation

The IR spectrum will show characteristic absorptions for the N-H bond, aromatic C-H bonds, and the various carbon-halogen bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3400N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
~ 2920C-H StretchAliphatic C-H (Methyl)
1620-1450C=C StretchAromatic Ring
~ 1250C-F StretchAryl-Fluorine
~ 650C-Br StretchAryl-Bromine
  • N-H Stretch: A relatively sharp peak around 3400 cm⁻¹ is a clear indicator of the indole N-H group. Its position and sharpness can be influenced by hydrogen bonding in the solid state.

  • Aromatic Region: Multiple sharp bands between 1620-1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the indole ring system.

  • Carbon-Halogen Stretches: The C-F and C-Br stretches appear in the fingerprint region. The C-F stretch is typically a strong, sharp band around 1250 cm⁻¹, while the C-Br stretch is found at much lower wavenumbers, often below 700 cm⁻¹.

References

Introduction: The Analytical Imperative for a Disubstituted Indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-5-fluoro-3-methyl-1H-indole

In the landscape of pharmaceutical research and drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and structural versatility make it a privileged core in numerous therapeutic agents. The compound this compound represents a specific chemotype where halogenation patterns are critical for modulating biological activity, metabolic stability, and receptor binding affinity. Consequently, unambiguous structural confirmation and purity assessment are paramount.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not just the molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, grounded in first principles and field-proven methodologies. We will delve into the causal logic behind selecting ionization techniques, predict fragmentation pathways, and provide robust, self-validating experimental protocols for its analysis.

Core Physicochemical Properties and Their Mass Spectrometric Implications

Before delving into spectral analysis, understanding the molecule's fundamental properties is key to predicting its behavior within the mass spectrometer.

PropertyValueSourceSignificance for MS Analysis
Molecular Formula C₉H₇BrFN[1]Determines the exact monoisotopic mass.
Molecular Weight 228.06 g/mol [1]Provides the nominal mass for the molecular ion.
Key Structural Features Indole Ring, Methyl Group, Bromine Atom, Fluorine AtomThese features dictate the primary fragmentation pathways and characteristic isotopic patterns.

The most telling feature is the presence of a single bromine atom. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any bromine-containing ion will manifest as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities (approximately 1:1 ratio).[2][3] This isotopic signature is a powerful, intrinsic validator for identifying bromine-containing fragments in the spectrum.

Ionization Techniques: Choosing the Right Tool for the Question

The choice of ionization method is the most critical experimental decision, as it dictates the type and extent of information obtained. We will consider the two most relevant techniques: Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for unambiguous molecular weight confirmation.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a high-energy technique that bombards the analyte with 70 eV electrons, inducing ionization and extensive, reproducible fragmentation.[4] This "hard" ionization is ideal for creating a detailed fragmentation pattern that serves as a structural fingerprint, often allowing for the complete identification of an unknown compound by comparing its spectrum to established libraries.

The process follows a clear logical path:

  • Ionization: A high-energy electron ejects an electron from the molecule, forming a radical cation, M•+.

  • Fragmentation: The excess energy imparted to M•+ causes it to undergo a cascade of bond cleavages and rearrangements, producing a series of smaller, characteristic fragment ions.[5][6]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast, ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal imparted energy.[7][8] Its primary advantage is the preservation of the molecular species, typically observed as a protonated molecule, [M+H]⁺. This makes ESI the gold standard for confirming the molecular weight of a compound.[7]

The ESI process involves three main steps:

  • Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[8]

  • Desolvation: The solvent evaporates from the droplets, shrinking them and increasing their surface charge density.[8]

  • Gas-Phase Ion Formation: Coulombic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules into the gas phase.[8]

Predicted Mass Spectrum and Fragmentation Analysis (EI-MS)

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For this compound, we can predict a logical and informative fragmentation cascade under EI conditions.

The Molecular Ion (M•+)

The molecular ion peak is the most critical starting point. Given the presence of bromine, we expect to see a characteristic isotopic doublet.

  • [M]•+ : An ion containing the ⁷⁹Br isotope at m/z 228 .

  • [M+2]•+ : An ion containing the ⁸¹Br isotope at m/z 230 .

The near 1:1 intensity ratio of these two peaks is the primary confirmation of a monobrominated compound.[2][3]

Primary Fragmentation Pathways

The unstable molecular ion will dissipate its excess energy by cleaving its weakest bonds and expelling stable neutral species.

Predicted m/zProposed Fragment IonNeutral LossRationale and Significance
213 / 215[C₈H₄BrFN]⁺•CH₃Loss of the methyl group is a common fragmentation for methylated aromatics. The resulting ion retains the bromine isotopic pattern.
149[C₉H₇FN]⁺•BrCleavage of the C-Br bond results in the loss of the bromine radical. This is a highly favorable pathway, leading to a prominent peak and the disappearance of the isotopic pattern.
122[C₈H₆F]⁺•Br, HCNFollowing the loss of bromine, the indole ring can undergo its characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN).[9] This is a strong indicator of the indole core structure.
Visualizing the Fragmentation Cascade

The logical relationships between the parent ion and its major fragments can be visualized as a fragmentation pathway.

G M [C₉H₇BrFN]⁺• m/z 228/230 F1 [C₈H₄BrFN]⁺ m/z 213/215 M->F1 - •CH₃ F2 [C₉H₇FN]⁺ m/z 149 M->F2 - •Br F3 [C₈H₆F]⁺ m/z 122 F2->F3 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality, interpretable data.

Protocol 1: GC-MS Analysis for Structural Elucidation (EI)

This workflow is designed to separate the analyte from impurities and generate a reproducible fragmentation pattern for library matching and structural confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL for injection. Causality Note: Working within the linear dynamic range of the detector is crucial for obtaining a clean spectrum without saturation effects.

2. Gas Chromatography (GC) Parameters:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • Causality Note: This temperature program ensures good peak shape for the indole and effectively elutes any higher-boiling impurities.

3. Mass Spectrometry (MS) Parameters (EI):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Trustworthiness Note: 70 eV is the industry standard, ensuring that the fragmentation pattern is consistent and comparable to commercial and public spectral libraries like NIST.
  • Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.
  • Acquisition Mode: Full Scan.

Visualizing the GC-MS Workflow

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Prep Dissolve Sample (1-10 µg/mL) Inject Inject 1 µL Prep->Inject Column Separate on GC Column Inject->Column Ionize EI Ionization (70 eV) Column->Ionize Analyze Mass Analyzer (Scan m/z 40-400) Ionize->Analyze Detect Detector Analyze->Detect Data Data Detect->Data

Caption: General experimental workflow for GC-MS analysis.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation (ESI)

This workflow is optimized to confirm the molecular weight of the parent compound with minimal fragmentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
  • Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

2. Liquid Chromatography (LC) Parameters:

  • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Trustworthiness Note: While formic acid is a common additive for enhancing protonation in positive ESI mode, it has been reported to cause dehalogenation (specifically deiodination) of some aromatic compounds in the ESI source.[10][11] Therefore, if in-source loss of bromine is observed, the analysis should be repeated using acetic acid as a modifier or no acid at all, though sensitivity may be reduced.

3. Mass Spectrometry (MS) Parameters (ESI):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas (N₂): Flow rate of 10 L/min at 300°C.
  • Nebulizer Pressure: 40 psi.
  • Mass Range: Scan from m/z 100 to 400.
  • Acquisition Mode: Full Scan.
  • Expected Ion: The protonated molecule [M+H]⁺ at m/z 229 / 231 .

Conclusion

The mass spectrometric analysis of this compound is a clear example of how a multi-faceted approach yields a complete and unambiguous structural characterization. By leveraging the strengths of both hard (EI) and soft (ESI) ionization techniques, researchers can confidently determine its structure and purity. The predictable fragmentation pattern under EI, governed by the indole core and its substituents, provides a rich structural fingerprint. The characteristic bromine isotopic doublet serves as a constant, self-validating feature throughout the analysis. The protocols provided herein represent a robust framework for obtaining high-quality data, enabling scientists in drug discovery and development to make informed decisions based on reliable analytical evidence.

References

Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its ability to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors, have designated it a "privileged scaffold".[1][3][4] This versatility allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][5] Indole derivatives are prevalent in nature, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[6][7] This natural prevalence is mirrored in synthetic pharmaceuticals, where the indole framework is integral to numerous FDA-approved drugs for treating conditions ranging from cancer and viral infections to migraines and inflammation.[2][8][9][10] This guide provides a detailed exploration of the multifaceted biological activities of indole derivatives, their mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.

Core Biological Activities and Therapeutic Applications

The structural plasticity of the indole ring allows its derivatives to interact with a diverse array of biological targets, resulting in a broad range of therapeutic effects.[11][12]

Anticancer Activity

Indole derivatives have emerged as highly promising anticancer agents due to their ability to target multiple key pathways involved in tumor growth and proliferation.[11][13] Their mechanisms are varied and include the disruption of microtubule dynamics, inhibition of protein kinases, induction of cell cycle arrest, and promotion of apoptosis.[11][14][15]

  • Tubulin Polymerization Inhibition: Many indole-based compounds act as potent anti-mitotic agents by inhibiting tubulin polymerization.[11][16] They often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[16][17]

  • Protein Kinase Inhibition: As crucial regulators of cellular signaling, protein kinases are prime targets for cancer therapy. Indole derivatives have been successfully developed as inhibitors for various kinases, such as Pim-1, Pim-2, and Pim-3, which are often overexpressed in cancer cells.[18]

  • Induction of Apoptosis: Beyond cell cycle arrest, indole derivatives can trigger apoptosis through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1, and by inducing DNA damage within cancer cells.[13][15]

Table 1: In Vitro Cytotoxic Activity (IC₅₀ Values) of Selected Indole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Indole–chalcone derivative (55)Various (A549, HeLa, MCF-7, etc.)0.0003 - 0.009Tubulin Polymerization Inhibitor[19]
Quinoline-indole derivative (13)Various0.002 - 0.011 (2 - 11 nM)Tubulin Polymerization Inhibitor[16][17]
Benzimidazole-indole derivative (8)Various0.05 (average)Tubulin Polymerization Inhibitor[16][17]
Chalcone-indole derivative (12)Various0.22 - 1.80Tubulin Polymerization Inhibitor[16][17]
Indole-based Sulfonohydrazide (5f)MDA-MB-468 (Breast)8.2Not specified[20]
Indole-based Sulfonohydrazide (5f)MCF-7 (Breast)13.2Not specified[20]
Antimicrobial Activity

With the rise of antibiotic-resistant pathogens, the need for novel antimicrobial agents is critical.[6] Indole derivatives have demonstrated significant antibacterial and antifungal properties, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][21] Their mechanisms often involve disrupting bacterial cell membranes and inhibiting biofilm formation, which is a key virulence factor for many pathogens.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
Indole-thiourea hybrid (1)Gram-positive/negative<12.5Ciprofloxacin<1.0[1]
IndolylthienopyrimidineVariousThermally stableNot specifiedNot specified[22]
Indole-triazole derivative (3d)C. krusei3.125FluconazoleNot specified[21]
Schiff base indole derivative (26)Gram-positive/negative3.91Ethambutol0.75[1]
Antiviral Activity

The indole scaffold is a key component in several antiviral drugs, targeting a range of viruses including HIV, Hepatitis C (HCV), Dengue virus (DENV), and Zika virus (ZIKV).[3][23][24] These compounds can interfere with various stages of the viral life cycle.

  • HIV: Indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Delavirdine, and as HIV-1 attachment inhibitors.[4][23]

  • HCV: Certain substituted tetrahydroindoles have shown potent anti-HCV properties against different genotypes.[23]

  • DENV and ZIKV: A novel class of indole alkaloid derivatives has been identified that inhibits DENV and ZIKV replication by interfering with the viral replication complex, specifically targeting the NS4B protein.[24]

Neuroprotective Activity

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[25] Indole derivatives, including natural compounds like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), exhibit significant neuroprotective effects.[26] Their mechanisms are linked to potent antioxidant and reactive oxygen species (ROS) scavenging capabilities.[25][27] They can activate crucial cellular defense pathways, such as the Nrf2-antioxidant responsive element (ARE) system, and modulate neurotrophic factor signaling, like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway, to protect neurons from damage.[26] Recent studies also show their potential in reducing the aggregation of amyloid peptides associated with Alzheimer's disease.[28]

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-established, with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), being a classic example.[6] Newer indole derivatives have been developed that modulate key inflammatory pathways, such as NF-κB and cyclooxygenase-2 (COX-2), offering potential therapeutic options for chronic inflammatory conditions.[6]

Visualizing the Mechanisms of Action

Understanding how indole derivatives exert their biological effects at a molecular level is crucial for rational drug design. The following diagrams illustrate key mechanisms and experimental workflows.

G cluster_workflow Workflow: Tubulin Polymerization Inhibition Assay A Prepare Reaction Mixture (Tubulin, GTP, Buffer) B Add Indole Derivative (Test Compound) A->B C Add Vehicle Control (e.g., DMSO) A->C D Incubate at 37°C to allow polymerization B->D C->D E Measure Fluorescence/Absorbance over time D->E F Data Analysis: Compare polymerization rates E->F G Result: Inhibition of Tubulin Polymerization F->G If derivative is active H Result: Normal Tubulin Polymerization F->H If derivative is inactive G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Kinase A (e.g., Ras/Raf) Receptor->Kinase1 Phosphorylation Cascade Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Indole Derivative (Kinase Inhibitor) Inhibitor->Kinase2 INHIBITS G cluster_pathway Neuroprotection via Nrf2-ARE Pathway Activation OS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) OS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Binds to & Activates Protection Cellular Protection Neuroprotection Genes->Protection Indole Indole Derivative (e.g., I3C, DIM) Indole->Keap1_Nrf2 PROMOTES DISSOCIATION

References

A Comprehensive Guide to the Discovery and Development of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modern approaches to discovering and developing novel indole-based compounds. We will explore advanced synthetic methodologies, high-throughput screening paradigms, and the critical role of computational chemistry in lead optimization. A practical case study will illustrate the journey from hit identification to a promising lead candidate, underscoring the synergy between innovative synthesis and rigorous biological evaluation.

The Enduring Significance of the Indole Scaffold in Drug Discovery

The Privileged Indole Moiety: Structural Features and Biological Relevance

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the hydrogen-bond donating capability of the N-H group and the electron-rich nature of the pyrrole ring, allows for diverse interactions with a wide range of biological targets.[2] This versatility is evident in its presence in essential endogenous molecules like serotonin and melatonin, as well as in a vast number of pharmaceuticals.[2][3]

Historical Perspective and Landmark Indole-Based Drugs

The therapeutic potential of indole-containing compounds has been recognized for decades, with numerous approved drugs targeting a spectrum of diseases.[2] Notable examples include the anti-migraine triptans (e.g., Sumatriptan), the anti-cancer vinca alkaloids (e.g., Vinblastine), and the anti-hypertensive agent Reserpine.[3] Since 2015, the U.S. Food and Drug Administration (FDA) has approved 14 new drugs containing an indole moiety for conditions ranging from infections to hypertension, highlighting the continued importance of this scaffold in modern drug discovery.[4]

Modern Synthetic Strategies for Indole Core Elaboration

The synthesis of diverse and functionalized indole libraries is the foundation of any discovery program. While classical methods remain relevant, recent years have seen the emergence of powerful new techniques that offer greater efficiency, selectivity, and access to novel chemical space.[5]

Classical Indole Syntheses and Their Modern Variants

Traditional methods such as the Fischer, Bischler, and Reissert syntheses are still employed, often with modern modifications to improve yields and substrate scope. These reactions typically involve the cyclization of substituted anilines or related precursors.

Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the indole core. Techniques like the Suzuki, Heck, and Buchwald-Hartwig reactions allow for the precise introduction of various substituents at different positions of the indole ring, which is crucial for structure-activity relationship (SAR) studies. A recent example is the regioselective synthesis of indoles from o-haloanilines and α-ketol-derived N-tosyl hydrazones via an intramolecular Barluenga–Valdeś cross-coupling reaction.[3]

C-H Activation/Functionalization: A Paradigm Shift in Indole Synthesis

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for modifying the indole scaffold. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new bonds. A groundbreaking development in this area is the copper-catalyzed regioselective C5-H functionalization of indoles, a previously challenging position to modify due to its low reactivity.[4] This method has demonstrated high yields (up to 91%) and offers a scalable and cost-effective route to novel indole derivatives.[4][6] Other transition metals like rhodium have also been successfully used for C-H bond activation followed by intramolecular cyclization to synthesize N-alkyl indoles.[3]

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are increasingly being used to accelerate the synthesis of indole libraries. These technologies enable rapid reaction optimization, improved safety for hazardous reactions, and the generation of large numbers of compounds in a short period.

High-Throughput Screening (HTS) and Assay Development for Indole Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits" with desired biological activity.[7][8][9]

Designing Diverse Indole-Based Chemical Libraries

The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library. Libraries of indole-based compounds should be designed to explore a wide range of chemical space, with variations in substituents at multiple positions of the indole ring. Early combinatorial libraries often focused on quantity over quality, but a greater understanding of "lead-likeness" has led to the design of smaller, more focused libraries with better physicochemical properties.[10]

Target-Based vs. Phenotypic Screening Approaches

HTS campaigns can be broadly categorized into two types:

  • Target-based screening: This approach involves testing compounds against a specific, isolated biological target, such as an enzyme or receptor. It is a hypothesis-driven approach that relies on prior knowledge of the disease pathology.

  • Phenotypic screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the specific target.[7] This method can be particularly useful for identifying compounds with novel mechanisms of action.

Biophysical and Biochemical Assay Formats for Indole Hits

A variety of assay formats are used in HTS to detect the interaction of compounds with their targets.[7] Common biochemical assays include:

  • Fluorescence Resonance Energy Transfer (FRET): Measures the distance-dependent transfer of energy between two fluorophores.

  • Fluorescence Polarization (FP): Detects changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8]

  • Homogeneous Time-Resolved Fluorescence (HTRF): A robust technology that combines FRET with time-resolved measurement of fluorescence.

Cell-based assays often utilize reporter genes, where the expression of a reporter protein (e.g., luciferase) is linked to the activity of a specific signaling pathway.[7]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified from an HTS campaign, the process of lead optimization begins. This involves the iterative synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.[8]

Hit-to-Lead Triage and Prioritization

The initial hits from an HTS campaign are often numerous and may include false positives.[7][8] A critical step is to triage these hits through confirmatory screens and orthogonal assays to ensure their activity is real and specific.[8]

Iterative SAR-Driven Molecular Design

Structure-activity relationship (SAR) studies are at the heart of lead optimization.[11] By systematically modifying the structure of a hit compound and measuring the effect on its biological activity, medicinal chemists can build a model of the key structural features required for potency and selectivity.[12] This information guides the design of new, improved analogs.

In Silico Modeling and Computational Chemistry in Lead Optimization

Computational methods play a crucial role in modern lead optimization.[13]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed SAR and guide the design of new compounds.[13][14]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of virtual compounds before they are synthesized.[14]

  • Pharmacokinetic and Toxicity Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process.[15]

Case Study: The Development of a Novel Indole-Based Kinase Inhibitor

Kinases are a major class of drug targets, particularly in oncology, and the indole scaffold is a common feature in many kinase inhibitors.[11][16] This case study outlines a typical workflow for the discovery of a novel indole-based kinase inhibitor.

Initial Hit Identification from an Indole Library Screen

A diverse library of 50,000 indole-based compounds was screened against a panel of cancer-relevant kinases using a fluorescence polarization-based assay. A primary screen at a single concentration of 10 µM identified 250 initial hits for a specific tyrosine kinase. These hits were then subjected to a dose-response confirmation screen, resulting in 15 validated hits with IC50 values below 1 µM.

Step-by-Step Protocol: Synthesis of a Key Intermediate

One of the most promising hits, a 3-substituted indole, was selected for lead optimization. A key synthetic step involved a palladium-catalyzed Suzuki coupling to introduce a substituted aryl group at the 5-position of the indole ring.

Protocol: Suzuki Coupling for 5-Arylation of a 3-Substituted Indole

  • To a solution of 5-bromo-3-substituted indole (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-substituted indole.

Step-by-Step Protocol: Kinase Inhibition Assay

The potency of the newly synthesized analogs was determined using an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (FP-based)

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 384-well microplate, add the kinase, a fluorescently labeled tracer, and the test compound.

  • Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Summary and SAR Table

The following table summarizes the SAR data for a series of analogs, demonstrating the impact of substitutions at the 5-position on kinase inhibition.

CompoundR Group at 5-PositionKinase IC50 (nM)
Hit-1 -H850
Analog-1a -Phenyl420
Analog-1b -4-Fluorophenyl150
Analog-1c -4-Methoxyphenyl210
Analog-1d -4-Chlorophenyl95

Future Directions and Emerging Technologies

Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can be used to analyze large datasets from HTS campaigns, predict the biological activity and ADMET properties of virtual compounds, and even design novel molecules with desired characteristics.

Novel Biological Targets for Indole-Based Therapeutics

The versatility of the indole scaffold ensures its continued relevance in the pursuit of novel therapeutics. Emerging target classes for indole-based drugs include epigenetic modulators and therapies targeting the gut microbiome.[3]

Conclusion

The discovery of novel indole-based compounds is a dynamic and evolving field. The integration of modern synthetic methods, advanced screening technologies, and powerful computational tools has significantly accelerated the pace of discovery. The inherent versatility of the indole scaffold, combined with these technological advancements, ensures that it will remain a valuable source of new medicines for the foreseeable future.

References

Methodological & Application

Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The described protocol is based on the robust and widely applicable Fischer indole synthesis. This guide offers a detailed, step-by-step procedure, mechanistic insights, and characterization data to assist researchers in the successful synthesis and validation of the target compound.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Halogenated indoles, in particular, are of significant interest as the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive building block for the synthesis of more complex bioactive molecules.

Synthetic Strategy: The Fischer Indole Synthesis

The most logical and well-established method for the synthesis of 3-methyl-substituted indoles is the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the key precursors are (2-bromo-4-fluorophenyl)hydrazine and acetone.

The choice of the Fischer indole synthesis is underpinned by its reliability, operational simplicity, and the commercial availability of the required starting materials. The reaction proceeds through a cascade of well-understood steps, including hydrazone formation, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2]

Mechanistic Pathway

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction coupled with acid catalysis. The key steps are illustrated below:

Fischer_Indole_Synthesis A (2-bromo-4-fluorophenyl)hydrazine C Hydrazone Intermediate A->C + Acetone, H+ B Acetone B->C D Hydrazone C->D E Enehydrazine D->E F Enehydrazine E->F G Di-imine Intermediate F->G H Di-imine G->H I Indole Product H->I

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride502496-24-4241.492.41 g10.0
Acetone67-64-158.080.73 mL10.0
Polyphosphoric acid (PPA)8017-16-1-~15 g-
Ethyl acetate141-78-688.11--
Saturated sodium bicarbonate solution----
Brine----
Anhydrous sodium sulfate7757-82-6142.04--
Step-by-Step Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromo-4-fluorophenyl)hydrazine hydrochloride (2.41 g, 10.0 mmol).

  • Add acetone (0.73 mL, 10.0 mmol) to the flask.

  • Carefully add polyphosphoric acid (~15 g) to the reaction mixture. Caution: The addition of PPA is exothermic.

Step 2: Reaction Execution

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice (~50 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~8.1 (br s, 1H, NH): The N-H proton of the indole ring.

    • δ ~7.2-7.4 (m, 2H, Ar-H): Aromatic protons on the benzene ring, likely showing coupling to the fluorine atom.

    • δ ~7.1 (s, 1H, H-2): The proton at the 2-position of the indole ring.

    • δ ~2.3 (s, 3H, CH₃): The methyl protons at the 3-position.

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~158 (d, J ≈ 240 Hz, C-5): Carbon bearing the fluorine atom, showing a large one-bond C-F coupling constant.

    • δ ~135-110 (m): Aromatic carbons.

    • δ ~105 (C-7): Carbon bearing the bromine atom.

    • δ ~10 (CH₃): Methyl carbon.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₇BrFN. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Applications and Future Directions

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules. The presence of the bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of derivative compounds. This intermediate is therefore of high value to researchers in the fields of medicinal chemistry and drug development for the exploration of new chemical space and the generation of novel therapeutic agents.

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of this compound. The protocol described herein is straightforward and utilizes readily available reagents, making it accessible to a wide range of synthetic chemists. The successful synthesis and characterization of this compound will enable further exploration of its potential in the development of novel bioactive molecules.

References

Application Notes & Protocols: A Senior Scientist's Guide to the Synthetic Routes for Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives are of paramount importance due to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] This technical guide provides a comprehensive overview of both classical and modern synthetic methodologies for accessing substituted indoles. We delve into the mechanistic underpinnings of each reaction, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

The Enduring Classics: Foundational Indole Syntheses

For over a century, a set of named reactions has formed the bedrock of indole synthesis. Their reliability and versatility have ensured their continued use in both academic and industrial laboratories.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[6][7] The reaction constructs the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][8]

Causality and Mechanistic Insight: The choice of acid catalyst is critical and depends on the substrate's sensitivity. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are effective but harsh, while Lewis acids such as zinc chloride (ZnCl₂) can be milder.[6][8] The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. The key step is a[6][6]-sigmatropic rearrangement, which is thermally or acid-promoted, followed by the loss of ammonia to form the aromatic indole ring.[6][9][10]

Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_1 Hydrazone Formation cluster_2 Tautomerization & Rearrangement cluster_3 Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B -H₂O C Enamine (Tautomer) B->C H⁺ D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat/H⁺ E Cyclized Intermediate (Aminal) D->E Cyclization F Substituted Indole E->F -NH₃, -H⁺

Caption: Key stages of the Fischer Indole Synthesis.

Protocol: Synthesis of 2-phenylindole This protocol is adapted from a standard laboratory procedure for the Fischer synthesis.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (5.4 g, 50 mmol) and acetophenone (6.0 g, 50 mmol) to 50 mL of glacial acetic acid.

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. The corresponding phenylhydrazone will form. Direct isolation is often not necessary.[9]

  • Cyclization: Add polyphosphoric acid (PPA) (20 g) to the mixture.

    • Scientist's Note: PPA acts as both the acid catalyst and a powerful dehydrating agent, driving the reaction towards the product. The addition is exothermic and should be done carefully.

  • Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature and then pour it carefully onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol/water to yield pure 2-phenylindole.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an arylamine to produce a 2-aryl-indole.[11][12] While historically significant, its application can be limited by harsh reaction conditions and the potential for isomeric products.[12][13]

Causality and Mechanistic Insight: The reaction requires at least two equivalents of the aniline. The first equivalent displaces the halide to form an α-arylaminoketone intermediate. A second molecule of aniline then acts as a base and participates in the formation of a key enamine or imine intermediate, which subsequently undergoes electrophilic cyclization onto the aniline ring, followed by aromatization.[12]

Mechanism: Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Synthesis A α-Bromo-acetophenone + Aniline (1 eq) B α-Anilino-acetophenone Intermediate A->B -HBr C Enamine/Imine Intermediate B->C + Aniline (2 eq) -H₂O D Cyclized Intermediate C->D Electrophilic Cyclization E 2-Aryl-Indole D->E Aromatization

Caption: Reaction pathway for the Bischler-Möhlau Synthesis.

Protocol: Synthesis of 2-phenyl-1H-indole

  • Reaction Setup: In a flask fitted with a reflux condenser, combine α-bromoacetophenone (1.99 g, 10 mmol) and aniline (9.3 g, 100 mmol).

    • Scientist's Note: A large excess of aniline is traditionally used to serve as both reactant and solvent, driving the reaction equilibrium.

  • Heating: Heat the mixture to 180°C for 2 hours.

  • Work-up: Cool the reaction mixture and add 50 mL of 2M hydrochloric acid to protonate the excess aniline, making it water-soluble.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The product will remain in the organic phase.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid, which can be subsequently decarboxylated.[14][15]

Causality and Mechanistic Insight: The first step is a base-catalyzed Claisen condensation. The methyl group of o-nitrotoluene is sufficiently acidic due to the electron-withdrawing nitro group to be deprotonated by a strong base like sodium ethoxide.[16] The resulting carbanion attacks diethyl oxalate. The second step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization (condensation) with the adjacent ketone to form the indole ring.[14][17]

Mechanism: Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_1 Condensation cluster_2 Reductive Cyclization A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-nitrophenylpyruvate A->B NaOEt C o-Aminophenylpyruvate B->C Reduction (e.g., Zn/AcOH) D Indole-2-carboxylic acid C->D Intramolecular Condensation E Indole D->E Heat (-CO₂)

Caption: The two-stage process of the Reissert Synthesis.

Protocol: Synthesis of Indole-2-carboxylic acid [14][15]

  • Condensation: Prepare a solution of sodium ethoxide by carefully dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL). To this, add o-nitrotoluene (13.7 g, 100 mmol) followed by the dropwise addition of diethyl oxalate (14.6 g, 100 mmol) while keeping the temperature below 30°C. Stir for 12 hours at room temperature.

  • Isolation of Pyruvate: Pour the reaction mixture into ice water and acidify with dilute sulfuric acid to precipitate the ethyl o-nitrophenylpyruvate. Filter and dry the solid.

  • Reductive Cyclization: Suspend the crude pyruvate (11.8 g, 50 mmol) in 100 mL of glacial acetic acid. Heat the mixture to 80°C and add zinc dust (13 g, 200 mmol) portion-wise, maintaining the temperature.

    • Scientist's Note: The reduction of the nitro group is highly exothermic. Careful, portion-wise addition of the reducing agent is crucial to control the reaction temperature.

  • Work-up: After the addition is complete, reflux the mixture for 1 hour. Cool, filter off the excess zinc, and pour the filtrate into a large volume of water.

  • Isolation: The product, indole-2-carboxylic acid, will precipitate. Collect it by filtration and wash with water. The product can be decarboxylated by heating to yield indole.[14]

Gassman Indole Synthesis

The Gassman synthesis is a versatile one-pot method for producing 3-substituted indoles.[18] It involves the reaction of an aniline with a ketone bearing a thioether substituent.[18]

Causality and Mechanistic Insight: The reaction sequence begins with the N-chlorination of the aniline using tert-butyl hypochlorite. This is followed by the addition of an α-thio ketone to form a sulfonium salt. A base, such as triethylamine, deprotonates the carbon adjacent to the sulfonium center, generating a sulfur ylide. This ylide undergoes a rapid[6][19]-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to form an α-amino ketone, which then cyclizes and eliminates the thioether to form the indole.[18][20][21]

Mechanism: Gassman Indole Synthesis

Gassman_Indole_Synthesis A Aniline B N-Chloroaniline A->B t-BuOCl C Sulfonium Salt B->C + α-thioketone D Sulfonium Ylide C->D Base (Et₃N) E [2,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F G 3-Thiomethylindole F->G -H₂O

Caption: Stepwise mechanism of the Gassman Indole Synthesis.

Protocol: Synthesis of 3-methyl-1H-indole (Skatole)

  • N-Chlorination: In a three-necked flask under a nitrogen atmosphere, dissolve aniline (4.65 g, 50 mmol) in 100 mL of CH₂Cl₂ and cool to -78°C (dry ice/acetone bath). Add tert-butyl hypochlorite (5.43 g, 50 mmol) dropwise.

  • Sulfonium Salt Formation: To the cold solution, add methylthioacetone (5.2 g, 50 mmol) dropwise. Stir the mixture at -78°C for 1 hour.

  • Ylide Formation and Rearrangement: Add triethylamine (7.6 g, 75 mmol) dropwise to the cold solution. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight.

  • Work-up: Quench the reaction with water (50 mL). Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting 3-thiomethylindole can be purified by chromatography.

  • Desulfurization (Optional): To obtain 3-methylindole, the 3-thiomethylindole is dissolved in ethanol and heated to reflux with Raney Nickel.[18] Monitor the reaction by TLC until the starting material is consumed. Filter off the Raney Nickel and concentrate the filtrate to obtain the product.

The Modern Era: Palladium-Catalyzed Strategies

Transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and novel bond disconnections.[1][22]

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig cross-coupling reaction, a powerful method for forming C-N bonds, has been adapted for indole synthesis.[23][24] This can be achieved through intramolecular cyclization of a suitably functionalized aniline derivative. A modification of the Fischer indole synthesis also uses a palladium-catalyzed reaction to form the key hydrazone intermediate from an aryl bromide.[6]

Protocol: Palladium-Catalyzed Intramolecular N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-(2-bromophenyl)acetaldehyde (2.0 g, 10 mmol), benzylamine (1.18 g, 11 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (173 mg, 0.3 mmol).

  • Reagent Addition: Add sodium tert-butoxide (1.15 g, 12 mmol) and 50 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100°C for 12-24 hours.

    • Scientist's Note: The choice of ligand is critical for the efficiency of the C-N bond formation. Bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired indoline, which can then be oxidized to the indole if desired.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be cleverly employed in multi-step or domino sequences to construct the indole core.[25] One strategy involves coupling an o-haloanilide with a boronic acid, followed by a cyclization step.[26] This approach is particularly useful for synthesizing 2- and/or 3-substituted indoles.[25][26]

Protocol: Synthesis of 2-Arylindoles via Suzuki Coupling/Cyclization [26]

  • Reaction Setup: In a microwave vial, combine the starting N-(o-bromophenyl)enecarbamate (1 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and Cs₂CO₃ (652 mg, 2 mmol).

  • Solvent: Add a 3:1 mixture of DMF/H₂O (4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 20 minutes. This step accomplishes the Suzuki coupling.

  • Cyclization: After cooling, add a palladium catalyst for the cyclization step (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) and heat again to effect the intramolecular Heck-type cyclization to form the indole ring.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

C-H Activation and Functionalization

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing and functionalizing indoles.[27][28] These methods avoid the need for pre-functionalized starting materials (like halides or triflates), proceeding instead by activating a C-H bond on the aniline or a related precursor. Ruthenium and palladium are common catalysts for these transformations.[28][29][30]

Mechanism: General C-H Activation/Annulation

CH_Activation A Aniline Derivative (with Directing Group) C Metallacycle Intermediate A->C + [M], -H⁺ B Metal-Catalyst [M] E Annulated Intermediate C->E + Partner, Migratory Insertion D Coupling Partner (e.g., Alkyne) F Indole Product E->F Reductive Elimination F->B Catalyst Regeneration

Caption: A generalized catalytic cycle for indole synthesis via C-H activation.

Domino and Multicomponent Reactions

Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to complex indoles.[31] Similarly, multicomponent reactions (MCRs) bring together three or more starting materials in one pot to generate a product that contains portions of all reactants.[1] These strategies are prized in drug discovery for their ability to rapidly generate molecular diversity.[1][32] For example, a palladium-catalyzed three-component reaction can assemble highly substituted indoles from an o-bromoiodoarene, a primary amine, and a ketone.[1]

Comparative Summary of Indole Syntheses

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Conditions Primary Substitution Pattern
Fischer Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acids (PPA, ZnCl₂)Acidic, often high temp.C2 and/or C3
Bischler-Möhlau Arylamine, α-Halo-ketoneExcess ArylamineHigh temp. (150-250°C)C2-Aryl
Reissert o-Nitrotoluene, Diethyl oxalateBase (NaOEt), Reducing agent (Zn/AcOH)Two steps: base, then reductionC2-Carboxylic acid (or C2-H)
Gassman Aniline, α-Thio-ketonet-BuOCl, Base (Et₃N)Low temp. to RTC3-Thioether (or C3-H)
Buchwald-Hartwig o-Halo-aniline derivativesPd catalyst, Phosphine ligand, BaseMild to moderate heatFlexible, via cyclization
Suzuki-Miyaura o-Halo-anilides, Boronic acidsPd catalyst, BaseMild to moderate heatC2 and/or C3
C-H Activation Anilines, Alkynes/AlkenesPd or Ru catalyst, OxidantModerate to high heatFlexible (e.g., C2, C3)

Conclusion

The synthesis of substituted indoles is a rich and evolving field. While classical named reactions like the Fischer synthesis remain indispensable tools, modern transition-metal-catalyzed methods, including cross-coupling and C-H activation, have provided new avenues for constructing this privileged scaffold with greater efficiency, selectivity, and functional group tolerance. The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to make informed decisions and successfully synthesize the indole derivatives required for their research and development endeavors.

References

The Versatile Virtuoso: 7-Bromo-5-fluoro-3-methyl-1H-indole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry and materials science, the indole scaffold stands as a cornerstone, a privileged structure renowned for its prevalence in a myriad of biologically active compounds and functional materials.[1][2] The strategic functionalization of this bicyclic heterocycle offers a powerful avenue to modulate physicochemical properties and biological targets. Among the vast arsenal of indole-based synthons, 7-Bromo-5-fluoro-3-methyl-1H-indole has emerged as a particularly valuable building block. Its unique substitution pattern, featuring a reactive bromine atom at the 7-position, a fluorine atom at the 5-position to enhance metabolic stability and binding affinity, and a methyl group at the 3-position, provides a versatile platform for the construction of complex molecular architectures.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this compound in a range of palladium-catalyzed cross-coupling reactions. By understanding the nuances of its reactivity and the practicalities of its application, researchers can unlock the full potential of this versatile intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The pertinent data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₇BrFN[2]
Molecular Weight 228.06 g/mol N/A
Appearance Off-white to light brown solidN/A
Purity ≥97%[2]
CAS Number 883001-24-9[5]
SMILES CC1=CNC2=C1C=C(F)C=C2Br[5]

Safety Information:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Utility: A Gateway to Molecular Diversity

The bromine atom at the 7-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The subsequent sections provide detailed protocols for three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] This reaction enables the introduction of diverse aryl and heteroaryl moieties at the 7-position of the indole core, a critical step in the synthesis of many biologically active molecules.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (and degassed water, typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-rich indoles, ligands like SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ can be highly effective.[9] For general applications, Pd(PPh₃)₄ or PdCl₂(dppf) offer a good starting point.

  • Base and Solvent System: The base not only facilitates the transmetalation step but also influences the catalyst's activity. An aqueous base system (e.g., K₂CO₃ in dioxane/water) is often effective and environmentally benign.[10] For more challenging couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents may be necessary.

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic Acid/Ester Pd Catalyst & Ligand Base setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup 1. Combine reaction Heating & Stirring (80-110 °C, 4-24 h) setup->reaction 2. Heat workup Workup: Extraction & Washing reaction->workup 3. Cool & Quench purification Purification: Column Chromatography workup->purification 4. Isolate product Product: 7-Aryl-5-fluoro-3-methyl-1H-indole purification->product 5. Obtain

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceuticals.[13] Employing this compound in this reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 2.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol% or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 - 3.0 equiv)

  • Anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or reaction vial with the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality in Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often required to facilitate the reductive elimination step and promote high catalytic turnover.[11][14]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is frequently used to deprotonate the amine and facilitate the formation of the active palladium-amido complex. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be employed, though this might require higher reaction temperatures or longer reaction times.

Buchwald_Hartwig_Workflow reagents Reactants: This compound Amine Pd Precursor & Ligand Base setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup 1. Combine reaction Heating & Stirring (80-120 °C, 4-24 h) setup->reaction 2. Heat workup Workup: Filtration & Extraction reaction->workup 3. Cool & Filter purification Purification: Column Chromatography workup->purification 4. Isolate product Product: 7-Amino-5-fluoro-3-methyl-1H-indole purification->product 5. Obtain

Caption: Workflow for the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[1][15][16] This reaction provides a direct route to 7-alkynylindoles, which are valuable intermediates for further transformations or as key structural motifs in materials science and medicinal chemistry.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%) (co-catalyst)

  • Base (a tertiary amine, e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), used as both base and solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF, if needed)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality in Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • Base and Solvent: The amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. In many cases, the amine can serve as the solvent as well. For less soluble substrates, a co-solvent like THF or DMF is often employed.

Sonogashira_Workflow reagents Reactants: This compound Terminal Alkyne Pd Catalyst & CuI Amine Base setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup 1. Combine reaction Stirring (RT to 80 °C) (2-24 h) setup->reaction 2. React workup Workup: Aqueous Wash & Extraction reaction->workup 3. Quench purification Purification: Column Chromatography workup->purification 4. Isolate product Product: 7-Alkynyl-5-fluoro-3-methyl-1H-indole purification->product 5. Obtain

Caption: Workflow for the Sonogashira coupling reaction.

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in drug discovery. The indole core is a well-established pharmacophore, and the ability to introduce diverse substituents at the 7-position allows for the fine-tuning of biological activity. For instance, substituted indoles have been extensively investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8] The incorporation of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[3]

Derivatives of this building block have shown potential as antitumor and anti-inflammatory agents.[18][19] The synthetic accessibility of a wide range of analogs through the cross-coupling reactions detailed above makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[20][21] Beyond medicinal chemistry, the alkynyl derivatives synthesized via the Sonogashira coupling can be utilized in materials science for the creation of novel organic electronic materials.[22]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis. Its unique substitution pattern allows for facile and selective functionalization through a variety of robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable synthon in the synthesis of complex molecules with diverse applications in medicinal chemistry, drug discovery, and materials science. The continued exploration of the synthetic potential of this and related indole derivatives will undoubtedly lead to the discovery of novel compounds with significant scientific and therapeutic impact.

References

Application Notes and Protocols for 7-Bromo-5-fluoro-3-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] Its versatile structure allows for interactions with a wide array of biological targets.[3] The strategic functionalization of the indole ring is a key approach in modern drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[2] This document focuses on the medicinal chemistry applications of a specifically substituted indole, 7-Bromo-5-fluoro-3-methyl-1H-indole , a compound designed to leverage the unique contributions of its substituents for potential therapeutic benefit.

The incorporation of a fluorine atom, in this case at the 5-position, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The 7-bromo substitution is anticipated to contribute to the compound's bioactivity, as brominated indoles have demonstrated significant anti-inflammatory and anticancer properties.[5] The 3-methyl group is a common feature in bioactive indoles and can influence the molecule's interaction with target proteins.[1] While extensive research on this specific molecule is emerging, its structural design points towards significant potential, particularly as a kinase inhibitor for applications in oncology.

These application notes provide a comprehensive guide for researchers, offering a proposed synthetic route, hypothesized therapeutic applications, and detailed protocols for the biological evaluation of this compound.

Synthesis of this compound: A Proposed Route

The synthesis of polysubstituted indoles can be achieved through various methods.[6][7][8] A plausible and adaptable approach for the synthesis of this compound is the Fischer indole synthesis, a robust and widely used method.[8] This proposed protocol involves the reaction of a substituted phenylhydrazine with a ketone under acidic conditions.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Bromo-4-fluoroaniline B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 D 2-Bromo-4-fluorophenylhydrazine C->D F Fischer Indole Synthesis (Acid Catalyst, Heat) D->F E Acetone E->F G 7-Bromo-5-fluoro-2,3-dimethyl-1H-indole (Intermediate) F->G H Oxidative Cleavage of 2-methyl group G->H e.g., KMnO4 I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Bromo-4-fluorophenylhydrazine

  • Diazotization: Dissolve 2-bromo-4-fluoroaniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenylhydrazine.

Step 2: Fischer Indole Synthesis

  • Combine 2-bromo-4-fluorophenylhydrazine and a slight excess of acetone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-bromo-5-fluoro-2,3-dimethyl-1H-indole.

Step 3: Oxidative Cleavage to the Final Product

  • Dissolve the 7-bromo-5-fluoro-2,3-dimethyl-1H-indole in a suitable solvent mixture (e.g., acetone/water).

  • Add a strong oxidizing agent, such as potassium permanganate, portion-wise at a controlled temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite).

  • Extract the final product, this compound, with an organic solvent.

  • Purify by column chromatography to obtain the final product.

Hypothesized Therapeutic Application: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer, making them a major class of therapeutic targets.[9] The indole scaffold is a common feature in many kinase inhibitors.[9] The unique electronic properties conferred by the 7-bromo and 5-fluoro substituents on this compound make it a promising candidate for a kinase inhibitor.

Rationale for Kinase Inhibition
  • Fluorine at C5: The 5-fluoro substituent can enhance binding affinity to the ATP-binding pocket of kinases through favorable electrostatic interactions and can also improve metabolic stability, leading to a longer duration of action.[10]

  • Bromine at C7: The bulky and lipophilic bromine atom at the 7-position can provide additional van der Waals interactions within the kinase active site, potentially increasing potency and selectivity.

  • Indole Core: The indole nitrogen can act as a hydrogen bond donor, a key interaction in the hinge region of many kinase active sites.

Potential Signaling Pathway Modulation

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Inhibitor This compound Inhibitor->Kinase1 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized inhibition of a generic kinase signaling pathway.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase.[11][12]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)[13]

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Kinase assay buffer

    • Diluted compound or vehicle control (DMSO)

    • Kinase enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the phosphorylated substrate.

  • Data Acquisition: Read the plate using a suitable plate reader (luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of kinase inhibition versus the compound concentration (logarithmic scale).

    • Calculate the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[14][15][16]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[17]

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability versus the compound concentration (logarithmic scale) to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Biological Activity Data

CompoundTarget KinaseKinase IC50 (nM)Cell LineCell Viability IC50 (µM)
This compoundKinase X50HCT1161.2
Reference InhibitorKinase X10HCT1160.5

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern is rationally designed to enhance its potential as a kinase inhibitor. The proposed synthetic route and biological evaluation protocols provided in these application notes offer a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for 7-Bromo-5-fluoro-3-methyl-1H-indole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifaceted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in a wide array of therapeutics. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on the specific attributes and potential applications of 7-Bromo-5-fluoro-3-methyl-1H-indole , a synthetic indole derivative poised for significant utility in modern drug discovery programs.

This particular substitution pattern—a bromine atom at the 7-position, a fluorine atom at the 5-position, and a methyl group at the 3-position—imparts a unique combination of physicochemical properties that can be strategically exploited in drug design. The bromine at C7 provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the fluorine at C5 can enhance metabolic stability and binding affinity.[4][5] The 3-methyl group can influence π-π stacking interactions and modulate the compound's interaction with its biological targets.[6]

These application notes will provide a comprehensive overview of the rationale behind using this compound, detailed protocols for its derivatization, and its potential application in the design of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties and Design Rationale

The judicious placement of bromo, fluoro, and methyl substituents on the indole core of this compound provides a powerful toolkit for medicinal chemists.

PropertyInfluence of Substituent(s)Rationale in Drug Design
Lipophilicity The fluorine atom at C5 increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[5] The bromine atom at C7 also contributes to lipophilicity.Improved pharmacokinetic properties, including absorption and distribution.
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the 5-position less susceptible to oxidative metabolism.[4]Increased half-life and reduced metabolic clearance of the drug candidate.
Binding Affinity Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.[7] Bromine can participate in halogen bonding, a directional non-covalent interaction that can enhance ligand-protein binding.[8]Enhanced potency and selectivity for the target protein.
Chemical Reactivity The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[9]Provides a versatile handle for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
pKa Modulation The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, potentially influencing its hydrogen bonding capabilities and overall solubility.Fine-tuning of the molecule's ionization state at physiological pH to optimize target engagement and physicochemical properties.

Potential Therapeutic Applications: A Scaffold for Kinase Inhibitors

The indole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[5][10] The structural features of this compound make it an excellent starting point for the design of novel kinase inhibitors.

The 7-bromo substituent can be leveraged to introduce larger aromatic or heteroaromatic groups that can occupy the ATP-binding pocket and form additional interactions with the target kinase. The 5-fluoro group can enhance binding to the hinge region and improve metabolic stability. The 3-methyl group can provide favorable interactions within the hydrophobic regions of the kinase active site.

A plausible signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Proposed targeting of the PI3K/Akt/mTOR pathway by a this compound derivative.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications.

Protocol 1: Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through various established indole synthesis routes, such as the Fischer indole synthesis, followed by selective bromination and fluorination steps. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Substituted Aniline/Hydrazine Indole_Formation Indole Synthesis (e.g., Fischer, Leimgruber-Batcho) Start->Indole_Formation Halogenation Selective Halogenation Indole_Formation->Halogenation Methylation C3-Methylation Halogenation->Methylation Final_Product This compound Methylation->Final_Product

Caption: General synthetic workflow for this compound.

Materials:

  • Appropriately substituted aniline or phenylhydrazine precursor

  • Carbonyl compound (for Fischer synthesis)

  • Acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid)

  • Brominating agent (e.g., N-bromosuccinimide)

  • Fluorinating agent (e.g., Selectfluor®)

  • Methylating agent (e.g., methyl iodide)

  • Appropriate solvents (e.g., ethanol, acetic acid, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Conceptual Outline):

  • Indole Core Synthesis: React the chosen aniline or phenylhydrazine precursor with a suitable carbonyl compound under acidic conditions to form the indole ring.

  • Halogenation: Sequentially or concurrently introduce the bromo and fluoro substituents using selective halogenating agents. Reaction conditions will need to be carefully controlled to achieve the desired regioselectivity.

  • C3-Methylation: Introduce the methyl group at the 3-position. This can sometimes be incorporated during the initial indole synthesis depending on the chosen starting materials.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The 7-bromo position of the indole is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[12][13]

Suzuki_Coupling_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Reactants Aryl/Heteroaryl Boronic Acid or Ester Reactants->Reaction Product 7-Aryl/Heteroaryl-5-fluoro-3-methyl-1H-indole Derivative Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF, water)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay

To evaluate the potential of novel derivatives of this compound as kinase inhibitors, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.[14]

Materials:

  • Kinase of interest (e.g., PI3K, Akt, mTOR)

  • Kinase substrate (specific to the kinase)

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer provided in the kit.

  • Kinase Reaction:

    • Add the kinase to the wells of the 384-well plate.

    • Add the test compound or vehicle control.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential in drug discovery. Its unique combination of a reactive handle for derivatization, features that can enhance metabolic stability and binding affinity, and a core structure known for its biological activity makes it a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols provided herein offer a framework for researchers to synthesize, functionalize, and evaluate the biological activity of derivatives of this promising compound.

References

Protocol for the Bromination of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the bromination of fluorinated indole scaffolds, a critical transformation in the synthesis of numerous biologically active compounds. The introduction of a fluorine atom into an indole ring significantly modulates its electronic properties, thereby influencing the regioselectivity and reactivity of subsequent electrophilic substitution reactions such as bromination.[1][2] This guide will explore the underlying principles of these reactions, present validated protocols using common brominating agents, and offer insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed to be a practical resource for chemists in academic and industrial research settings.

Introduction: The Significance of Fluorinated and Brominated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Further functionalization of these fluorinated indoles, often through bromination, provides a versatile handle for introducing additional molecular complexity via cross-coupling reactions or other transformations. Brominated fluorinated indoles are key intermediates in the synthesis of compounds with a wide range of biological activities, including antiviral (e.g., HIV-1 inhibitors), anti-inflammatory, and anticancer agents.[3]

The electronic interplay between the electron-donating indole nitrogen and the electron-withdrawing fluorine atom(s) presents unique challenges and opportunities in electrophilic aromatic substitution. The position of the fluorine substituent dictates the electron density distribution around the indole ring, thereby controlling the site of bromination. A thorough understanding of these electronic effects is paramount for achieving the desired regioselectivity.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The bromination of fluorinated indoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indole ring, being electron-rich, acts as a nucleophile and attacks an electrophilic bromine species.[4] The reaction is typically fastest at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion).

The presence of a fluorine atom, a deactivating group via induction but a weak activating group via resonance, influences the reaction's regioselectivity. The precise outcome depends on the position of the fluorine. For instance, a fluorine at C5 or C6 will direct bromination to other positions on the benzene ring, while a fluorine at C4 or C7 will have a more pronounced effect on the pyrrole moiety.

dot graph "Electrophilic_Bromination_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Indole [label="Fluorinated Indole", fillcolor="#F1F3F4"]; Br_plus [label="Br+", shape=plaintext, fontcolor="#EA4335"]; Sigma_Complex [label="Sigma Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Brominated_Indole [label="Brominated Fluorinated Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=plaintext, fontcolor="#34A853"];

// Edges Indole -> Sigma_Complex [label="Attack on Electrophile"]; Br_plus -> Sigma_Complex [style=invis]; Sigma_Complex -> Brominated_Indole [label="Deprotonation"]; Sigma_Complex -> H_plus [style=invis]; } } Figure 1: General mechanism of electrophilic bromination of a fluorinated indole.

Common Brominating Reagents and Protocols

Several reagents can be employed for the bromination of fluorinated indoles. The choice of reagent and reaction conditions is crucial for controlling selectivity and achieving high yields.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of indoles and other electron-rich aromatic compounds.[5][6][7] It is a crystalline solid that is easier and safer to handle than liquid bromine.[8] NBS provides a low concentration of electrophilic bromine, which can help to avoid over-bromination and side reactions.[8]

Protocol 1: General Procedure for Bromination using NBS

This protocol is a general starting point and may require optimization for specific fluorinated indole substrates.

Materials:

  • Fluorinated indole

  • N-Bromosuccinimide (NBS) [recrystallized if colored]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the fluorinated indole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side product formation.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution. The reaction is often rapid, as indicated by a color change or consumption of the starting material (monitored by TLC).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired brominated fluorinated indole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins or other undesired byproducts.[5]

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

  • Low Temperature: Electrophilic bromination of indoles is often highly exothermic. Starting at a low temperature provides better control over the reaction.

  • Portion-wise Addition of NBS: This helps to maintain a low concentration of the brominating agent, which can improve regioselectivity and minimize the formation of di-brominated products.

Molecular Bromine (Br₂)

Molecular bromine can also be used for the bromination of fluorinated indoles, particularly when a stronger brominating agent is required. However, it is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood.[8]

Protocol 2: Bromination using Molecular Bromine

Materials:

  • Fluorinated indole

  • Molecular Bromine (Br₂)

  • Anhydrous solvent (e.g., Acetic Acid, Carbon Tetrachloride)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Dissolve the fluorinated indole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Preparation: In a separate dropping funnel, prepare a dilute solution of Br₂ (1.0 eq) in the same anhydrous solvent.

  • Slow Addition: Add the Br₂ solution dropwise to the stirred indole solution. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described in Protocol 1.

  • Purification: Purify the product by flash column chromatography.

Key Considerations:

  • Regioselectivity: The use of Br₂ can sometimes lead to lower regioselectivity compared to NBS, especially with highly activated indole rings.

  • Safety: Due to its hazardous nature, Br₂ should only be used by trained personnel with appropriate personal protective equipment.

Regioselectivity in the Bromination of Fluorinated Indoles

The position of the fluorine atom on the indole ring is the primary determinant of the regiochemical outcome of bromination.

dot graph "Regioselectivity_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Fluorinated Indole Substrate", shape=ellipse, fillcolor="#F1F3F4"]; F_Position [label="Analyze Position of\nFluorine Substituent", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; F_on_Benzene [label="F on Benzene Ring\n(e.g., 4-F, 5-F, 6-F, 7-F)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_on_Pyrrole [label="F on Pyrrole Ring\n(e.g., 2-F, 3-F)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromination_C3 [label="Primary Bromination at C3\n(if unsubstituted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromination_Benzene [label="Bromination on Benzene Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Regioisomeric Products", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> F_Position; F_Position -> F_on_Benzene [label="Benzene Ring"]; F_Position -> F_on_Pyrrole [label="Pyrrole Ring"]; F_on_Benzene -> Bromination_C3; F_on_Pyrrole -> Bromination_Benzene; Bromination_C3 -> Product; Bromination_Benzene -> Product; } } Figure 2: Decision workflow for predicting the regioselectivity of bromination.

Table 1: Expected Regioselectivity of Bromination on Monofluoroindoles

Fluorine PositionPredicted Major Bromination Site(s)Rationale
4-Fluoroindole C3, potentially C7The C3 position remains the most activated. The fluorine at C4 deactivates the adjacent C5 position.
5-Fluoroindole C3, potentially C4 or C6The C3 position is most favorable. The fluorine at C5 deactivates the C4 and C6 positions to some extent.
6-Fluoroindole C3, potentially C7The C3 position is the primary site of attack. The fluorine at C6 deactivates the C5 and C7 positions.
7-Fluoroindole C3The C3 position is highly activated. The fluorine at C7 deactivates the adjacent C6 position.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of brominating agent.
Decomposition of starting material or productRun the reaction at a lower temperature. Ensure anhydrous conditions.
Formation of Multiple Products Lack of regioselectivityUse a milder brominating agent (e.g., NBS instead of Br₂). Optimize solvent and temperature.
Over-bromination (di- or tri-bromination)Use stoichiometric amounts of the brominating agent and add it slowly. Run the reaction at a lower temperature.
No Reaction Deactivated substrateUse a stronger brominating agent or a Lewis acid catalyst. Increase the reaction temperature.
Impure reagentsUse freshly recrystallized NBS. Ensure solvents are anhydrous.

Conclusion

The bromination of fluorinated indoles is a fundamental and powerful tool in synthetic organic and medicinal chemistry. A careful consideration of the electronic properties of the substrate, coupled with the appropriate choice of brominating agent and reaction conditions, is essential for achieving high yields and the desired regioselectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform these important transformations and to develop novel fluorinated indole-based molecules with therapeutic potential.

References

Application Notes and Protocols: A Detailed Guide to the N-methylation of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the N-Methyl Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its structural versatility allows for the synthesis of derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3] A common and impactful modification to the indole core is N-methylation. The introduction of a methyl group at the indole nitrogen, often referred to as the "magic methyl" effect, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This seemingly simple structural change can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets.[4] Consequently, the development of robust and efficient protocols for the N-methylation of functionalized indoles, such as the titular 7-Bromo-5-fluoro-3-methyl-1H-indole, is of paramount importance for researchers in drug discovery and development.[5][6][7]

This application note provides a comprehensive and technically detailed guide for the N-methylation of this compound, a halogenated and substituted indole with potential as a key intermediate in the synthesis of novel therapeutic agents. The protocol herein employs a classic and reliable method utilizing methyl iodide as the methyl source and sodium hydride as the base. While alternative, "greener" methylating agents like dimethyl carbonate exist, the chosen methodology is well-established for its high efficiency and broad substrate scope.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.

Reaction Scheme

cluster_0 N-methylation of this compound This compound plus + product plus->product NaH, CH3I THF, 0 °C to rt arrow NaH, CH3I THF, 0 °C to rt

Caption: Reaction scheme for the N-methylation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compound≥95%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle with extreme care.
Methyl Iodide (CH₃I)≥99%Sigma-AldrichToxic and a suspected carcinogen. Handle in a fume hood.[11]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousPeroxide formation is a risk. Use freshly distilled or from a solvent purification system.
Saturated Ammonium Chloride (NH₄Cl) solutionReagent GradeVarious
Ethyl Acetate (EtOAc)HPLC GradeVarious
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel230-400 meshFor column chromatography
TLC platesSilica gel 60 F₂₅₄
Argon or Nitrogen gasHigh purityFor inert atmosphere

Experimental Protocol

I. Reaction Setup and Execution
  • Preparation of the Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser with an argon/nitrogen inlet, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.

  • Dispensing Sodium Hydride: Under a positive pressure of inert gas, the required amount of sodium hydride (60% dispersion in mineral oil) is weighed into the reaction flask. Rationale: Sodium hydride is a strong base that readily deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. It is pyrophoric and reacts violently with water; therefore, strict anhydrous and inert conditions are crucial.[12]

  • Washing of Sodium Hydride (Optional but Recommended): To remove the protective mineral oil, which can interfere with the reaction, the sodium hydride can be washed with anhydrous hexanes. Add anhydrous hexanes via syringe, stir for a few minutes, stop stirring, and allow the NaH to settle. Carefully remove the supernatant via a cannula. Repeat this washing step two more times. After the final wash, place the flask under a high vacuum for a short period to remove residual hexanes. Rationale: Removing the mineral oil increases the surface area and reactivity of the sodium hydride.

  • Addition of Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe. The resulting suspension is cooled to 0 °C using an ice-water bath. A solution of this compound in a minimal amount of anhydrous THF is then added dropwise to the stirred suspension via a syringe. The mixture is stirred at 0 °C for 30 minutes. Rationale: THF is an excellent solvent for this reaction due to its ability to solvate the resulting sodium indolide and its relative inertness under the reaction conditions. The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Addition of Methyl Iodide: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. Rationale: Methyl iodide is a potent electrophile that is readily attacked by the nucleophilic indolide anion in an SN2 reaction to form the N-methylated product.[13] The reaction progress should be monitored to determine the optimal reaction time.

II. Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched with a few drops of water and extracted with ethyl acetate. The organic layer is then spotted on a TLC plate and eluted with an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

III. Work-up and Purification
  • Quenching the Reaction: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. Caution: This is an exothermic process, and hydrogen gas is evolved. Ensure adequate ventilation and perform this step slowly.

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase.

  • Washing: The combined organic layers are washed sequentially with water and then with brine. Rationale: Washing with water removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-Bromo-1,3-dimethyl-5-fluoro-1H-indole.

Characterization

The identity and purity of the final product should be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the N-methyl group (a singlet typically appearing around 3.7-3.8 ppm) and the overall structure of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the successful methylation.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To observe the disappearance of the N-H stretching frequency of the starting material.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[12] It can cause severe burns. All manipulations should be performed under an inert atmosphere in a fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.[12] A dry powder fire extinguisher (Class D) or sand should be readily available.

  • Methyl Iodide (CH₃I): A volatile, toxic, and suspected carcinogenic liquid.[11] It is harmful if inhaled, swallowed, or absorbed through the skin. All handling must be conducted in a well-ventilated fume hood.[11] Appropriate PPE, including safety goggles, a lab coat, and gloves, must be worn.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete deprotonation of the indole.Ensure the use of truly anhydrous THF and properly washed NaH. Increase the reaction time for deprotonation.
Inactive methyl iodide.Use a fresh bottle of methyl iodide.
Insufficient inert atmosphere.Check for leaks in the reaction setup and ensure a positive pressure of inert gas.
Formation of multiple products Over-alkylation or side reactions.Maintain the reaction temperature at 0 °C during the addition of methyl iodide. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Experimental Workflow Diagram

G start Dry Reaction Vessel add_nah Add Sodium Hydride under Inert Gas start->add_nah wash_nah Wash NaH with Anhydrous Hexanes (Optional) add_nah->wash_nah add_thf Add Anhydrous THF and Cool to 0 °C wash_nah->add_thf add_indole Add this compound Solution add_thf->add_indole deprotonation Stir at 0 °C for 30 min (Deprotonation) add_indole->deprotonation add_mei Add Methyl Iodide Dropwise at 0 °C deprotonation->add_mei react Warm to Room Temperature and Stir for 2-4 h add_mei->react monitor Monitor Reaction by TLC react->monitor quench Quench with Saturated NH4Cl at 0 °C monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize the Final Product (NMR, MS) purify->characterize end Pure 7-Bromo-1,3-dimethyl-5-fluoro-1H-indole characterize->end

Caption: A step-by-step workflow for the N-methylation of this compound.

References

Application Note: Strategic Use of 7-Bromo-5-fluoro-3-methyl-1H-indole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, including proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] A significant portion of clinically approved small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket of the target kinase.[4][5]

Within the vast chemical space explored for kinase inhibition, the indole core and its bioisostere, the azaindole, have emerged as "privileged scaffolds."[1][3] These bicyclic aromatic structures are adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for potent inhibition.[4][5] The success of this scaffold is exemplified by Vemurafenib (PLX4032), a potent BRAF V600E inhibitor developed from a 7-azaindole fragment, which transformed the treatment landscape for metastatic melanoma.[4][5][6][7] This guide focuses on a strategically functionalized building block, 7-Bromo-5-fluoro-3-methyl-1H-indole , and delineates its application in the synthesis of next-generation kinase inhibitors.

Featured Building Block: this compound

The rational design of kinase inhibitors hinges on the selection of starting materials that offer both a robust core for target engagement and versatile handles for synthetic elaboration. This compound is an exemplary scaffold, with each substituent serving a deliberate purpose in a drug discovery campaign.

  • 7-Bromo Position: This is the primary reactive handle for diversification. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This position is often used to project a substituent into the solvent-exposed region of the ATP binding site, enabling the optimization of potency and pharmacokinetic properties.

  • 5-Fluoro Position: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[8] A fluorine atom at the C5 position can profoundly influence the molecule's properties by altering its lipophilicity, metabolic stability, and the pKa of the indole N-H group. This modulation can enhance membrane permeability and fine-tune binding interactions with the target kinase.[9]

  • 3-Methyl Position: The methyl group at the C3 position can serve multiple roles. It can provide a vector for occupying a small hydrophobic pocket within the kinase active site, potentially increasing binding affinity and selectivity. It also blocks a potential site of metabolic oxidation, which can improve the compound's pharmacokinetic profile.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a powerful and versatile C-C bond-forming reaction, widely employed in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[10][11] The protocol below provides a reliable starting point for coupling this compound with various (hetero)arylboronic acids or esters.

Principle of the Catalytic Cycle

The reaction proceeds via a well-established palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[12]

General Experimental Protocol

This protocol is a generalized starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • (Hetero)arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ adduct) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas line

  • Standard glassware for aqueous work-up and purification (e.g., separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired (hetero)arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The choice of catalyst and ligand is critical and may require screening for optimal results.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. The aqueous portion is crucial for dissolving the inorganic base and facilitating the transmetalation step.[13]

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The optimal temperature and time will vary depending on the reactivity of the coupling partners.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 7-aryl-5-fluoro-3-methyl-1H-indole derivative.

Key Reaction Parameters
ParameterRecommended Range/ValueRationale & Field Insights
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation.
Palladium Catalyst 1 - 5 mol%Lower loadings (1-2%) are often sufficient for simple couplings. More challenging substrates may require higher loadings or more active pre-catalysts (e.g., those with Buchwald ligands like SPhos or XPhos).[13]
Base 2.0 - 3.0 equivalentsK₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate reactions with less reactive substrates. K₃PO₄ is often used with sterically hindered partners.
Solvent System Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂OThe choice of solvent impacts reactant solubility and reaction kinetics. Dioxane/water is a robust, general-purpose system. DMF's higher boiling point can be advantageous for sluggish reactions.[13]
Temperature 80 - 120 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key.

Visualizing the Workflow and Biological Context

Synthetic Workflow Diagram

The following diagram outlines the key stages of the Suzuki-Miyaura coupling protocol described above.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) D Combine reactants under an inert atmosphere (Ar/N2) A->D B Catalyst: - Pd(0) Source (e.g., Pd(PPh3)4) B->D C Solvent: - Degassed Dioxane/H2O C->D E Heat with Stirring (80-100 °C, 4-16h) D->E F Monitor by TLC / LC-MS E->F G Aqueous Work-up (EtOAc extraction) F->G Reaction Complete H Dry & Concentrate G->H I Silica Gel Column Chromatography H->I J Characterized Final Product: 7-Aryl-5-fluoro-3-methyl-1H-indole I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Targeted Biological Pathway: The MAPK/ERK Signaling Cascade

Many indole-based inhibitors, such as the BRAF inhibitor Vemurafenib, target kinases within the MAPK/ERK pathway.[6] This pathway is a critical regulator of cell proliferation and survival, and its hyperactivation due to mutations (e.g., BRAF V600E) is a major driver of oncogenesis.[6] The diagram below illustrates how a synthesized inhibitor could function in this biological context.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Synthesized Inhibitor (e.g., 7-Aryl-indole) Inhibitor->RAF

Caption: Inhibition of the MAPK signaling pathway by a targeted kinase inhibitor.

Conclusion and Future Directions

The strategic use of this compound provides a direct and efficient route to novel indole-based kinase inhibitors. The Suzuki-Miyaura coupling protocol detailed herein serves as a robust foundation for creating diverse chemical libraries for screening and structure-activity relationship (SAR) studies.[14][15] By modifying the arylboronic acid coupling partner, researchers can systematically probe the chemical space around the indole core to optimize potency, selectivity, and drug-like properties. The resulting 7-aryl-indole derivatives are high-value compounds for programs targeting a wide range of kinases implicated in human disease.

References

Application Notes and Protocols for the Development of Pan-FGFR Inhibitors Using Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the rational design, synthesis, and preclinical evaluation of novel pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors based on an indole scaffold. This document is intended to equip researchers in oncology and medicinal chemistry with the foundational knowledge and detailed protocols to identify and advance potent and selective therapeutic candidates targeting the FGFR signaling pathway, a critical driver in various malignancies.

Introduction: The Rationale for Targeting FGFR with Indole Derivatives

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] However, aberrant activation of the FGFR signaling cascade, driven by gene amplification, mutations, or chromosomal translocations, is a key oncogenic driver in a significant percentage of human cancers, including urothelial, breast, gastric, and lung cancers.[3] This makes the FGFR pathway a compelling target for therapeutic intervention.[2]

Pan-FGFR inhibitors, which simultaneously block the activity of multiple FGFR family members, have emerged as a promising therapeutic strategy. This approach is particularly valuable for overcoming the development of resistance, which can arise from the activation of alternative FGFR isoforms or the acquisition of gatekeeper mutations that limit the efficacy of more selective inhibitors.[1]

Indole and its derivatives have proven to be a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their structural versatility and ability to form key interactions within the ATP-binding pocket of kinases make them an excellent starting point for the design of potent and selective FGFR inhibitors.[4] This guide will focus on a specific class of indole derivatives, 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine, as a case study for the development of covalent pan-FGFR inhibitors.[1]

The FGFR Signaling Pathway: A Target for Cancer Therapy

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1][5] Dysregulation of this pathway leads to uncontrolled cell growth and tumor progression.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS Activation PI3K PI3K P2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IndoleInhibitor Indole-based pan-FGFR Inhibitor IndoleInhibitor->FGFR Inhibition In_Vivo_Workflow Start Select Candidate Inhibitor (from in vitro studies) CellCulture Culture FGFR-Altered Cancer Cells (e.g., RT112) Start->CellCulture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Monitor Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Inhibitor or Vehicle (Daily Dosing) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring for duration of study Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor & Tissue Analysis (Western Blot, IHC) Endpoint->Analysis Results Evaluate Efficacy (TGI) & Tolerability Analysis->Results

References

In Vitro Evaluation of 7-Bromo-5-fluoro-3-methyl-1H-indole Derivatives: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activity.[1][2] Its remarkable ability to mimic peptide structures allows for reversible binding to various enzymes and receptors, making indole derivatives a fertile ground for the discovery of novel therapeutics.[1] Recent advancements have highlighted the diverse pharmacological properties of substituted indoles, including potent anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

This guide focuses on the in vitro evaluation of a specific class of halogenated indoles: 7-Bromo-5-fluoro-3-methyl-1H-indole derivatives . The strategic placement of bromine and fluorine atoms on the indole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.[5] The methyl group at the 3-position is also a common feature in bioactive indole derivatives, contributing to their therapeutic potential.[6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic promise of these novel derivatives. We will delve into detailed protocols for key in vitro assays, explain the scientific rationale behind experimental choices, and provide a roadmap for interpreting the generated data. The overarching goal is to establish a self-validating system for the preclinical evaluation of this promising compound class.

Hypothesized Biological Activities and Investigative Pathways

Based on the known bioactivities of structurally related bromo- and fluoro-substituted indoles, we can hypothesize several primary avenues for investigation:

  • Anticancer Activity: Halogenated indoles have demonstrated significant cytotoxicity against various cancer cell lines.[7][8] The proposed mechanisms often involve the disruption of critical cellular processes such as tubulin polymerization or the induction of apoptosis.[9][10]

  • Anti-inflammatory Effects: Many indole derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways, most notably the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[11]

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[4] Specific substitutions can confer high potency and selectivity against various kinases, which are often dysregulated in cancer and inflammatory diseases.

The following sections will provide detailed protocols to investigate these hypothesized activities.

Experimental Workflow for In Vitro Evaluation

A systematic in vitro evaluation is crucial to determine the biological activity and therapeutic potential of novel this compound derivatives. The following workflow provides a structured approach, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_pathway Pathway Analysis A Cytotoxicity Screening (MTT Assay) B Apoptosis Induction (Caspase-3/7 Assay) A->B If Cytotoxic C Anti-inflammatory Activity (Cytokine & NO Measurement) A->C If Cytotoxic D Kinase Inhibition Profiling (Kinase Activity Assays) A->D Broad Spectrum Activity E NF-κB Pathway Modulation (Nuclear Translocation Assay) C->E If Anti-inflammatory

Caption: A logical workflow for the in vitro evaluation of novel indole derivatives.

Part 1: Anticancer Activity Evaluation

Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding:

    • Plate cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Apoptosis Induction: Caspase-3/7 Activity Assay

If a compound demonstrates cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspases-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

  • Cell Treatment:

    • Seed and treat cells with the indole derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours, as determined by the MTT assay. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well of the 96-well plate.

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number due to cytotoxicity.

    • Express the results as a fold-change in caspase activity compared to the vehicle control.

Parameter MTT Assay Caspase-3/7 Assay
Principle Metabolic ActivityApoptosis Induction
Endpoint Colorimetric (Absorbance)Luminescent
Data Output IC₅₀ (µM)Fold-change in Activity
Interpretation Compound PotencyMechanism of Cell Death

Part 2: Anti-inflammatory Activity Evaluation

Inhibition of Pro-inflammatory Mediators

Chronic inflammation is a key driver of many diseases, including cancer. The ability of a compound to suppress the production of pro-inflammatory mediators is a strong indicator of its anti-inflammatory potential. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.

Principle: This assay measures the ability of the indole derivatives to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • TNF-α and IL-6 Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[13] Upon stimulation (e.g., by LPS or TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13]

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this and structurally similar halogenated indole derivatives. Given that direct, published protocols for this specific molecule are not abundant, this document provides troubleshooting strategies and answers to frequently asked questions based on established principles of indole synthesis and experience with related compounds.

Troubleshooting Guide

This section addresses specific experimental issues you might face during the synthesis of this compound, particularly when employing the Fischer indole synthesis, a common and versatile method for indole ring formation.[1][2][3]

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I optimize the reaction?

A1: Low yields or reaction failure in the Fischer indole synthesis of a polysubstituted indole like this compound can stem from several factors. The electronic nature of the substituents on the phenylhydrazine precursor is a critical determinant of success.[4][5]

  • Starting Material Quality: Ensure the purity of your (2-bromo-4-fluorophenyl)hydrazine and propanal (or its synthetic equivalent). Impurities can lead to undesirable side reactions.

  • Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are paramount. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1][6] The optimal catalyst and its concentration often require empirical determination for your specific substrate.

  • Reaction Temperature and Duration: The Fischer indole synthesis typically requires elevated temperatures.[6] However, excessive heat or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time.

  • Inefficient Cyclization: The key[6][6]-sigmatropic rearrangement and subsequent cyclization can be sluggish.[6] Conducting the reaction under anhydrous conditions is essential, as water can interfere with the acid catalyst and reactive intermediates.

Parameter Recommendation Rationale
Acid Catalyst Screen both Brønsted and Lewis acids.The electronic effects of the bromo and fluoro substituents can influence the optimal acid.
Temperature Start at a moderate temperature (e.g., 80 °C) and gradually increase if no reaction is observed.Minimizes decomposition while promoting the desired reaction.
Solvent Use a high-boiling, non-polar solvent like toluene or xylene.Facilitates the removal of water via a Dean-Stark trap, driving the equilibrium forward.
Reaction Monitoring Use TLC to track the consumption of starting material and the formation of the product.Prevents over-running the reaction and subsequent product degradation.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be and how can I minimize them?

A2: The formation of multiple products is a common challenge. With a substituted phenylhydrazine, isomeric byproducts can arise.

  • Regioisomers: Depending on the exact synthetic route, particularly if the indole core is constructed before halogenation, you might face challenges with regioselectivity.

  • Side Reactions: Harsh reaction conditions (high temperature, strong acid) can lead to various side reactions.

  • Product Decomposition: Halogenated indoles can be sensitive to acidic conditions and may decompose upon prolonged exposure.[6]

To address this, consider milder reaction conditions. A lower reaction temperature and a less concentrated acid might improve the selectivity. If direct synthesis is problematic, a multi-step approach involving the synthesis of the 3-methyl-1H-indole followed by sequential halogenation could offer better control.

Q3: The purification of my final product, this compound, is proving difficult. What purification strategies are recommended?

A3: The purification of halogenated indoles can be challenging due to their similar polarities to certain byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid Sensitivity: Be aware that some halogenated indoles can be sensitive to silica gel, which is acidic.[6] If you suspect product degradation on the column, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider for this compound?

A1: The most logical approach is the Fischer indole synthesis .[1][2] This would involve the reaction of (2-bromo-4-fluorophenyl)hydrazine with propanal under acidic conditions. An alternative would be to first synthesize 5-fluoro-3-methyl-1H-indole and then perform a regioselective bromination at the 7-position.

Q2: What is the underlying mechanism of the Fischer indole synthesis?

A2: The Fischer indole synthesis proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[6][6]-sigmatropic rearrangement of the protonated enamine.

  • Loss of ammonia and subsequent aromatization to form the indole ring.[1][2]

Caption: Key stages of the Fischer indole synthesis.

Q3: Are there any known safety concerns associated with the synthesis of halogenated indoles?

A3: Yes, several safety precautions should be taken:

  • Halogenating Agents: Reagents used for bromination (e.g., N-bromosuccinimide, bromine) and fluorination are often toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acid Catalysts: Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive.

  • Solvents: Many organic solvents used in synthesis are flammable and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in your synthesis.

Experimental Protocol: A Proposed Synthesis via Fischer Indolization

This is a generalized protocol based on the Fischer indole synthesis. The specific amounts and conditions may require optimization.

  • Hydrazone Formation:

    • To a solution of (2-bromo-4-fluorophenyl)hydrazine (1.0 eq) in ethanol, add propanal (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone may be isolated or used directly in the next step.

  • Indolization:

    • To the hydrazone, add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a high-boiling solvent).

    • Heat the reaction mixture to 80-120 °C, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding it to ice-water.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Starting Materials: (2-bromo-4-fluorophenyl)hydrazine Propanal Hydrazone Hydrazone Formation (Ethanol, Acetic Acid) Start->Hydrazone Indolization Indolization (Acid Catalyst, Heat) Hydrazone->Indolization Quench Quench with Ice-Water Indolization->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify End This compound Purify->End

Caption: A generalized workflow for the synthesis.

References

Technical Support Center: Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental hurdles. The methodologies and solutions presented herein are grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthesis

The synthesis of polysubstituted indoles such as this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the Fischer indole synthesis, which utilizes an appropriately substituted phenylhydrazine and a ketone. Given the structure of the target molecule, a plausible synthetic route starts from a substituted aniline, which is converted to a diazonium salt and then to a phenylhydrazone via the Japp-Klingemann reaction. This hydrazone is then cyclized under acidic conditions to form the desired indole.

Below is a probable synthetic workflow, which will serve as the basis for our troubleshooting guide.

Synthetic_Workflow cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Alternative Hydrazone Formation A 2-Bromo-4-fluoroaniline B Diazonium Salt A->B NaNO2, HCl C Hydrazone Precursor B->C Ethyl 2-methylacetoacetate, Base D This compound C->D Acid Catalyst (e.g., PPA, H2SO4), Heat E Ethyl 2-methylacetoacetate F Propanone G 2-Bromo-4-fluorophenylhydrazine G->C Propanone, Acid catalyst

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Low or No Yield of the Final Indole Product

Q1: I am getting a very low yield or no desired product after the Fischer indole cyclization step. What are the likely causes and how can I fix this?

A1: Low or no yield in the Fischer indole synthesis is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Sub-optimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions such as temperature, reaction time, and the choice and concentration of the acid catalyst.[1]

    • Troubleshooting Steps:

      • Catalyst Screening: The choice of acid catalyst is critical.[2] While polyphosphoric acid (PPA) is commonly used, other Brønsted acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, and Lewis acids such as zinc chloride or boron trifluoride can be effective.[3] It is advisable to screen a variety of catalysts to find the optimal one for this specific substrate.

      • Temperature Optimization: The reaction often requires elevated temperatures.[4] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. We recommend running small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot.

      • Reaction Time Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The optimal reaction time can vary significantly depending on the substrate and conditions.

  • Poor Quality of Starting Materials: Impurities in the hydrazone precursor can lead to side reactions and significantly reduce the yield.

    • Troubleshooting Steps:

      • Purification of Hydrazone: Ensure the hydrazone is pure before proceeding to the cyclization step. Recrystallization or column chromatography are effective purification methods.

      • Characterization: Confirm the identity and purity of the hydrazone using techniques like NMR and mass spectrometry.

  • Decomposition of Starting Material or Product: The acidic conditions and high temperatures required for the Fischer indole synthesis can sometimes lead to the decomposition of the starting materials or the final indole product, especially with sensitive functional groups.

    • Troubleshooting Steps:

      • Milder Conditions: Explore milder reaction conditions. Some modern variations of the Fischer indole synthesis utilize microwave irradiation which can shorten reaction times and potentially reduce degradation.[5]

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Formation of Multiple Products and Side Reactions

Q2: My TLC analysis of the crude product shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of the reaction?

A2: The formation of multiple products is a common challenge in the synthesis of polysubstituted indoles.[1] Here are some strategies to improve selectivity:

  • Regioisomer Formation: With a meta-substituted phenylhydrazine, the cyclization can potentially occur at two different positions, leading to the formation of regioisomers.

    • Troubleshooting Steps:

      • Steric Hindrance: The regioselectivity of the Fischer indole synthesis can be influenced by steric hindrance. The bulky bromine atom at the ortho position to the hydrazine group in the precursor should strongly direct the cyclization to form the desired 7-bromo isomer. If you are observing the other isomer, it might be due to electronic effects outweighing sterics under your current conditions.

      • Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Experiment with different Lewis and Brønsted acids.

  • Side Reactions: Several side reactions can occur during the Fischer indole synthesis, leading to a complex product mixture.

    • Troubleshooting Steps:

      • Control of Reaction Temperature: Lowering the reaction temperature can sometimes suppress the formation of undesired byproducts by favoring the kinetically controlled product.

      • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of intermediates and other side reactions.

Issues with the Japp-Klingemann Reaction

Q3: I am having trouble with the Japp-Klingemann reaction to form the hydrazone precursor. The yield is low and I see a lot of starting material remaining. What should I do?

A3: The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[6][7] If you are facing issues, consider the following:

  • Incomplete Diazotization: The first step is the formation of the diazonium salt from the aniline. This reaction is typically carried out at low temperatures (0-5°C).

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

      • Stoichiometry: Ensure the correct stoichiometry of sodium nitrite and acid.

  • pH Control during Coupling: The coupling of the diazonium salt with the β-keto-ester is pH-dependent.

    • Troubleshooting Steps:

      • Optimal pH: The reaction is typically carried out under basic conditions to deprotonate the β-keto-ester.[6] Ensure the pH of the reaction mixture is in the optimal range for the coupling to occur.

  • Stability of the Diazonium Salt: Aryl diazonium salts can be unstable.

    • Troubleshooting Steps:

      • Use Immediately: Use the freshly prepared diazonium salt solution immediately in the next step without isolation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

A1: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis mechanism. It protonates the hydrazone, facilitating its tautomerization to the enamine intermediate. Subsequently, it catalyzes the[6][6]-sigmatropic rearrangement and the final elimination of ammonia to form the aromatic indole ring.[2][3]

Q2: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis?

A2: While a one-pot procedure is theoretically possible, it is often more practical to isolate and purify the hydrazone intermediate from the Japp-Klingemann reaction before proceeding with the Fischer cyclization.[8] This allows for better control over the reaction conditions for each step and can lead to a cleaner final product and higher overall yield.

Q3: Are there any alternative methods to the Fischer indole synthesis for preparing this compound?

A3: Yes, other methods for indole synthesis exist, such as the Bartoli, Leimgruber-Batcho, and Nenitzescu indole syntheses. However, for the specific substitution pattern of this compound, the Fischer indole synthesis is a very logical and commonly employed route.

Q4: How do the halogen substituents (Bromo and Fluoro) affect the synthesis?

A4: The electron-withdrawing nature of the halogen substituents can decrease the nucleophilicity of the aniline precursor, potentially making the initial diazotization and subsequent reactions more challenging. However, they can also influence the regioselectivity of the cyclization in the Fischer indole synthesis, often in a predictable manner based on steric and electronic effects.

Key Experimental Parameters Summary

ParameterJapp-Klingemann ReactionFischer Indole Synthesis
Key Reagents 2-Bromo-4-fluoroaniline, NaNO₂, HCl, Ethyl 2-methylacetoacetate, BasePurified Hydrazone Precursor, Acid Catalyst
Temperature 0-5°C (Diazotization), Room Temp (Coupling)80-120°C (or higher, substrate-dependent)
Solvent AqueousHigh-boiling point solvents (e.g., toluene, xylene) or neat (with PPA)
Catalyst -PPA, H₂SO₄, HCl, p-TsOH, ZnCl₂, BF₃
Key Considerations Maintain low temperature for diazotization, control pH for couplingAnhydrous conditions, catalyst screening, temperature optimization

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Precursor via Japp-Klingemann Reaction
  • Diazotization: Dissolve 2-Bromo-4-fluoroaniline in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in a basic solution (e.g., aqueous sodium hydroxide) and cool to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution, maintaining the temperature and pH.

  • Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature.

  • The resulting hydrazone will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude hydrazone by recrystallization or column chromatography.

Protocol 2: Fischer Indole Synthesis
  • Combine the purified hydrazone with an acid catalyst (e.g., polyphosphoric acid).

  • Heat the reaction mixture to the optimized temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Troubleshooting_Logic Start Low Yield Issue Q1 Check Reaction Conditions Start->Q1 Q2 Assess Starting Material Purity Start->Q2 Q3 Consider Decomposition Start->Q3 A1 Screen Catalysts Q1->A1 A2 Optimize Temperature Q1->A2 A3 Monitor Reaction Time Q1->A3 B1 Purify Hydrazone Q2->B1 B2 Characterize Starting Material Q2->B2 C1 Try Milder Conditions Q3->C1 C2 Use Inert Atmosphere Q3->C2

Caption: A troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole intermediate. As a Senior Application Scientist, I have compiled this guide based on a synthesis of established chemical principles and practical laboratory experience to help you navigate the common challenges and side reactions encountered during its preparation. Our goal is to provide you with the expertise to not only troubleshoot issues as they arise but also to design robust and reproducible synthetic protocols.

This guide is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental problems with in-depth mechanistic explanations, and a Frequently Asked Questions (FAQs) section for quick reference on preventative measures and critical parameters.

Part 1: Troubleshooting Guide for Common Side Reactions

The Fischer indole synthesis is the most common and versatile method for preparing substituted indoles, including this compound. The typical route involves the acid-catalyzed reaction of (4-bromo-2-fluorophenyl)hydrazine with butan-2-one (methyl ethyl ketone). While effective, this pathway is susceptible to several side reactions that can significantly impact yield and purity.

Diagram: Fischer Indole Synthesis & Key Side Reaction Junctions

Fischer_Indole_Synthesis A 1. (4-bromo-2-fluorophenyl)hydrazine + Butan-2-one B 2. Phenylhydrazone Intermediate A->B Condensation C 3. [3,3]-Sigmatropic Rearrangement (Claisen-type) B->C Acid Catalyst (e.g., H₂SO₄, PPA) F Side Product A: Regioisomeric Indole (7-Bromo-5-fluoro-2-ethyl-1H-indole) B->F Incorrect Tautomerization & Rearrangement D 4. Rearomatization & Cyclization C->D Tautomerization H Side Product C: Tar/Polymeric Materials C->H High Temp/ Conc. Acid E 5. Desired Product: This compound D->E -NH₃ G Side Product B: Incomplete Cyclization Products D->G Insufficient Energy/ Quenching D->H I Side Product D: Dehalogenated Species D->I Reductive Conditions/ Catalyst Poisoning

Caption: Key steps and potential side reaction pathways in the Fischer synthesis of the target indole.

Issue 1: Low Yield and a Complex Mixture of Products by TLC/LC-MS Analysis

Question: My reaction to synthesize this compound resulted in a very low yield of the desired product, and the crude NMR/LC-MS shows multiple spots/peaks that I cannot identify. What are the likely side products and what caused their formation?

Answer: A low yield accompanied by a complex product mixture in a Fischer indole synthesis typically points to issues with temperature control, acid catalyst choice, or reaction time. The strong electron-withdrawing effects of the fluorine and bromine atoms on the phenylhydrazine ring can make the key-sigmatropic rearrangement step more challenging, requiring carefully optimized conditions.

Causality & Troubleshooting:

  • Incomplete Cyclization (Side Product G): The final step of the mechanism involves the elimination of ammonia to form the aromatic indole ring. If the reaction temperature is too low or the reaction is quenched prematurely, intermediates post-rearrangement may not fully cyclize.

    • Solution: Ensure the reaction is heated sufficiently. Polyphosphoric acid (PPA) or Eaton's reagent are often used to drive the reaction to completion. A typical temperature range is 80-120 °C. Monitor the disappearance of the hydrazone intermediate by TLC.

  • Polymerization and Tar Formation (Side Product H): Strong acids and high temperatures can lead to the degradation of the starting materials, intermediates, and even the final indole product. Indoles themselves can be sensitive to strong acid conditions, leading to polymerization.

    • Solution:

      • Acid Choice: While sulfuric acid can be used, it is often too harsh. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a solvent, often leading to cleaner reactions. Zinc chloride (ZnCl₂) is another milder Lewis acid catalyst that can be effective.

      • Temperature Control: Avoid excessive heating. Run small-scale trials at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and decomposition.

      • Reaction Time: Prolonged exposure to acid at high temperatures increases the likelihood of tar formation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Dehalogenation (Side Product D): Although less common, dehalogenation (loss of bromine) can occur under certain conditions, especially if trace metals are present from reagents or the reaction vessel, or if overly harsh reductive workup conditions are used.

    • Solution: Use high-purity reagents and solvents. Ensure the reaction vessel is scrupulously clean. If dehalogenation is suspected, analyze the crude product for the presence of 5-fluoro-3-methyl-1H-indole.

Issue 2: Formation of an Isomeric Indole Product

Question: My analysis shows a significant amount of an isomer, which I believe to be 7-Bromo-5-fluoro-2-ethyl-1H-indole. How is this formed and how can I prevent it?

Answer: This is a classic regioselectivity problem in the Fischer indole synthesis when an unsymmetrical ketone like butan-2-one is used. The formation of the 2-ethyl isomer (Side Product F) arises from the competing formation of the alternative hydrazone tautomer.

Mechanistic Explanation:

The reaction begins with the condensation of (4-bromo-2-fluorophenyl)hydrazine with butan-2-one. The resulting hydrazone can exist in equilibrium with its ene-hydrazine tautomer. Butan-2-one can form two different ene-hydrazines, which ultimately lead to the two different indole regioisomers.

  • Pathway to 3-methyl-indole (Desired): The ene-hydrazine forms via deprotonation of the methyl group of the ketone.

  • Pathway to 2-ethyl-indole (Isomer): The ene-hydrazine forms via deprotonation of the methylene group of the ketone.

The ratio of these products is influenced by both thermodynamic and kinetic factors during the acid-catalyzed-sigmatropic rearrangement.

Troubleshooting & Control:

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the ratio of the isomers. Milder Lewis acids like ZnCl₂ sometimes offer better regioselectivity compared to strong Brønsted acids like H₂SO₄ or PPA. This is because the coordination of the Lewis acid can favor the formation of one tautomer over the other.

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which is often the less-substituted isomer (3-methyl in this case).

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative indole syntheses such as the Bischler-Möhlau or Reissert synthesis, although these may require different starting materials. For this specific target, optimizing the Fischer synthesis is usually the most direct approach.

Table 1: Impact of Key Parameters on Side Product Formation

ParameterHigh Setting (>120 °C, >3 eq. acid)Low Setting (<80 °C, <1 eq. acid)Optimal Range (Guideline)Primary Side Products Affected
Temperature Increased tar/polymer formation (H), potential dehalogenation (D)Incomplete cyclization (G), slow reaction rate80-120 °CG, H, D
Acid Concentration Increased tar/polymer formation (H)Incomplete reaction, low yield1.5-2.5 eq. (for Lewis acids) or use as solvent (PPA)H, G
Reaction Time Increased decomposition and side products (H)Incomplete conversion of starting materialMonitor by TLC/LC-MS (typically 2-6 hours)H, G
Purity of Hydrazine Introduction of impurities that can lead to complex mixturesN/A>98% recommendedAll

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst to use for this specific synthesis?

A1: Polyphosphoric acid (PPA) is highly recommended for this transformation. It serves as both the catalyst and a dehydrating agent, effectively driving the reaction forward. Its high viscosity can sometimes make stirring difficult, but it often produces cleaner reaction profiles than sulfuric acid. Alternatively, a mixture of acetic acid and sulfuric acid can be used, but temperature control is critical to prevent charring.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate. The starting phenylhydrazone will have a different Rf value than the final indole product. The indole product can be visualized with a p-anisaldehyde stain, which typically turns indoles a distinct color upon heating. For more precise monitoring, LC-MS is ideal as it can also help detect the formation of isomers and other byproducts in real-time.

Q3: My (4-bromo-2-fluorophenyl)hydrazine starting material seems unstable. How should I handle and store it?

A3: Phenylhydrazines are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities that complicate the reaction and purification. It is best to store the hydrazine under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light. If the solid has darkened significantly, it may be necessary to purify it by recrystallization before use.

Q4: What are the best practices for the reaction work-up and purification?

A4: The work-up procedure is critical for isolating the product cleanly.

  • Quenching: Carefully pour the hot PPA reaction mixture onto crushed ice or into cold water. This will break down the PPA and precipitate the crude product. Caution: This is a highly exothermic process. Use a large beaker and add the reaction mixture slowly with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of ~7-8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product is rarely pure enough for immediate use. Column chromatography on silica gel is the standard method for purification. A gradient elution starting from hexanes and gradually increasing the polarity with ethyl acetate is usually effective at separating the desired product from isomers and non-polar impurities.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The use of hot, concentrated acids like PPA and H₂SO₄ requires extreme caution. Always add acid to water (or ice), not the other way around, during work-up.

Part 3: References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. --INVALID-LINK--

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. --INVALID-LINK--

  • Sundberg, R. J. (2002). Indoles (Best Synthetic Methods). Academic Press. --INVALID-LINK--

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of indole-containing molecules. As a privileged scaffold in countless pharmaceuticals and bioactive natural products, the ability to selectively and efficiently functionalize the indole ring is paramount.

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges. Here, we will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of experimental design in indole chemistry.

Q1: What is the intrinsic reactivity of the indole ring, and how does it dictate the initial approach to functionalization?

The indole ring possesses distinct regions of reactivity. The pyrrole moiety is electron-rich, making it highly susceptible to electrophilic attack, while the benzene core is less reactive.[1] The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution due to its ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. The C2 position is the next most reactive site on the pyrrole ring, followed by the nitrogen atom (N1). The C4-C7 positions on the carbocyclic ring are significantly less nucleophilic.[1][2] This inherent reactivity means that without specific directing strategies, many reactions will default to the C3 position.

Q2: How do I choose between N-functionalization and C-functionalization?

The choice depends on whether the indole nitrogen requires protection or direct modification.

  • For N-Functionalization (Protection): This is often a necessary first step to prevent unwanted side reactions at the nitrogen and to steer reactivity towards specific carbon atoms. Classical conditions for N-alkylation involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.[3]

  • For C-Functionalization: If the goal is to modify the carbon skeleton, the N-H bond can be either left unprotected (for certain reactions like Friedel-Crafts) or protected with a group that directs the reaction to a specific position. The choice of an N-protecting group is critical as it profoundly influences the electronic properties of the ring.[4][5]

Q3: What is the role of N-protecting groups in controlling regioselectivity?

N-protecting groups are not merely passive spectators; they are powerful controllers of reactivity and regioselectivity.

  • Electron-Withdrawing Groups (EWGs): Groups like Boc, tosyl (Ts), or phenylsulfonyl (PhSO2) decrease the electron density of the pyrrole ring.[4][5] This deactivation makes the ring more stable to oxidation but less reactive towards electrophiles.[4] However, they also increase the acidity of the C2-proton, facilitating C2-metalation and subsequent functionalization.[6]

  • Electron-Donating Groups (EDGs): Groups like benzyl (Bn) or methyl (Me) slightly increase the ring's electron density, enhancing its nucleophilicity, but their primary role is often steric.

  • Directing Groups: More sophisticated protecting groups can act as directing groups for C-H activation. For example, an N-P(O)tBu2 group can direct palladium catalysts to the C7 position, while other specialized groups can target C4, C5, or C6.[7]

Q4: What are the key differences between classical electrophilic substitution and modern C-H functionalization?

  • Electrophilic Substitution (e.g., Friedel-Crafts, Vilsmeier-Haack): These reactions rely on the intrinsic nucleophilicity of the indole ring, typically targeting the C3 position.[8] They often require stoichiometric amounts of Lewis acids and may not be suitable for highly functionalized or sensitive substrates.[9]

  • Transition Metal-Catalyzed C-H Functionalization: This approach offers a more versatile and atom-economical way to forge new bonds.[10][11] It does not depend on the indole's inherent nucleophilicity but rather on the ability of a metal catalyst (commonly Pd, Rh, Ir, Cu) to selectively cleave a C-H bond and couple it with a reaction partner. This strategy allows for functionalization at positions that are inaccessible through classical methods, such as C2, C4, and C7, often controlled by the choice of ligand or a directing group.[1][2][12]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Low yield is a multifaceted problem that requires careful, stepwise diagnosis. The workflow below provides a logical decision tree for troubleshooting.

Workflow for Troubleshooting Low Yield

G start Low / No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents Start Here atmosphere 2. Check Inert Atmosphere / Degassing reagents->atmosphere Reagents OK catalyst 3. Evaluate Catalyst & Ligand System atmosphere->catalyst Atmosphere OK conditions 4. Optimize Reaction Conditions catalyst->conditions Catalyst System OK workup 5. Analyze Work-up & Purification conditions->workup Conditions OK success Yield Improved workup->success Work-up OK

Caption: A decision tree for systematically troubleshooting low-yield reactions.

  • Step 1: Reagent Quality & Stoichiometry

    • Issue: Degradation of starting materials, catalysts, or solvents is a frequent culprit. Bases like NaH are sensitive to moisture, and organometallic reagents can decompose with improper storage.

    • Solution: Use freshly opened or properly stored reagents.[4] Purify starting materials if their quality is suspect. Ensure accurate stoichiometry, as an excess or deficit of a key reagent can halt the reaction or lead to side products.[13] For transition metal catalysis, the catalyst and ligand ratio is often critical.

  • Step 2: Inert Atmosphere & Solvent Degassing

    • Issue: Many indole functionalization reactions, particularly those involving palladium or nickel catalysts, are highly sensitive to oxygen.[14] Oxidative degradation of the catalyst, ligands, or electron-rich indole can stop the reaction.

    • Solution: Employ standard Schlenk line or glovebox techniques. Ensure solvents are thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an adequate period.

  • Step 3: Catalyst and Ligand System (for Cross-Coupling)

    • Issue: The chosen catalyst-ligand combination may be suboptimal for the specific substrate or transformation. Ligands play a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and influencing regioselectivity.[15]

    • Solution: Screen a panel of ligands. For example, in Pd-catalyzed C2-arylation, phosphine ligands like PPh3 or bulky biaryl phosphines (e.g., XPhos, RuPhos) are commonly used.[16] The choice of metal precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) can also significantly impact catalyst activation and reaction efficiency.

  • Step 4: Reaction Conditions (Temperature, Time, Concentration)

    • Issue: The reaction may be kinetically slow or thermodynamically unfavorable under the initial conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[13] If the reaction stalls, consider incrementally increasing the temperature. Be aware that higher temperatures can sometimes promote side reactions.[3] Conversely, if side product formation is an issue, lowering the temperature may improve selectivity.[13]

  • Step 5: Work-up and Purification

    • Issue: The desired product might be lost during the work-up or purification steps. This can happen if the product is water-soluble, volatile, or unstable on silica gel.[17]

    • Solution: Before discarding an aqueous layer, re-extract it with a different organic solvent or analyze it by LC-MS. If the product is acid- or base-sensitive, use neutral quench and work-up conditions.[17] Consider alternative purification methods like preparatory HPLC or crystallization if the compound degrades on silica.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Controlling regioselectivity is a central challenge in indole functionalization.[10][11][12][18]

  • Issue: N- vs. C3-Alkylation.

    • Causality: This is a classic competition. The C3 position is often more nucleophilic than the N-H proton is acidic.[3] The outcome is highly dependent on the base, solvent, and counter-ion.[4]

    • Solution: To favor N-alkylation , use a strong, non-nucleophilic base (e.g., NaH, KHMDS) in a polar aprotic solvent (DMF, THF). This ensures complete deprotonation of the nitrogen, making it the primary reactive site.[3] To favor C3-alkylation , milder conditions without a strong base, often under acidic catalysis (e.g., Friedel-Crafts alkylation), are preferred.[19]

  • Issue: C2- vs. C3-Functionalization in Cross-Coupling.

    • Causality: The intrinsic reactivity favors C3.[10] Achieving C2 selectivity requires overriding this preference.

    • Solution:

      • N-Protecting Group: Install an electron-withdrawing protecting group (e.g., -SO2Ph, -P(O)R2). This increases the acidity of the C2-H bond, making it amenable to deprotonation/metalation.[6]

      • Ligand Control: In some palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity. For example, specialized sulfoxide-hydroxypyridine (SOHP) ligands have been developed to favor C2-alkenylation over the intrinsic C3-pathway in oxidative Heck reactions.[11][12]

      • Blocking the C3 Position: If C3 is substituted, many reactions will proceed at the C2 position by default.[1]

  • Issue: Functionalization on the Benzene Ring (C4-C7).

    • Causality: The C-H bonds on the benzene ring are less reactive and sterically shielded, making direct functionalization challenging.[2][7]

    • Solution: This almost always requires a directing group strategy. A removable group is installed on the indole nitrogen (e.g., N-P(O)tBu2, N-pivaloyl) that chelates to the metal catalyst and directs it to a specific C-H bond (e.g., C7 or C4) through the formation of a stable metallacycle.[7]

Table 1: General Strategies for Regioselectivity Control

Target PositionStrategyKey Parameters/ReagentsMechanistic Rationale
N1 Deprotonation/AlkylationStrong Base (NaH, KH) in Aprotic Solvent (DMF)Increases nucleophilicity of nitrogen atom.[3]
C2 Directed Metalation / C-H ActivationN-EWG (Tosyl, Boc), Pd/Ni catalyst, specific ligandsEWG increases C2-H acidity; directing groups steer catalyst.[6][16]
C3 Electrophilic SubstitutionLewis/Brønsted Acids (AlCl3, TFA), mild conditionsCapitalizes on the highest intrinsic nucleophilicity of the ring.[8][19]
C4-C7 Directing Group-Assisted C-H ActivationRemovable N-directing group (P(O)tBu2, Pivaloyl), Pd/Cu catalystChelation control overrides intrinsic reactivity.[7]

Section 3: Standardized Experimental Protocol

The following protocol details a robust and widely applicable method for the palladium-catalyzed C2-arylation of an N-substituted indole, a foundational reaction in medicinal chemistry.

Protocol: Palladium-Catalyzed Direct C2-Arylation of N-Methylindole

This protocol is adapted from seminal work in the field of direct C-H arylation.[16]

Reaction Scheme: N-Methylindole + Aryl Halide → 2-Aryl-N-Methylindole

Materials:

  • N-Methylindole (1.0 eq.)

  • Aryl iodide or bromide (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)2, 5 mol%)

  • Triphenylphosphine (PPh3, 10 mol%)

  • Cesium Acetate (CsOAc, 2.0 eq.)

  • Anhydrous N,N-Dimethylacetamide (DMA, to 0.2 M)

Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and CsOAc (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add N-methylindole (1.0 eq.) and the aryl halide (1.2 eq.).

  • Solvent Addition: Add anhydrous DMA via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Place the sealed flask in a preheated oil bath at 125 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the organic layer with water (3x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-arylated indole product.

Self-Validation and Causality:

  • Why CsOAc? A weak base like cesium acetate is crucial. Stronger bases can promote undesired side reactions. Its solubility and mildness are key to success.[16]

  • Why DMA at 125 °C? A high-boiling polar aprotic solvent is needed to ensure all reagents remain in solution and to provide the thermal energy required for the C-H activation step.[16]

  • Why PPh3? This ligand coordinates to the palladium center, facilitating the catalytic cycle. While other ligands can be used, PPh3 provides a good balance of stability and reactivity for many substrates.

  • Why an inert atmosphere? The Pd(0) active species is readily oxidized to Pd(II) by oxygen, which would kill the catalytic cycle.

References

Overcoming solubility issues with 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of a Substituted Indole

Welcome to the technical support guide for 7-Bromo-5-fluoro-3-methyl-1H-indole. This molecule, a halogenated indole derivative, holds significant interest for researchers in medicinal chemistry and drug discovery. However, its structural characteristics—a largely hydrophobic indole core, a lipophilicity-enhancing methyl group, and heavy halogen atoms—predict a significant challenge in achieving adequate solubility, particularly in aqueous media required for biological assays.[1]

This guide is designed to provide you, our fellow scientists, with a logical, step-by-step framework for understanding and overcoming these solubility hurdles. We will move from foundational principles to practical, validated protocols that you can implement in your laboratory.

Part 1: Physicochemical Profile & Initial Predictions

Understanding the molecule's structure is the first step in predicting its behavior. The key features of this compound are:

  • Indole Core: A bicyclic aromatic system that is inherently hydrophobic.

  • 3-Methyl Group: Increases the molecule's size and lipophilicity, further decreasing aqueous solubility.[1]

  • 5-Fluoro & 7-Bromo Substituents: These halogens have complex effects. While they introduce polarity, their primary impact is an increase in molecular weight and crystal lattice energy, which can negatively affect solubility.[2][3]

This combination strongly suggests that the compound will be poorly soluble in water and aqueous buffers.

PropertyValueSource
CAS Number 883001-24-9[4]
Molecular Formula C₉H₇BrFN[5]
Molecular Weight 228.06 g/mol [6]
Predicted Solubility Low in Aqueous Media; Soluble in Polar Aprotic Organic Solvents[1][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my standard phosphate-buffered saline (PBS). Why?

This is expected behavior. The molecule's structure is dominated by non-polar, hydrophobic features.[1] Direct dissolution in aqueous systems is energetically unfavorable. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.[1][8]

Q2: What is the best solvent for creating a stock solution?

For initial trials, a water-miscible, polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard because it can dissolve a vast range of both polar and non-polar compounds and is miscible with water.[9][10] Other excellent choices include N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[11][12]

Q3: I made a 10 mM stock in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What should I do?

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The DMSO helps dissolve the compound initially, but upon high dilution, the environment becomes predominantly aqueous, and the compound can no longer stay in solution.[8]

Solutions:

  • Lower the Final Concentration: Your target concentration may be too high.

  • Reduce the Final DMSO Percentage: While counterintuitive, ensuring the final DMSO concentration in your assay is as low as possible (ideally <0.5% to avoid solvent toxicity) is crucial.[8] This may require making an intermediate dilution series.

  • Employ Solubilization Strategies: If lowering the concentration isn't an option, you will need to modify your aqueous buffer using the techniques outlined in the troubleshooting guide below.

Q4: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours). This is most relevant for high-throughput screening and early-stage in vitro assays.[13][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by incubating an excess of the solid compound in a solvent until the concentration of the dissolved material no longer changes (which can take 24-72 hours).[14][15] This value is critical for formulation and preclinical development.

For most lab-based biological assays, you are primarily concerned with achieving sufficient kinetic solubility .[16]

Part 3: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to achieving a soluble and stable solution for your experiments.

Workflow for Troubleshooting Compound Precipitation

G start Start: Compound precipitates in aqueous buffer stock 1. Prepare a fresh, clear stock solution in 100% DMSO (e.g., 10-50 mM) start->stock dilute 2. Dilute stock into aqueous buffer to final desired concentration stock->dilute observe Observe for precipitation (visual, light scatter) dilute->observe success Success: Compound is soluble. Proceed with assay. observe->success No fail Precipitation Occurs observe->fail Yes ts_start Troubleshooting Required cosolvent A. Add a Co-solvent (e.g., 5-10% Ethanol, PEG 400) to the aqueous buffer ts_start->cosolvent ph B. Modify Buffer pH (Test pH 5.0, 6.2, 7.4, 8.0) ts_start->ph surfactant C. Add a Surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer ts_start->surfactant cyclo D. Use a Cyclodextrin (e.g., 2% HP-β-CD) as a complexing agent ts_start->cyclo cosolvent->dilute ph->dilute surfactant->dilute cyclo->dilute

Caption: A decision-tree workflow for systematically addressing compound precipitation.

Protocol 1: Initial Solubility Screening in Organic Solvents

Objective: To identify the most effective organic solvent for creating a high-concentration stock solution.

Methodology:

  • Weigh approximately 1 mg of this compound into several separate glass vials.

  • To each vial, add a different solvent from the table below, starting with 100 µL.

  • Vortex for 1-2 minutes. Use a brief sonication bath if necessary to break up clumps.[17]

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add another 100 µL of solvent and repeat until precipitation is observed or your target concentration is exceeded.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent hydrogen bond acceptor with high polarity, ideal for solvating indoles.[7]
N,N-Dimethylformamide (DMF)High Similar properties to DMSO, very effective.[7][11]
Acetonitrile (ACN)ModerateGood polarity, but may be less effective than DMSO for highly crystalline solids.[11]
Alcohols Methanol (MeOH) / Ethanol (EtOH)ModerateCan act as both hydrogen bond donors and acceptors.[7][11]
Chlorinated Dichloromethane (DCM)Moderate to LowBetter for less polar compounds; may not be sufficient here.[7][11]
Protocol 2: Enhancing Aqueous Solubility with Co-solvents

Objective: To maintain compound solubility in an aqueous medium by reducing the solution's overall polarity.[18]

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, create a microenvironment that is more favorable for hydrophobic compounds, preventing them from precipitating.[1][12]

Methodology:

  • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

  • Create several versions of this buffer containing different co-solvents. Good starting points are:

    • 5% (v/v) Ethanol

    • 10% (v/v) Polyethylene glycol 400 (PEG 400)

    • 10% (v/v) Propylene glycol (PG)

  • Prepare a high-concentration stock of your indole in DMSO (e.g., 20 mM).

  • Add a small aliquot of the DMSO stock to each of the co-solvent buffers to achieve your final target concentration.

  • Vortex and incubate at room temperature for 1 hour.

  • Assess solubility visually or using nephelometry (light scattering) to check for precipitation.[13][16]

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

Objective: To encapsulate the hydrophobic indole compound within a hydrophilic cyclodextrin molecule, forming a water-soluble inclusion complex.[1][12]

Principle: Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The indole can fit into the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Methodology:

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming to fully dissolve.

  • Separately, prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or acetone.

  • Slowly add the indole solution dropwise to the stirring HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution, which should be clear, now contains the water-soluble inclusion complex and can be further diluted for assays.

Workflow for Quantitative Kinetic Solubility Assessment

G cluster_prep Sample Preparation cluster_measure Measurement prep_stock 1. Prepare 10 mM stock in 100% DMSO prep_dilute 2. Add 2 µL of stock to 98 µL of aqueous buffer (pH 7.4) in a 96-well plate prep_stock->prep_dilute prep_incubate 3. Shake/Incubate for 2 hours at room temperature prep_dilute->prep_incubate filter 4. Filter through a 0.45 µm filter plate to remove precipitate prep_incubate->filter analyze 5. Analyze filtrate concentration via HPLC-UV or Direct UV Absorbance filter->analyze result Result: Calculated Kinetic Solubility (µg/mL or µM) analyze->result

Caption: A standard workflow for determining the kinetic solubility of a compound.[13][15]

References

Technical Support Center: Stability Studies of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 7-Bromo-5-fluoro-3-methyl-1H-indole. This document offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental workflows. The guidance herein is grounded in established principles of indole chemistry and pharmaceutical stability testing.

I. Introduction to the Stability of Indole Derivatives

Indole and its derivatives are a cornerstone in medicinal chemistry. However, the electron-rich pyrrole ring renders the indole nucleus susceptible to degradation under various conditions. Factors such as pH, temperature, light, and oxidative stress can lead to the formation of impurities, impacting experimental outcomes and the overall stability of the compound. Understanding these potential degradation pathways is critical for developing robust experimental protocols and ensuring the integrity of your research.

Forced degradation studies are an essential tool to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4]

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Non-reproducible Bioassay Results
  • Possible Cause: Degradation of the compound in the assay medium. The pH, temperature, or presence of oxidative species in your cell culture or enzymatic assay buffer could be degrading your test compound, leading to variable concentrations and inconsistent results.

  • Troubleshooting Steps:

    • Solution Stability Check: Prepare your dosing solution in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Analyze the solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.

    • pH Evaluation: The stability of indole derivatives can be highly pH-dependent. Assess the stability of your compound in buffers of varying pH that are relevant to your experimental conditions.

    • Antioxidant Addition: If oxidative degradation is suspected, consider the addition of a biocompatible antioxidant to your assay medium, if it does not interfere with the assay itself.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stock Solution
  • Possible Cause: Degradation of the compound in the storage solvent or due to improper storage conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, degassed solvent for your stock solution. Protic solvents may facilitate certain degradation pathways. Consider aprotic solvents like acetonitrile or DMSO.

    • Storage Conditions: Store stock solutions in amber vials at or below -20°C to minimize light and thermal degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[5]

    • Forced Degradation Simulation: To identify the new peaks, you can perform limited forced degradation studies on a small sample of your compound. This can help in tentatively identifying the degradation products.

Issue 3: Color Change of the Solid Compound or Solutions
  • Possible Cause: This is often a visual indicator of oxidation or polymerization. The indole nucleus is prone to oxidation, which can lead to the formation of colored byproducts.[5]

  • Troubleshooting Steps:

    • Inert Handling: Handle the solid compound in an inert atmosphere (e.g., a glovebox) as much as possible.

    • Solvent Purity: Use freshly opened, high-purity solvents for preparing solutions. Peroxides in older ethers or other solvents can initiate oxidation.

    • Light Protection: Always protect the solid compound and its solutions from light by using amber containers or wrapping them in aluminum foil.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[6][7] For optimal stability, storage at -20°C under an inert atmosphere (argon or nitrogen) is recommended to minimize the risk of oxidative and hydrolytic degradation.

Q2: How should I prepare and store solutions of this compound?

A2: Use high-purity, degassed solvents such as acetonitrile or DMSO. Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store them in amber vials at -20°C or -80°C. For aqueous solutions, be mindful of the pH and buffer components, as they can significantly influence stability.

Q3: What analytical techniques are best suited for stability studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and powerful technique for stability testing.[8] It allows for the separation and quantification of the parent compound from its potential degradation products.[8] A well-developed, stability-indicating HPLC method is crucial for accurate results. Thin-Layer Chromatography (TLC) can also be a useful qualitative tool for monitoring degradation.[9]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the general reactivity of indole derivatives, the following degradation pathways are plausible:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, potentially leading to the formation of oxindoles or other oxidized species.

  • Acid/Base Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation, especially if there are other labile functional groups.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions.[5]

  • Thermal Degradation: High temperatures can lead to decomposition.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water, acetonitrile, and methanol

  • pH meter, heating block, UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV or HPLC-MS method.

Data Presentation:

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24hData to be filled by userData to be filled by user
0.1 M NaOH, 60°C, 24hData to be filled by userData to be filled by user
3% H₂O₂, RT, 24hData to be filled by userData to be filled by user
Solid, 105°C, 48hData to be filled by userData to be filled by user
UV Light, 24hData to be filled by userData to be filled by user
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, and robustness.[10][11]

V. Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Basic (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Analyze Samples Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze Samples Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze Samples Method Stability-Indicating Method Development HPLC->Method Optimize Separation API This compound (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidative Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_degradation Potential Degradation Pathways Indole This compound (Parent Compound) Oxidation Oxidized Products (e.g., Oxindoles) Indole->Oxidation Oxidizing Agents (O₂, H₂O₂) Polymerization Polymeric Impurities Indole->Polymerization Acid/Heat Photodegradation Photolytic Adducts/Fragments Indole->Photodegradation UV/Visible Light Hydrolysis Hydrolytic Products (under extreme pH) Indole->Hydrolysis Strong Acid/Base

Caption: Potential Degradation Pathways for Indole Derivatives.

VI. References

  • El-Ragehy, N. A., Badawey, A. M., & Tantawy, M. A. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 659–667. --INVALID-LINK--

  • da Silva, A. C. A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14167–14175. --INVALID-LINK--

  • ECHEMI. (n.d.). Methyl 7-bromo-1H-indole-5-carboxylate SDS, 885523-35-3 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • El-Ragehy, N. A., Badawey, A. M., & Tantawy, M. A. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of chromatographic science, 51(8), 753–760. --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (EVT-13436750). Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 883001-24-9|this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, July 19). 5-Fluoro-7-azaindole-3-carboxylic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Patel, Y., & Shah, N. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(9), 2317-2323. --INVALID-LINK--

  • BenchChem. (n.d.). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • Singh, S., & Kumar, V. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(4), 425-430. --INVALID-LINK--

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-60. --INVALID-LINK--

  • Separation Science. (2023, March 24). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • Park, K. (2005). Assay and Stability Testing. In S. Ahuja & M. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (pp. 335-358). Elsevier. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide to Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of indole scaffolds. As a core heterocyclic motif in countless pharmaceuticals and natural products, the successful and efficient synthesis of indoles is paramount.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the underlying chemical principles governing your success.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during indole synthesis, categorized by the name reaction.

Fischer Indole Synthesis

The Fischer method is one of the oldest and most versatile routes to indoles, involving the acid-catalyzed cyclization of an arylhydrazone.[2][3] However, its success is highly sensitive to reaction parameters.

Question 1: My Fischer indole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Fischer synthesis are a frequent issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The reaction is highly sensitive to impurities. Ensure your arylhydrazine and carbonyl compounds are pure. It is best practice to use freshly distilled or recrystallized starting materials, as arylhydrazines can degrade upon storage.[4]

  • Catalyst Choice and Loading: The selection and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[5][6] Polyphosphoric acid (PPA) is often a powerful catalyst, particularly for less reactive substrates.[4] We recommend screening a panel of acids to find the most effective one for your specific transformation.

  • Reaction Temperature and Time: The key[1][1]-sigmatropic rearrangement step has a significant activation barrier and often requires heat.[4] However, excessive temperatures or prolonged reaction times can lead to decomposition and tar formation.[4] Monitor the reaction closely using Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and yields. While high-boiling polar aprotic solvents like DMSO or protic solvents like acetic acid are common, some reactions perform best when run neat (without solvent).[4]

  • Atmosphere: For electron-rich or otherwise sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that consume starting materials and complicate purification.[4]

  • Substrate Electronic Effects: Certain substitution patterns can inherently lead to reaction failure. Strong electron-donating groups on the carbonyl component can overly stabilize intermediates, favoring a competing heterolytic N-N bond cleavage pathway over the desired[1][1]-sigmatropic rearrangement.[7][8] If you suspect this is the issue, a different synthetic route may be necessary.

Question 2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I suppress them?

Answer: Side product formation is common and usually arises from incorrect reaction conditions or substrate reactivity.

  • Aldol Condensation: If you are using an enolizable aldehyde or ketone, self-condensation can compete with hydrazone formation. This can be minimized by using a one-pot procedure where the hydrazone is formed at a lower temperature before the acid catalyst is added and the temperature is increased for the cyclization step.[4]

  • Regioisomeric Products: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of indole regioisomers.[9] The product ratio is influenced by the acid catalyst and temperature, which affect the thermodynamic versus kinetic control of the ene-hydrazine formation. Screening different acids may favor one isomer.

  • Incomplete Cyclization/Elimination: You may be observing stable intermediates of the reaction. The key is to ensure the reaction goes to completion. If you see intermediates on TLC, consider cautiously increasing the reaction temperature or switching to a stronger acid catalyst like polyphosphoric acid.[4]

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline, forming a 2-aryl-indole.[10] It is notorious for requiring harsh conditions.

Question 3: The Bischler-Möhlau synthesis is known for harsh conditions and low yields. Are there modern modifications to make this reaction more practical?

Answer: Yes, the classical Bischler-Möhlau synthesis, which often required heating aniline and an α-bromoacetophenone at high temperatures, has been improved.[10][11] The harsh conditions often lead to complex mixtures and tar formation.[12]

Recent advancements have focused on milder reaction conditions:

  • Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and improve yields, likely by minimizing the formation of degradation byproducts.[11]

  • Lewis Acid Catalysis: The addition of a catalyst like lithium bromide (LiBr) can facilitate the reaction under significantly milder conditions than the traditional thermal route.[11]

Despite these improvements, the reaction can still suffer from unpredictable regiochemistry depending on the substrate, a consequence of its complex mechanistic pathways.[13]

Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald-Hartwig)

Modern cross-coupling methods offer powerful and often milder alternatives for constructing the indole core.

Question 4: I am attempting a Larock indole synthesis with an o-bromoaniline, but the reaction is sluggish and gives a low yield. How can I optimize this?

Answer: The Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline and an alkyne, is exceptionally powerful.[14][15] However, o-bromoanilines are significantly less reactive than their iodo-counterparts, primarily due to the slower rate of oxidative addition to the Pd(0) catalyst.[16][17]

To address this, consider the following:

  • Ligand Selection: The original ligandless conditions are often insufficient for o-bromoanilines. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the challenging oxidative addition step. Ligands such as P(tBu)₃ have been shown to be highly effective.[17]

  • Catalyst System: Instead of generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂, using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, in combination with the appropriate ligand can lead to more consistent results.

  • Base and Additives: The choice of base is important. While K₂CO₃ or Na₂CO₃ are common, the reaction often benefits from the presence of a chloride source like LiCl or n-Bu₄NCl.[14]

Question 5: My Buchwald-Hartwig amination to form a precursor for indole synthesis is failing. What are the key parameters to check?

Answer: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[18][19] When it fails, especially with complex substrates, a systematic screen of parameters is necessary.

  • Substrate Reactivity: Aryl chlorides are the most challenging coupling partners due to the difficulty of oxidative addition.[20] If possible, switching to an aryl bromide or iodide will significantly improve reactivity.

  • Catalyst/Ligand System: This is the most critical variable. The choice of palladium precursor and, more importantly, the phosphine ligand, dictates the success of the reaction. Use a reliable precatalyst and screen a panel of modern, bulky, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos).[19]

  • Base and Solvent: The base and solvent are interdependent. Common combinations include NaOtBu or LHMDS in solvents like toluene or dioxane.[21] Be aware that some protecting groups (like TBDMS) can be sensitive to strong bases at high temperatures.[20]

  • Reaction Conditions: Ensure your solvent is rigorously degassed and the reaction is run under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.[20]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I effectively purify my indole product, which seems to be degrading on my silica gel column? A1: Indoles, being electron-rich heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking during column chromatography.[22]

  • Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. Running the column with 0.5-1% Et₃N in the eluent can also prevent degradation.[22]

  • Switch the Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Non-Chromatographic Methods:

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[22]

    • Acid/Base Extraction: Before chromatography, wash your crude organic extract with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted hydrazine, followed by a dilute base (e.g., sat. NaHCO₃) to remove acidic residues.[22]

    • Distillation: For volatile indoles, steam distillation or vacuum distillation can be effective.[23]

Q2: I need to synthesize a 7-substituted indole. Which classical method is best suited for this? A2: The Bartoli indole synthesis is particularly well-suited for preparing 7-substituted indoles. The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[24] This method provides direct access to the 7-position, which can be difficult to achieve with other methods like the Fischer synthesis where the substitution pattern is dictated by the starting aniline.

Section 3: Visual Aids & Data

Troubleshooting Workflow for Indole Synthesis

This diagram outlines a logical flow for diagnosing and solving common issues in indole synthesis reactions.

TroubleshootingWorkflow General Troubleshooting Workflow for Indole Synthesis start Reaction Performed check_tlc Analyze Crude Reaction (TLC, LCMS) start->check_tlc no_product No Product / Only Starting Material check_tlc->no_product No Conversion low_yield Low Yield of Product check_tlc->low_yield Low Conversion complex_mixture Complex Mixture / Side Products check_tlc->complex_mixture Multiple Spots good_yield Good Yield check_tlc->good_yield Clean Conversion check_conditions Verify Conditions: - Temperature Too Low? - Wrong Catalyst/Reagents? - Inert Atmosphere Needed? no_product->check_conditions check_purity Check Purity of Starting Materials low_yield->check_purity optimize_time Optimize Reaction Time (TLC Time Course) low_yield->optimize_time optimize_conc Optimize Reagent Concentration / Solvent low_yield->optimize_conc check_temp_high Temperature Too High? (Degradation) complex_mixture->check_temp_high check_stoich Check Stoichiometry complex_mixture->check_stoich purification_strategy Develop Purification Strategy (e.g., Neutralized Silica) complex_mixture->purification_strategy purify Proceed to Purification good_yield->purify increase_temp Increase Temperature / Switch to Microwave check_conditions->increase_temp Yes screen_catalysts Screen Catalysts / Reagents check_conditions->screen_catalysts No caption Fig 1. A decision tree for troubleshooting common indole synthesis outcomes. FischerMechanism Key Steps of the Fischer Indole Synthesis Mechanism cluster_main cluster_side A Arylhydrazone B Ene-hydrazine (Tautomer) A->B + H⁺ Tautomerization C [3,3]-Sigmatropic Rearrangement (Key Step) B->C Heat / Acid G N-N Bond Cleavage (Side Reaction) B->G If stabilized by electron-donating groups D Di-imine Intermediate C->D E Cyclization & Aromatization D->E - H⁺ F Final Indole Product (+ NH₃) E->F - NH₃ caption Fig 2. Simplified mechanism of the Fischer Indole Synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic process. This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents.

This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis, primarily via the Fischer indole synthesis, and offers practical, evidence-based solutions.

Synthesis Overview: The Fischer Indole Synthesis

The most common and direct route to synthesizing 3-methyl-substituted indoles like this compound is the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[4] For the target molecule, the key starting materials are (4-Bromo-2-fluorophenyl)hydrazine and acetone .

The reaction is known for its versatility but is also highly sensitive to reaction parameters such as temperature, acid strength, and substrate purity.[2][3] Careful optimization is crucial for achieving high yields and purity, especially during scale-up.

G cluster_workflow General Fischer Indole Synthesis Workflow Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Mild Acid/Heat) Start->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement (Protic or Lewis Acid) Enehydrazine->Rearrangement Cyclization Aromatization with Loss of Ammonia Rearrangement->Cyclization Product Substituted Indole Cyclization->Product

Caption: General workflow for the Fischer Indole Synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction resulted in a low yield or failed completely. What are the likely causes and solutions?

Low yields in the Fischer indole synthesis are a common problem and can be attributed to several factors.

  • Cause 1: Suboptimal Reaction Conditions The reaction is highly sensitive to both temperature and the nature and concentration of the acid catalyst.[2][3] An inappropriate acid strength can either fail to promote the key rearrangement step or lead to degradation of the starting materials and product.

    • Solution: Conduct a series of small-scale optimization experiments to screen different acid catalysts (e.g., polyphosphoric acid (PPA), zinc chloride, glacial acetic acid, or Eaton's reagent) and temperatures. Begin with milder conditions and gradually increase the temperature, monitoring the reaction progress carefully by Thin-Layer Chromatography (TLC).

  • Cause 2: Impure Starting Materials Impurities present in the (4-bromo-2-fluorophenyl)hydrazine or acetone can significantly inhibit the reaction or lead to the formation of unwanted byproducts.[3]

    • Solution: Ensure the purity of your starting materials. Recrystallize the arylhydrazine if necessary and use freshly distilled, dry acetone. Characterize the starting materials using techniques like NMR and melting point analysis to confirm their identity and purity before use.

  • Cause 3: Competing Side Reactions Several side reactions can compete with the desired indole formation. Electron-donating substituents on the carbonyl component can promote the cleavage of the N-N bond in the hydrazone intermediate, a pathway that interrupts the synthesis.[5][6] Additionally, indoles themselves can polymerize under strongly acidic conditions.[2]

    • Solution: To minimize N-N bond cleavage, carefully control the acidity and temperature.[5][6] To prevent polymerization, ensure that the reaction is promptly neutralized upon completion. Quenching the reaction mixture by pouring it into a cold, basic solution (e.g., ice-cold ammonium hydroxide or sodium bicarbonate solution) is an effective strategy.

  • Cause 4: Oxidative Decomposition Indole rings can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of colored impurities and a reduction in yield.[3]

    • Solution: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to minimize contact with oxygen.[3] Degassing the solvent prior to use can also be beneficial.

G cluster_causes cluster_solutions Problem Problem: Low or No Yield Cause1 Incorrect Reaction Conditions Problem->Cause1 Cause2 Impure Starting Materials Problem->Cause2 Cause3 Side Reactions (N-N Cleavage, Polymerization) Problem->Cause3 Cause4 Oxidative Decomposition Problem->Cause4 Sol1 Optimize Acid Catalyst & Temperature Cause1->Sol1 Sol2 Purify & Characterize Reagents Cause2->Sol2 Sol3 Prompt Neutralization, Careful Temp Control Cause3->Sol3 Sol4 Use Inert Atmosphere (N2 or Ar) Cause4->Sol4

Caption: Troubleshooting workflow for low reaction yield.

Q2: My crude product is a dark, tarry oil that is difficult to purify. How can I improve the workup and purification?

The formation of tar is a frequent issue, often resulting from product degradation or polymerization at high temperatures or prolonged exposure to acid.

  • Cause 1: High Reaction Temperature or Extended Reaction Time Excessive heat can cause decomposition of the sensitive indole product.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times or overheating. If the reaction is highly exothermic, consider controlling the rate of addition of the catalyst or using an ice bath to manage the temperature.

  • Cause 2: Incomplete Neutralization Residual acid in the crude product can promote degradation and polymerization during solvent removal or chromatography.

    • Solution: Ensure the reaction mixture is thoroughly neutralized before extraction. Check the pH of the aqueous layer to confirm it is neutral or slightly basic. An additional wash of the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) can help remove any remaining acid.

  • Recommended Purification Strategy:

    • Quench & Neutralize: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a vigorously stirred beaker containing crushed ice and a base (e.g., concentrated ammonium hydroxide or 10M NaOH) until the pH is > 8.

    • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Wash: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

    • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (< 40 °C).

    • Chromatography: Purify the resulting crude material by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

While this is not a concern for the synthesis of this compound (which uses the symmetrical ketone, acetone), it is a critical consideration in other Fischer indole syntheses.

  • Explanation: The use of an unsymmetrical ketone can lead to the formation of two different enehydrazine intermediates, resulting in a mixture of isomeric indole products.[2][3] The ratio of these isomers is influenced by the acidity of the medium, steric hindrance, and the electronic properties of the substituents.[3] Generally, weaker acids and lower temperatures favor the formation of the kinetic product (cyclization at the less substituted carbon), while stronger acids and higher temperatures can lead to the thermodynamically more stable product.[3]

  • Solution: For reactions involving unsymmetrical ketones, a systematic study of different acid catalysts and reaction conditions is required to optimize the yield of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling the reagents in this synthesis? Safety is paramount. Always conduct a thorough risk assessment before beginning any experiment.

  • Arylhydrazines: Phenylhydrazine and its derivatives are often toxic, potential carcinogens, and skin sensitizers. Handle them in a certified chemical fume hood.[7]

  • Acids: Strong acids like polyphosphoric acid and Lewis acids like zinc chloride are highly corrosive.[7]

  • Solvents: Organic solvents are typically flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[8][9][10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[8][10]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[3][11][12]

  • Procedure: Spot a small aliquot of the reaction mixture on a silica gel TLC plate alongside spots of your starting materials. Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The indole product will be UV active. You can also use a staining solution like Ehrlich's reagent, which produces a characteristic purple/blue color with indoles, to confirm the presence of the product.

Q3: What should I consider when scaling up this reaction from grams to kilograms? Linear scaling of reaction parameters is rarely successful and can be dangerous.

  • Heat Transfer: The Fischer indole synthesis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with controlled heating and cooling to manage the temperature effectively.

  • Mixing: Ensure efficient mixing to maintain a homogenous temperature and concentration throughout the reactor. Inadequate mixing can lead to localized "hot spots," causing byproduct formation and potential safety hazards.

  • Reagent Addition: Add reagents, especially the acid catalyst, slowly and in a controlled manner to manage any exotherms.

  • Pilot Plant Study: Before moving to full-scale production, perform the synthesis at an intermediate pilot scale (e.g., 10-20 L) to identify any unforeseen challenges related to scale.

Exemplary Experimental Protocol

Disclaimer: This protocol is a representative example and should be optimized for your specific laboratory conditions and scale. A thorough risk assessment must be performed before execution.

Synthesis of this compound

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (4-Bromo-2-fluorophenyl)hydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the hydrazine). Begin stirring to form a slurry. Add acetone (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting hydrazine spot is no longer visible. The reaction time can vary from 2 to 6 hours.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated ammonium hydroxide (sufficient to neutralize the acetic acid, target pH > 8). A precipitate of the crude product should form.

  • Workup - Extraction: Stir the resulting slurry for 30 minutes, then extract with ethyl acetate (3 x 10 volumes).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 10 volumes) and then with saturated brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Table 1: Reaction Parameter Summary
ParameterRecommended ConditionRationale
Acid Catalyst Glacial Acetic Acid / PPA / ZnCl₂Acetic acid acts as both solvent and catalyst. PPA is a stronger option for less reactive substrates.
Temperature 80 - 120 °CMust be optimized; high enough for rearrangement but low enough to prevent degradation.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions, improving yield and purity.[3]
Reaction Time 2 - 8 hours (TLC Monitored)Reaction should not be heated longer than necessary to avoid byproduct formation.
Expected Yield 60 - 85% (Optimized)Highly dependent on the purity of starting materials and reaction conditions.

References

Validation & Comparative

Introduction to Kinase Inhibitors and the Role of Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of kinase inhibitors is essential for researchers in drug discovery and chemical biology to make informed decisions about tool compounds and potential therapeutic candidates. This guide provides a detailed comparative analysis of 7-Bromo-5-fluoro-3-methyl-1H-indole and other relevant kinase inhibitors, focusing on their target profiles, in vitro efficacy, and cellular activities. The information presented herein is supported by experimental data and established methodologies to ensure scientific integrity and practical applicability for researchers in the field.

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase ATP-binding pocket.

This guide focuses on This compound , a halogenated indole derivative, and compares its potential kinase inhibitory profile with established kinase inhibitors. Due to the limited publicly available data specifically on the kinase inhibitory activity of this compound, we will infer its potential targets based on the known activity of structurally similar indole-based kinase inhibitors and provide a framework for its evaluation. For a robust comparison, we will use Vemurafenib , a well-characterized BRAF inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, as benchmarks.

Chemical Structures and Properties

A comparative overview of the chemical structures is essential to understand the potential interactions with the kinase active site.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compoundC₉H₇BrFN228.06
VemurafenibC₂₃H₁₈ClF₂N₃O₃S489.92
SunitinibC₂₂H₂₇FN₄O₂398.47

Structures and properties are sourced from chemical supplier databases.

Comparative Analysis of Target Kinase Profiles

The efficacy and potential side effects of a kinase inhibitor are largely determined by its target profile and selectivity.

  • This compound : As a small, halogenated indole, this compound is a fragment-like molecule. Its specific kinase targets are not well-documented in publicly accessible literature. However, similar indole cores are known to target a range of kinases, including but not limited to, BRAF, VEGFR, and CDK. The bromine and fluorine substitutions can significantly influence binding affinity and selectivity through halogen bonding and altered electronic properties. A comprehensive kinase panel screen would be the definitive method to elucidate its target profile.

  • Vemurafenib : This is a highly potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas. It is less active against wild-type BRAF and other kinases, making it a relatively selective inhibitor.

  • Sunitinib : In contrast, Sunitinib is a multi-targeted inhibitor, potently inhibiting receptor tyrosine kinases (RTKs) such as VEGFRs (Vascular Endothelial Growth Factor Receptors), PDGFRs (Platelet-Derived Growth Factor Receptors), and c-KIT. This multi-targeting ability underlies its anti-angiogenic and anti-tumor effects.

The following diagram illustrates the distinct targeting approaches of selective versus multi-targeted kinase inhibitors.

G cluster_selective Selective Inhibition cluster_multi Multi-Targeted Inhibition cluster_unknown Hypothetical Profile Vemurafenib Vemurafenib BRAF_V600E BRAF V600E Vemurafenib->BRAF_V600E Inhibits MEK/ERK Pathway MEK/ERK Pathway BRAF_V600E->MEK/ERK Pathway Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell Proliferation Cell Proliferation PDGFR->Cell Proliferation Indole This compound KinaseA Kinase A? Indole->KinaseA KinaseB Kinase B? Indole->KinaseB

Caption: Comparison of kinase inhibitor targeting strategies.

Quantitative Comparison of In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents known IC50 values for Vemurafenib and Sunitinib against their primary targets. To determine the activity of this compound, an analogous experimental approach would be necessary.

Compound Target Kinase IC50 (nM) Reference
Vemurafenib BRAFV600E31
BRAFwild-type100
c-RAF-148
Sunitinib VEGFR2 (KDR)9
PDGFRβ2
c-KIT1
This compound TBDTBDN/A

TBD: To be determined through experimental validation.

Experimental Protocols: A Framework for Evaluation

To objectively assess the kinase inhibitory potential of a novel compound like this compound, a systematic experimental workflow is required.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a typical luminescence-based kinase assay to determine the potency of an inhibitor.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Workflow Diagram:

G A 1. Compound Dispensing (Serial Dilution) B 2. Kinase & Substrate Addition A->B C 3. ATP Addition (Initiate Reaction) B->C D 4. Incubation (e.g., 60 min at RT) C->D E 5. Add Kinase-Glo® Reagent (Stop reaction & generate signal) D->E F 6. Incubation (10 min at RT) E->F G 7. Read Luminescence F->G H 8. Data Analysis (IC50 Curve Fitting) G->H

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound in a 384-well assay plate to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., BRAF V600E), its specific substrate (e.g., inactive MEK1), and the kinase reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compound. To initiate the reaction, add ATP at a concentration close to its Km value for the specific kinase. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent lyses the cells (if a cellular assay) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis:

    • Controls: Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

    • Normalization: Normalize the data relative to the controls.

    • Curve Fitting: Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Proliferation Assay

To assess the compound's effect on cancer cells driven by a specific kinase, a cell viability assay is essential.

Principle: This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells from a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Reagent: Add a viability reagent such as CellTiter-Glo® (luminescence-based) or a tetrazolium-based reagent like MTT (colorimetric).

  • Incubation: Incubate according to the manufacturer's instructions.

  • Signal Reading: Read the plate using a luminometer or a spectrophotometer.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Conclusion and Future Directions

While this compound presents an interesting chemical scaffold with potential for kinase inhibition, its biological activity remains to be characterized. The established profiles of Vemurafenib and Sunitinib highlight the two major paradigms of kinase inhibitor design: selective and multi-targeted.

To evaluate this compound, a systematic approach is recommended:

  • Primary Screening: Screen the compound against a large panel of kinases (e.g., >400 kinases) to identify initial hits.

  • IC50 Determination: Validate the primary hits by determining the IC50 values for the most potently inhibited kinases.

  • Cellular Assays: Test the compound in relevant cancer cell lines to assess its cellular potency and link target inhibition to a functional outcome.

This structured approach will elucidate the therapeutic potential of this compound and position it within the broader landscape of kinase inhibitors.

A Comparative Guide to the Efficacy of Substituted Indoles: From Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products and clinically approved drugs underscores its remarkable versatility as a template for drug design.[4][5][6][7] However, the therapeutic power of the indole core is not intrinsic; it is unlocked and precisely tuned through strategic chemical substitution. The incorporation of different functional groups onto the indole ring can dramatically alter the molecule's physicochemical properties, target affinity, and metabolic stability, leading to compounds with enhanced efficacy and improved safety profiles.[4]

This guide provides a comparative analysis of the efficacy of various substituted indoles across key therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data from preclinical studies, and provide detailed protocols for foundational efficacy assays. Our objective is to offer researchers, scientists, and drug development professionals a technically grounded resource to navigate the landscape of indole-based therapeutics.

The Indole Scaffold: A Platform for Molecular Diversity

The indole ring system offers multiple positions for substitution, each providing a vector for modifying biological activity. Understanding this numbering is fundamental to interpreting structure-activity relationship studies.

The indole ring with standard IUPAC numbering.

Substitutions at these positions influence electronic distribution, steric hindrance, and hydrogen bonding potential, all of which are critical for molecular recognition by biological targets such as enzymes and receptors.

Comparative Efficacy in Oncology

Indole derivatives have emerged as powerful anticancer agents, acting through diverse mechanisms to halt the proliferation of malignant cells.[4][5] Their structural versatility allows for the design of compounds that can target specific vulnerabilities in cancer cells while minimizing toxicity to healthy tissues.[4]

Anticancer_Mechanisms Indole Substituted Indoles Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Kinase Protein Kinase Inhibition (e.g., CDK, PI3K) Indole->Kinase HDAC HDAC Inhibition Indole->HDAC CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest Kinase->CellCycleArrest Apoptosis Induction of Apoptosis HDAC->Apoptosis CellCycleArrest->Apoptosis

Major anticancer mechanisms of substituted indoles.
Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a prime target for cancer therapy. Vinca alkaloids, which contain an indole core, are classic examples of tubulin-targeting agents.[5][8] Modern synthetic derivatives build upon this principle with improved potency and broader activity.

For instance, a novel coumarin-indole derivative, Compound 3 , demonstrated exceptional potency, particularly against the MGC-803 gastric cancer cell line, by targeting the colchicine-binding site on tubulin.[4] Similarly, an indole-chalcone derivative, Compound 4 , was designed as a dual-target agent, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR), leading to nanomolar antiproliferative activity.[4]

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ Value (µM)Mechanism of Action
Coumarin-IndoleCompound 3MGC-803 (Gastric)0.011Tubulin Polymerization Inhibitor[4]
Indole-AcrylamideCompound 1Huh7 (Hepatocellular)5.0Tubulin Polymerization Inhibitor[4]
Indole-ChalconeCompound 4Various (e.g., K562)0.006 - 0.035Dual Tubulin & TrxR Inhibitor[4]

Data synthesized from recent studies on novel indole derivatives.[4]

The structure-activity relationship studies for these compounds reveal critical insights. For tubulin inhibitors, methyl substitution at the N-1 position of the indole ring can enhance activity by over 60-fold compared to the unsubstituted analogue.[9] This highlights how a seemingly minor modification can drastically improve the therapeutic potential.

Protein Kinase Inhibitors

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed to target a wide range of kinases, including cyclin-dependent kinases (CDKs), PI3K, and receptor tyrosine kinases (RTKs).[10][11] The selectivity of these inhibitors is heavily dependent on the substitution pattern.

For example, substitutions at the C-4 position of the indole ring have yielded potent PI3K inhibitors, while modifications at the C-2 and C-6 positions have produced effective CDK5 inhibitors.[11] 3-Substituted indolin-2-ones represent another novel class, where modifications to the substituent at the C-3 position can confer selectivity towards different RTKs like VEGFR (Flk-1), EGFR, or PDGFR.[12] A recently developed derivative, A4 , was found to inhibit UNC-51-like kinase 1 (ULK1) with an efficacy ten times higher than its parent compound and superior to sorafenib against hepatocellular carcinoma.[13]

Compound ClassTarget KinaseKey Substitution PatternResult
Indole-basedPI3KSubstitution at C-4Potent Inhibition[11]
Indole-basedCDK5Substitution at C-2 and C-6Potent Inhibition[11]
3-Substituted Indolin-2-oneVEGFR (Flk-1)5-membered heteroaryl ring at C-3Selective Inhibition[12]
Indole Derivative A4 ULK1Optimized side chainSuperior anti-HCC activity[13]

Comparative Efficacy in Inflammation

Inflammation is a key pathological process in numerous diseases. Indole derivatives, most famously Indomethacin, have long been used as non-steroidal anti-inflammatory drugs (NSAIDs).[14] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[15]

Research has focused on developing derivatives with improved efficacy and better safety profiles, particularly by achieving selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme to reduce gastrointestinal side effects.

A study on indole Schiff base derivatives found that substitutions on the phenyl ring significantly influenced anti-inflammatory activity.[15] Compounds with 3-nitrophenyl (S3 ), 3,4-dimethoxyphenyl (S7 ), and 2,4,5-trimethoxyphenyl (S14 ) substitutions showed the highest activity in a carrageenan-induced rat paw edema model.[15] Notably, compound S3 was found to selectively inhibit COX-2 expression, highlighting its potential for a better gastric safety profile.[15] Further studies have confirmed that halogenation, particularly with bromine at the C-5 or C-6 position, can effectively increase the anti-inflammatory activity of indole-based compounds.[16]

Compound IDPhenyl Substitution% Inhibition of Edema (after 3h)Key Finding
S3 3-Nitrophenyl61.36%Potent activity, selective for COX-2[15]
S7 3,4-Dimethoxyphenyl62.24%High anti-inflammatory activity[15]
S14 2,4,5-Trimethoxyphenyl63.69%Most potent in series[15]
Indomethacin (Reference Drug)76.89%Standard NSAID[15]

Data from in vivo anti-inflammatory screening of synthesized indole derivatives.[15]

Comparative Efficacy in Viral Diseases

The indole scaffold is a key component in several antiviral drugs, capable of targeting various stages of the viral life cycle.[17][18]

  • Entry and Fusion Inhibitors : Arbidol (Umifenovir), a highly functionalized indole derivative, is a broad-spectrum antiviral that prevents the fusion of the viral envelope with the host cell membrane.[17][19]

  • Integrase Inhibitors : Indole-based diketo acid (DKA) derivatives have been identified as a new class of HIV-1 integrase inhibitors.[17] The DKA moiety is crucial for activity against the strand transfer process, although potency is also influenced by the aromatic substitutions on the indole ring.[17]

  • Reverse Transcriptase (RT) Inhibitors : Delavirdine is an example of an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[2]

  • Protease Inhibitors : Indole scaffolds have been incorporated into molecules designed to inhibit viral proteases, such as the HCV NS3/4A protease, which are essential for viral replication.[2]

A study on bis-indole compounds targeting the gp41 glycoprotein of HIV-1 found that a 6-6' linked bis-indole with specific benzyl substitutions (Compound 6j ) exhibited potent, submicromolar activity against both cell-cell fusion and live virus replication, with an EC₅₀ of 200 nM.[20]

Compound ClassViral TargetRepresentative CompoundEfficacy (IC₅₀ or EC₅₀)
Dihydroxyindole CarboxamideHIV-1 IntegraseCompound IIIC₅₀ = 1.4 µM[3]
Bis-indoleHIV-1 gp41 (Fusion)Compound 6jEC₅₀ = 0.2 µM[20]
Broad SpectrumViral FusionArbidol (Umifenovir)IC₅₀ = 4.11 µM (SARS-CoV-2)[19]

Experimental Protocols for Efficacy Evaluation

The objective comparison of compounds relies on standardized and robust experimental methodologies. The following protocols describe foundational assays for assessing the anticancer efficacy of substituted indoles.

Protocol 1: In Vitro Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for in vitro drug screening, measuring cellular metabolic activity as an indicator of cell viability.[21][22] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[21][23]

Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24][25]

  • Compound Treatment: Prepare serial dilutions of the test indole compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include untreated wells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the chosen exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[24]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22][23] Following incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21][24][25]

  • Formazan Formation: Incubate the plate for an additional 1 to 4 hours in the incubator.[21][25] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[24][25] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22][24]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[21][25] A reference wavelength of >650 nm can be used to correct for background absorbance.[22]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

Animal models are critical for evaluating the therapeutic potential of a drug candidate in a complex biological system before it can proceed to clinical trials.[26] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model.[27]

Workflow for an In Vivo Xenograft Efficacy Study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., Nude or SCID mice).[27]

  • Tumor Growth: Allow the tumors to grow until they reach a predetermined average size (e.g., 100-200 mm³). This typically takes 10 to 15 days.[27]

  • Randomization and Grouping: Randomize the tumor-bearing mice into several groups: a vehicle control group and one or more treatment groups receiving different doses of the test indole compound. A positive control group (standard-of-care drug) is often included.

  • Drug Administration: Administer the test compound and controls according to the planned dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the animals regularly (e.g., 2-3 times per week) for tumor size and body weight. Tumor volume can be calculated using the formula: (Length x Width²)/2. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a specified maximum size.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) is often calculated as [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Assess any signs of toxicity, such as significant weight loss or adverse clinical signs.[8]

Conclusion

The indole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. As demonstrated, strategic substitution on the indole ring is the key to unlocking and directing its potent biological activities. From inhibiting the cellular machinery of cancer cells to quelling inflammatory responses and halting viral replication, the efficacy of substituted indoles is both broad and profound. The structure-activity relationships discussed herein provide a rational basis for the future design of next-generation indole derivatives with even greater potency, selectivity, and clinical potential. The continued exploration of this versatile chemical entity promises to address significant challenges in modern medicine.

References

Navigating the Uncharted: A Comparative Guide to Validating the Biological Target of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of drugs and clinical candidates.[1][2][3][4] The subject of this guide, 7-Bromo-5-fluoro-3-methyl-1H-indole, is a structurally intriguing molecule with the potential for diverse biological activities, a hallmark of the indole class.[1][2][4] However, its specific biological target remains to be fully elucidated.

The Indole Scaffold: A Realm of Therapeutic Possibilities

The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][4] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5] This versatility stems from the indole's ability to interact with a wide array of biological targets, including but not limited to:

  • Protein Kinases: Enzymes that regulate a vast number of cellular processes, making them prime targets in oncology.[3]

  • Tubulin: The protein subunit of microtubules, crucial for cell division and a validated target for cytotoxic anticancer agents.[1]

  • Histone Deacetylases (HDACs): Epigenetic modifiers that play a critical role in gene expression and are implicated in various diseases.

  • Cyclooxygenases (COX): Key enzymes in the inflammatory cascade, targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][6]

  • Monoamine Oxidases (MAOs): Enzymes involved in the metabolism of neurotransmitters, representing important targets for neurological disorders.[5]

Given this landscape, our investigation into the biological target of this compound will be guided by a multi-pronged strategy, exploring its potential as an enzyme inhibitor across several of these key target classes.

A Phased Approach to Target Validation: From Broad Screening to Specific Confirmation

Our experimental journey is structured in three phases, each designed to progressively narrow down the potential biological target of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to ascertain the broad biological effect of our compound. A common and informative starting point is a cellular proliferation assay across a panel of cancer cell lines. This will not only reveal potential anticancer activity but also guide the selection of cell models for subsequent mechanistic studies.

Experimental Protocol 1: Cancer Cell Line Proliferation Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) are cultured in their respective recommended media.

  • Compound Preparation: this compound and a positive control (e.g., Staurosporine, a broad-spectrum kinase inhibitor) are serially diluted to a range of concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.

Hypothetical Data Presentation:

CompoundA549 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
This compound5.28.112.5
Staurosporine (Positive Control)0.010.020.015

The hypothetical data suggests that this compound exhibits anti-proliferative activity, albeit at a higher concentration than the potent but non-specific control, Staurosporine. This initial finding justifies a deeper investigation into its mechanism.

Phase 2: Target Deconvolution through Biochemical Assays

Based on the broad anti-proliferative activity and the known targets of indole derivatives, we will now proceed to test our compound against a panel of purified enzymes. This phase aims to identify a specific molecular target.

Experimental Workflow 2: In Vitro Enzyme Inhibition Assays

Our workflow will investigate three primary target classes commonly associated with indole-based compounds: protein kinases, tubulin, and COX enzymes.

G cluster_0 Phase 2: Target Deconvolution Compound Compound Kinase Panel Kinase Inhibition Panel (e.g., EGFR, VEGFR2, BRAF) Compound->Kinase Panel Test Tubulin Assay Tubulin Polymerization Assay Compound->Tubulin Assay Test COX Assay COX-1/COX-2 Inhibition Assay Compound->COX Assay Test Kinase_IC50 Determine Kinase IC50 Kinase Panel->Kinase_IC50 Tubulin_IC50 Determine Tubulin IC50 Tubulin Assay->Tubulin_IC50 COX_IC50 Determine COX IC50 COX Assay->COX_IC50 Hit_Identification Hit Identification & Prioritization Kinase_IC50->Hit_Identification Tubulin_IC50->Hit_Identification COX_IC50->Hit_Identification

Caption: Workflow for in vitro enzyme inhibition screening.

Experimental Protocol 2a: Protein Kinase Inhibition Assay

  • Rationale: Many indole derivatives are known to be potent kinase inhibitors.[3] This assay will determine if our compound inhibits the activity of a representative panel of protein kinases.

  • Methodology: A radiometric or fluorescence-based kinase assay is used. Briefly, the kinase, substrate, and ATP are incubated with varying concentrations of this compound and a known kinase inhibitor (e.g., Sunitinib) as a positive control. The amount of phosphorylated substrate is then quantified.

  • Data Analysis: IC50 values are calculated.

Experimental Protocol 2b: Tubulin Polymerization Assay

  • Rationale: The indole nucleus is a key feature of several clinically used tubulin inhibitors.[1] This assay will assess the compound's effect on microtubule formation.

  • Methodology: Purified tubulin is incubated with GTP and varying concentrations of the test compound and a known tubulin polymerization inhibitor (e.g., Colchicine). The polymerization of tubulin into microtubules is monitored by measuring the change in light scattering or fluorescence.

  • Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

Experimental Protocol 2c: COX-1/COX-2 Inhibition Assay

  • Rationale: Indomethacin, a well-known NSAID, is an indole derivative that inhibits COX enzymes.[1] This assay will evaluate the potential anti-inflammatory mechanism of our compound.

  • Methodology: The activity of purified COX-1 and COX-2 enzymes is measured in the presence of arachidonic acid and varying concentrations of the test compound and a known COX inhibitor (e.g., Indomethacin). The production of prostaglandin E2 (PGE2) is quantified using an ELISA kit.

  • Data Analysis: IC50 values for both COX-1 and COX-2 are calculated to determine potency and selectivity.

Hypothetical Comparative Data:

CompoundKinase (EGFR) IC50 (µM)Tubulin Polymerization IC50 (µM)COX-2 IC50 (µM)
This compound> 502.8> 50
Sunitinib (Kinase Control)0.05> 50> 50
Colchicine (Tubulin Control)> 500.6> 50
Indomethacin (COX Control)> 50> 500.1

In this hypothetical scenario, this compound shows selective activity against tubulin polymerization, with an IC50 in the low micromolar range. This provides a strong lead for further validation.

Phase 3: Cellular Target Engagement and Pathway Analysis

Having identified a putative molecular target, the final phase is to confirm that the compound engages this target in a cellular context and elicits the expected downstream biological effects.

Experimental Workflow 3: Cellular Target Validation

G cluster_1 Phase 3: Cellular Target Validation Cell_Treatment Treat Cells with This compound Immunofluorescence Immunofluorescence Staining (α-tubulin) Cell_Treatment->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Imaging Microscopy & Image Analysis Immunofluorescence->Imaging G2M_Arrest Quantify G2/M Arrest Cell_Cycle->G2M_Arrest Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Conclusion Confirmation of Cellular Mechanism Imaging->Conclusion G2M_Arrest->Conclusion Apoptosis_Quant->Conclusion

Caption: Workflow for confirming cellular mechanism of action.

Experimental Protocol 3a: Immunofluorescence Microscopy of Microtubules

  • Rationale: To visually confirm that the compound disrupts the microtubule network in cells.

  • Methodology: A549 cells are treated with this compound or Colchicine for a defined period. The cells are then fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule structure is visualized using a fluorescence microscope.

  • Expected Outcome: Treatment with an effective tubulin inhibitor should lead to depolymerization of microtubules, resulting in a diffuse, disorganized tubulin staining pattern compared to the well-defined filamentous network in control cells.

Experimental Protocol 3b: Cell Cycle Analysis

  • Rationale: Disruption of microtubule dynamics typically leads to arrest of the cell cycle at the G2/M phase.

  • Methodology: A549 cells are treated with the compound for 24 hours. The cells are then harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry.

  • Expected Outcome: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to vehicle-treated cells would be indicative of microtubule disruption.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the validation of the biological target of a novel indole derivative, this compound. By employing a phased strategy of broad phenotypic screening, in vitro biochemical assays, and cellular target engagement studies, researchers can confidently identify and validate the mechanism of action of new chemical entities. The comparative framework, using well-characterized alternative compounds as benchmarks, is crucial for interpreting the experimental data and building a robust scientific narrative.

The hypothetical data presented herein points towards tubulin as a potential target for this compound. The next steps in a real-world scenario would involve more in-depth studies, such as determining the binding site on tubulin, evaluating its efficacy in in vivo models of cancer, and exploring its structure-activity relationship to optimize its potency and drug-like properties. This rigorous, evidence-based approach is fundamental to advancing promising molecules from the laboratory to the clinic.

References

A Researcher's Guide to Cross-Reactivity Profiling of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the characterization of a novel chemical entity is a multi-faceted endeavor. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel indole-based compound, exemplified by 7-Bromo-5-fluoro-3-methyl-1H-indole (hereafter referred to as Cpd-X). The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[1][2][3] However, this prevalence also necessitates rigorous selectivity profiling to mitigate potential off-target effects that can lead to toxicity or confound experimental results.[4]

This guide offers an in-depth, logical workflow—from computational prediction to biochemical screening and live-cell validation—to build a robust selectivity profile for Cpd-X. We will compare its hypothetical performance against a known multi-kinase inhibitor, "Competitor-Y," to provide a clear, data-driven context for its selectivity.

Part 1: Predictive Profiling - An In Silico First Approach

Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide a valuable roadmap of potential off-target interactions. By analyzing the structure of Cpd-X, algorithms can predict a range of likely biological targets, guiding the selection of appropriate screening panels.

The rationale for starting with an in silico approach is twofold: it is cost-effective and it broadens the initial search space beyond obvious target families. Tools like SwissTargetPrediction, ChEMBL, and others can identify potential cross-reactivity with kinases, G-protein coupled receptors (GPCRs), ion channels, and other protein families.[5][6][7][8]

Experimental Workflow: In Silico Off-Target Prediction

G cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: Panel Selection A Input Structure (SMILES for Cpd-X) B Select Prediction Tools (e.g., SwissTargetPrediction, ChEMBL) A->B C Run Prediction Algorithms B->C D Aggregate & Analyze Data (Identify high-probability targets) C->D E Prioritize Target Classes (e.g., Kinases, GPCRs) D->E Predicted Targets Inform F Select Specific Panels (e.g., KINOMEscan, CEREP Safety Panel) E->F

Caption: Workflow for in silico prediction to guide experimental panel selection.

Part 2: Broad-Spectrum Biochemical Screening

Based on the indole scaffold's prevalence in kinase inhibitors and informed by our in silico predictions, the logical next step is a broad biochemical screen.[1][2][9] A kinase-focused panel is a primary tool for this purpose.

Tier 1: Primary Kinase Panel Screening

The objective here is to get a wide, yet semi-quantitative, view of Cpd-X's activity across the human kinome. The Eurofins DiscoverX KINOMEscan™ is an industry-standard competition binding assay platform that measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[10][11][12][13] This approach is not an enzymatic activity assay but a direct measure of binding affinity, providing a clear picture of potential interactions.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Cpd-X and the comparator, Competitor-Y, in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration (e.g., 10 µM) as per the service provider's guidelines.

  • Assay Execution: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase target. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Interpretation: Results are typically reported as '% Control', where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a value below 35% or 10%, indicating substantial displacement of the control ligand.

Tier 2: General Safety & Liability Panel

To ensure a comprehensive profile, screening against a panel of non-kinase targets associated with common drug liabilities is crucial. The Eurofins SafetyScreen44 Panel, for example, assesses activity at 44 targets including GPCRs, ion channels, and transporters, which are common sources of adverse drug reactions.[14][15][16]

Protocol: SafetyScreen Panel

  • Compound Submission: Cpd-X and Competitor-Y are prepared at a standard screening concentration (e.g., 10 µM).

  • Assay Principle: The assays are typically radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its receptor, transporter, or ion channel is measured.

  • Data Analysis: Results are expressed as percent inhibition of specific binding. A threshold of >50% inhibition is generally considered a significant interaction requiring further investigation.

Part 3: Quantitative Validation and Cellular Engagement

Hits from broad-panel screens must be validated to confirm their potency and relevance in a more physiological context. This involves generating dose-response curves to determine IC50 values and, critically, confirming target engagement within live cells.

Methodology 1: Dose-Response IC50 Determination

For each significant hit identified in the KINOMEscan™ and SafetyScreen panels, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[17][18][19][20] This quantifies the compound's potency against each specific target.

Protocol: IC50 Determination (Generic Kinase Assay)

  • Plate Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Titration: Add Cpd-X or Competitor-Y in a series of dilutions (e.g., 11-point, 3-fold dilutions starting from 100 µM). Include DMSO-only controls for 0% and 100% inhibition.

  • Reaction & Detection: Incubate to allow the kinase reaction to proceed. Stop the reaction and measure the output (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET assays).

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[19][21]

Methodology 2: Live-Cell Target Engagement with NanoBRET™

Biochemical assays are informative but do not capture the complexity of the cellular environment, such as cell permeability and target accessibility. The Promega NanoBRET™ Target Engagement assay is a powerful tool that measures compound binding to a specific protein target in living cells.[22][23][24][25]

The assay works via Bioluminescence Resonance Energy Transfer (BRET). A target protein is fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target is added. When the tracer binds the NanoLuc®-fused target, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that engages the target will compete with the tracer, causing a loss of signal.[22][25][26]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-target fusion protein. Plate the cells and allow for expression.

  • Compound Dosing: Treat the cells with a range of concentrations of Cpd-X or Competitor-Y.

  • Tracer & Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the cells.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the cellular IC50.

Comparative Data Summary

To provide an objective comparison, all quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Kinase Selectivity Profile (Biochemical IC50, nM)

Kinase Target Cpd-X (Hypothetical IC50) Competitor-Y (Hypothetical IC50) Fold Selectivity (Cpd-X)
Primary Target (e.g., BRAF) 5 10 -
Off-Target 1 (e.g., SRC) 500 25 100x
Off-Target 2 (e.g., EGFR) >10,000 150 >2000x

| Off-Target 3 (e.g., VEGFR2) | 1,200 | 8 | 240x |

Table 2: Comparative Live-Cell Target Engagement (NanoBRET™ IC50, nM)

Cellular Target Cpd-X (Hypothetical IC50) Competitor-Y (Hypothetical IC50)
Primary Target (BRAF) 25 50

| Off-Target 1 (SRC) | 2,500 | 100 |

Part 4: Visualizing Cross-Reactivity

Visual aids are essential for interpreting complex selectivity data. A signaling pathway diagram can illustrate the potential consequences of off-target activity.

G cluster_0 Cpd-X Activity Profile cluster_1 On-Target Pathway cluster_2 Off-Target Pathway CpdX Cpd-X BRAF BRAF CpdX->BRAF High Potency (IC50 = 5 nM) SRC SRC CpdX->SRC Lower Potency (IC50 = 500 nM) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Therapeutic Effect) ERK->Proliferation FAK FAK SRC->FAK Migration Cell Migration (Side Effect) FAK->Migration

Caption: On-target vs. off-target pathway engagement by Cpd-X.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel compound, this compound (Cpd-X). By integrating in silico prediction, broad-panel biochemical screening, quantitative validation, and live-cell target engagement assays, researchers can build a comprehensive and reliable selectivity profile. Comparing these results against a known benchmark compound provides essential context for decision-making in the drug discovery process. This rigorous, self-validating workflow ensures that the therapeutic potential and potential liabilities of a new chemical entity are understood with a high degree of scientific integrity.

References

A Senior Application Scientist's Guide to the Synthetic Methodologies for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic incorporation of fluorine atoms into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can modulate key drug-like properties such as metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[1][3][4][5] Consequently, the development of efficient and regioselective methods for synthesizing fluorinated indoles is a topic of intense research and paramount importance for drug development professionals.[6]

This guide provides a comparative analysis of the principal synthetic methodologies for accessing fluorinated indoles. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative strengths and weaknesses of each approach. Our focus is to provide researchers with a practical framework for selecting the optimal synthetic strategy for their specific target molecule.

Methodology 1: Direct Electrophilic Fluorination of the Indole Core

Direct C-H fluorination of a pre-formed indole ring is often the most conceptually straightforward approach. This strategy relies on the inherent nucleophilicity of the indole core, particularly at the C3 position, to react with an electrophilic fluorine source ("F+").

Expertise & Mechanistic Insight

The mechanism of electrophilic fluorination is believed to proceed via an SN2-type pathway or a single-electron transfer (SET) process, depending on the substrate and fluorinating agent.[7] For electron-rich systems like indoles, the reaction typically involves the attack of the pyrrole ring's π-system on the electrophilic fluorine atom. This forms a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate), which then loses a proton to restore aromaticity, yielding the fluorinated indole. The high reactivity of the C3 position dictates the regioselectivity, although blocking this position can allow for fluorination at C2.

Common electrophilic fluorinating reagents include N-fluoro-sulfonimides like N-Fluorobenzenesulfonimide (NFSI) and DABCO-derived salts such as Selectfluor®.[7][8] Selectfluor is often preferred due to its higher reactivity, crystalline nature, and relative safety, though NFSI can be a milder alternative for sensitive substrates.[7][8]

Electrophilic_Fluorination Indole Indole Substrate Intermediate Cationic Intermediate (σ-complex) Indole->Intermediate Attack at C3 Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->Intermediate F+ source Product Fluorinated Indole Intermediate->Product Deprotonation (-H+)

Caption: General workflow for direct electrophilic fluorination of indoles.

Comparative Performance Data

The choice between different electrophilic fluorination methods often depends on the desired product and the substitution pattern of the indole starting material. The following table compares two common approaches.

ParameterDirect C-H Electrophilic FluorinationDearomative Electrophilic Fluorination
Key Reagents Selectfluor®N-Benzoyl protection, NFSI, Phenylsilane, LiOH
Typical Position C3C3
Number of Steps 14 (including protection/deprotection)
Overall Yield 40-60%[3]~75%[3]
Reaction Time ~2-4 hours[3]~24-36 hours[3]
Scalability Generally scalable[3]Demonstrated on mmol scale[3]
Key Advantage Simplicity, speedHigher overall yield, high selectivity
Key Disadvantage Potential for side products, lower yieldsMulti-step, longer reaction time
Self-Validating Experimental Protocol: Direct C3-Fluorination of 2-Methylindole

This protocol is adapted from established literature procedures for the direct fluorination of an indole substrate.[3]

Objective: To synthesize 3-fluoro-2-methyl-1H-indole.

Materials:

  • 2-methyl-1H-indole (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1H-indole (1.0 equiv). Dissolve the indole in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the indole substrate and the Selectfluor® reagent, facilitating a homogeneous reaction mixture.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.

    • Causality: The fluorination reaction can be exothermic. Starting at a low temperature helps to control the reaction rate, minimize the formation of undesired side products, and improve selectivity.

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the cooled solution portion-wise over 5-10 minutes.

    • Causality: Portion-wise addition helps to maintain temperature control and prevent localized overheating. A slight excess of the fluorinating agent ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Causality: The bicarbonate quench neutralizes any acidic byproducts. The aqueous washes remove water-soluble impurities and residual reagent.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-fluoro-2-methyl-1H-indole.

Methodology 2: Cyclization of Fluorinated Building Blocks

An alternative and highly versatile strategy involves constructing the indole ring from acyclic precursors that already contain the desired fluorine atom(s). This approach provides access to a wide range of fluorinated indole isomers that are often difficult to obtain via direct fluorination.[4]

Expertise & Mechanistic Insight

Classic named reactions are the workhorses of this category. The Fischer Indole Synthesis involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone.[4] The Leimgruber-Batcho Indole Synthesis is a milder, two-step alternative that begins with the formation of an enamine from a fluorinated o-nitrotoluene, followed by reductive cyclization to form the indole ring.[4]

More contemporary methods leverage transition-metal catalysis, such as palladium-catalyzed cyclizations of substituted anilines, which offer high efficiency and functional group tolerance.[2][9][10] These methods often involve domino or cascade reactions where multiple bonds are formed in a single pot.[10][11]

Cyclization_Strategies cluster_0 Fischer Indole Synthesis cluster_1 Leimgruber-Batcho Synthesis F_Hydrazine Fluorophenyl- hydrazine F_Hydrazone Hydrazone Intermediate F_Hydrazine->F_Hydrazone F_Ketone Aldehyde/ Ketone F_Ketone->F_Hydrazone F_Indole Fluorinated Indole F_Hydrazone->F_Indole Acid, Δ [3,3]-sigmatropic rearrangement LB_Toluene Fluoro-o- nitrotoluene LB_Enamine Enamine Intermediate LB_Toluene->LB_Enamine DMF-DMA LB_Indole Fluorinated Indole LB_Enamine->LB_Indole Reductive Cyclization (e.g., H₂, Pd/C)

Caption: Comparison of Fischer and Leimgruber-Batcho cyclization pathways.

Comparative Performance Data
ParameterFischer Indole SynthesisLeimgruber-Batcho SynthesisPd-Catalyzed Cyclization
Starting Materials (Fluorophenyl)hydrazines, aldehydes/ketonesFluorinated o-nitrotolueneso-haloanilines, alkynes
Conditions Often harsh (strong acid, heat)Generally milderMild, requires specific ligands
Yields Variable, can be lowOften high[4]Good to excellent
Regiocontrol Defined by starting materialsExcellent, defined by starting materialsExcellent, defined by starting materials
Key Advantage Direct, uses common starting materialsHigh yields, mild conditions[4]High functional group tolerance[10]
Key Disadvantage Harsh conditions, potential for side reactionsAvailability of fluorinated o-nitrotoluenesCatalyst cost, ligand sensitivity
Self-Validating Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Cyclization

This protocol is based on the work of Tsui and coworkers, demonstrating a modern copper-catalyzed domino strategy.[11]

Objective: To synthesize a 2-(trifluoromethyl)indole from a 2-alkynylaniline derivative.

Materials:

  • N-Tosyl-2-alkynylaniline (1.0 equiv)

  • (Phen₃P)CuCF₃ (Fluoroform-derived Ruppert-Prakash reagent) (1.5 equiv)

  • Tetramethylethylenediamine (TMEDA) (3.0 equiv)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add N-Tosyl-2-alkynylaniline (1.0 equiv) and (Phen₃P)CuCF₃ (1.5 equiv).

    • Causality: The reaction is sensitive to air and moisture, necessitating the use of inert atmosphere techniques. The N-tosyl group is crucial for activating the aniline and facilitating the cyclization step.[11]

  • Solvent and Additive Addition: Add anhydrous toluene via syringe, followed by the addition of TMEDA (3.0 equiv).

    • Causality: Toluene is a suitable non-polar solvent for this transformation. TMEDA acts as a ligand for the copper center and also plays a role in the reaction mechanism, influencing yield and selectivity.[11]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80°C for 12 hours.

  • Monitoring: After cooling to room temperature, check for the completion of the reaction by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite® or silica gel to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

    • Causality: Chromatographic purification is necessary to separate the desired product from unreacted starting materials, byproducts, and residual copper complexes.

Methodology 3: Transition-Metal-Catalyzed C-H Fluorination

A frontier in synthetic methodology is the direct, site-selective fluorination of indole C-H bonds using transition metal catalysts.[9] These methods offer the potential for high selectivity at positions that are not electronically favored for traditional electrophilic attack, such as C2, C4, or C7.[12]

Expertise & Mechanistic Insight

These reactions typically employ a palladium or copper catalyst and often require a directing group on the indole nitrogen.[9][12] The directing group coordinates to the metal center, positioning it in close proximity to a specific C-H bond (e.g., C7). The metal then facilitates the C-H activation/cleavage, followed by a reaction with a fluorine source to forge the C-F bond. The catalytic cycle is then regenerated. This strategy provides an elegant solution to the challenge of regiocontrol.

TM_Catalysis Indole Indole with Directing Group (DG) Complex Directed Metal-Indole Complex Indole->Complex Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->Complex Activated C-H Activated Intermediate Complex->Activated C-H Activation Fluorinated Fluorinated Indole Activated->Fluorinated + 'F' source Fluorinated->Catalyst Catalyst Regeneration Product Final Product (after DG removal) Fluorinated->Product DG removal

Caption: Conceptual workflow for directed C-H fluorination.

Performance & Scope
  • Regioselectivity: The primary advantage is the ability to achieve high regioselectivity at otherwise unreactive positions, dictated by the directing group.

  • Substrate Scope: The tolerance for other functional groups can be high, but the method's success is often highly dependent on the specific catalyst, ligand, and directing group combination.

  • Challenges: These methods can be sensitive to reaction conditions, and the need to install and subsequently remove a directing group adds steps to the overall synthesis. Catalyst cost and optimization can also be significant hurdles.

Overall Comparative Analysis and Strategic Selection

Choosing the right synthetic methodology requires a careful evaluation of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

MethodologyPrimary RegioselectivityKey AdvantagesKey DisadvantagesBest Suited For...
Direct Electrophilic Fluorination C3 (electronically driven)Fast, operationally simple, atom-economical.Limited to electronically favored positions; can have moderate yields and side products.Rapid synthesis of C3-fluoroindoles from simple indole precursors.
Cyclization of Fluorinated Building Blocks Any position (pre-installed)Excellent regiocontrol; access to all isomers; often high yielding.[4]Requires synthesis or purchase of specific fluorinated precursors; can be multi-step.Synthesizing specific isomers (e.g., 4-, 5-, 6-, or 7-fluoroindoles) or complex substitution patterns.
Transition-Metal-Catalyzed C-H Fluorination C2, C4, C7 (directing group driven)Access to electronically disfavored positions; high regioselectivity.[12]Requires directing group installation/removal; catalyst optimization can be complex and costly.Late-stage fluorination or accessing challenging C-H positions on a complex indole core.

Conclusion

The synthesis of fluorinated indoles is a dynamic and evolving field. While classic methods like direct electrophilic fluorination and Fischer indole synthesis remain valuable tools, modern strategies based on domino reactions and transition-metal-catalyzed C-H activation are continually expanding the synthetic chemist's toolbox. The choice of method is not arbitrary but a strategic decision based on a thorough analysis of the target structure and synthetic goals. By understanding the mechanistic underpinnings and practical limitations of each approach, researchers can more effectively navigate the synthetic landscape to access these high-value compounds for applications in drug discovery and materials science.

References

A Comparative Guide to the Potential In Vivo Efficacy of 7-Bromo-5-fluoro-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological activities across a wide spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1] This guide focuses on a novel, specific derivative: 7-Bromo-5-fluoro-3-methyl-1H-indole .

As of this writing, direct in vivo efficacy data for this particular compound is not available in the public domain. This guide, therefore, adopts a comparative and predictive approach. By examining the established in vivo performance of structurally analogous indole derivatives, we can construct a scientifically grounded framework to anticipate the potential therapeutic applications and guide the preclinical development of this compound. The strategic placement of bromo, fluoro, and methyl groups on the indole ring is anticipated to modulate its lipophilicity, metabolic stability, and target-binding affinity, making this a compound of significant interest.

Comparative In Vivo Efficacy Analysis

The therapeutic potential of indole derivatives is vast. We will explore three key areas where these compounds have shown significant promise in preclinical in vivo models: oncology, inflammation, and neurodegeneration.

Potential as an Anticancer Agent

Indole derivatives have demonstrated potent anticancer activity by modulating numerous signaling pathways critical to tumor growth, proliferation, and survival.[2] Mechanisms of action include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4]

Comparative In Vivo Data for Anticancer Indole Derivatives

Compound/DerivativeCancer ModelAnimal ModelDosage & RouteKey FindingsReference(s)
Furo[3,2-b]indole derivative 10a Renal Cancer (A498)Xenograft Nude MiceNot SpecifiedSignificant antitumor activity confirmed in the A498 xenograft model.[5]
28-Indole-betulin derivativesBreast Cancer (MCF-7)In VitroN/ACaused G1 phase arrest and induced apoptosis. The indole moiety increased anticancer potential compared to the parent compound.[6]
Indole-based TyrphostinsColon Cancer (HCT-116)In Vitro / SpheroidsN/AInhibited tumor cell proliferation at sub-micromolar concentrations; induced apoptosis and exhibited anti-angiogenic properties.[7]
Indole-chalcone derivative (55) Multiple (Lung, Cervix, Liver, etc.)In VitroN/APotent antiproliferative activity (IC50 values in the nanomolar range) via inhibition of tubulin polymerization.[3]

Mechanistic Insights: Targeting Cancer Signaling Pathways

Many indole compounds exert their anticancer effects by targeting key signaling cascades. The PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer, are prominent targets.[8][9] These pathways control cell proliferation, survival, and angiogenesis. The ability of certain indoles to inhibit these pathways underscores their potential as targeted cancer therapeutics.[3][8]

Signaling Pathway: PI3K/Akt/mTOR Cascade

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by indole derivatives.

Potential as an Anti-inflammatory Agent

Several indole derivatives function as potent anti-inflammatory agents, with some, like Indomethacin, being established NSAIDs.[1] Their primary mechanisms often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1][10]

Comparative In Vivo Data for Anti-inflammatory Indole Derivatives

Compound/DerivativeInflammation ModelAnimal ModelDosage & RouteKey FindingsReference(s)
2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone (M2)Carrageenan-induced paw edemaRat400 mg/kg, oralShowed significant anti-inflammatory and analgesic activities; found to be non-toxic.[11]
3-methyl Indole derivativesCarrageenan-induced paw edemaRatNot SpecifiedDetermined to have the most potent anti-inflammatory effects among the series tested.[12]
Indole Schiff base derivative (S3)Carrageenan-induced paw edemaRatNot SpecifiedShowed 61.99% inhibition of edema after 2h; selectively inhibited COX-2.[10]
Brominated Indoles (from Dicathais orbita)LPS-induced inflammationMacrophage Cells (In Vitro)N/ABromine substitution at the C5 or C6 position effectively increases anti-inflammatory activity.[13]

Mechanistic Insights: The Carrageenan-Induced Inflammatory Cascade

The carrageenan-induced paw edema model is a standard for screening acute anti-inflammatory drugs.[14] The injection of carrageenan initiates a biphasic inflammatory response, starting with the release of histamine and serotonin, followed by a later phase dominated by prostaglandin production via COX-2 activation.[14] Indole derivatives can effectively suppress this edema, particularly in the later phase, by inhibiting COX enzymes.[14][15]

Diagram: Carrageenan-Induced Inflammatory Pathway

Carrageenan_Pathway Carrageenan Carrageenan Injection CellDamage Cellular Damage Carrageenan->CellDamage Phospholipase Phospholipase A2 CellDamage->Phospholipase Activates ArachidonicAcid Arachidonic Acid Phospholipase->ArachidonicAcid Produces COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Indole Indole Derivatives (e.g., Indomethacin) Indole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway in carrageenan-induced inflammation.

Potential as a Neuroprotective Agent

The indole scaffold is found in key neuroactive molecules like serotonin and melatonin, highlighting its intrinsic potential for treating central nervous system disorders.[16] Indole derivatives are being investigated for neurodegenerative diseases like Parkinson's and Alzheimer's due to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate neuroprotective signaling pathways.[17][18]

Comparative In Vivo Data for Neuroprotective Indole Derivatives

Compound/DerivativeDisease ModelAnimal ModelDosage & RouteKey FindingsReference(s)
Indole derivative NC009-1MPTP-induced Parkinson'sMouseNot SpecifiedAlleviated neuroinflammation and oxidative stress; demonstrated good bioavailability and BBB penetration.[18]
Stobadine Derivatives (e.g., SMe1EC2)Hypoxia/low glucoseRat Hippocampal SlicesIn VitroSignificantly reduced irreversible impairment of neurotransmission; showed potent antioxidant effects.[19]
Indole-3-carbinol (I3C) / Diindolylmethane (DIM)General NeuroprotectionN/AN/AExhibit neuroprotective effects by activating BDNF/TrkB signaling and the Nrf2 antioxidant pathway.[20][21]

Mechanistic Insights: Combating Neurodegeneration

In Parkinson's disease models, the neurotoxin MPTP is used to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease.[22][23] Neuroprotective indole derivatives can counteract this damage by reducing microglial activation (neuroinflammation) and up-regulating endogenous antioxidant pathways, such as the Nrf2-ARE system, which protects neurons from oxidative stress-induced damage.[18][20]

Signaling Pathway: Nrf2-Mediated Neuroprotection

Nrf2_Pathway OxidativeStress Oxidative Stress (e.g., from MPTP) Keap1 Keap1 OxidativeStress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Bound & Inactivated ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., NQO1) ARE->AntioxidantEnzymes Promotes Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Indole Indole Derivatives Indole->Keap1 Disrupts Binding

Caption: Indole derivatives can promote neuroprotection via the Nrf2 pathway.

Proposed Experimental Protocols for In Vivo Evaluation

To ascertain the therapeutic potential of This compound , a structured in vivo testing cascade is essential. The following protocols provide detailed, self-validating methodologies for initial efficacy screening in the three therapeutic areas discussed.

Protocol 1: Anticancer Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a study to evaluate the tumor growth inhibition properties of the target compound.[24][25]

Experimental Workflow: Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study A 1. Culture A549 (Lung Cancer) Cells B 2. Harvest & Prepare Cell Suspension (5x10^6 cells in PBS/Matrigel) A->B C 3. Subcutaneous Injection into Flank of Athymic Nude Mice B->C D 4. Monitor Tumor Growth (Palpation & Calipers) C->D E 5. Randomize Mice (Tumor Volume ~100-150 mm³) D->E F 6. Administer Treatment - Vehicle Control (p.o.) - Test Compound (i.p./p.o.) - Positive Control (e.g., Cisplatin) E->F G 7. Measure Tumor Volume & Body Weight (2-3x/week) F->G H 8. Euthanasia & Tumor Excision (Endpoint Criteria Met) G->H

Caption: Workflow for assessing anticancer efficacy using a xenograft model.

Methodology:

  • Cell Culture: Culture human A549 lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.

  • Animal Model: Use 6-8 week old female athymic nude mice, allowing for the growth of human tumors without rejection.[26]

  • Cell Preparation and Implantation:

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.[26]

    • Anesthetize a mouse and disinfect the right flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells).[26]

  • Tumor Growth and Randomization:

    • Monitor animals daily. Once tumors are palpable, begin measuring tumor volume with digital calipers 2-3 times per week. (Volume = (Width² x Length) / 2).[26]

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., DMSO/Saline).

    • Group 2 (Test Compound): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route daily for 14-21 days.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for lung cancer, such as Cisplatin.

  • Endpoint and Analysis:

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice if tumor volume exceeds 2000 mm³, ulcerates, or body weight loss exceeds 20%.

    • At the end of the study, excise tumors, weigh them, and compare the average tumor weight/volume between groups to determine the percentage of tumor growth inhibition (TGI).

Protocol 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This is a classic and reproducible model for assessing acute anti-inflammatory activity.[14][27]

Experimental Workflow: Paw Edema Assay

Paw_Edema_Workflow A 1. Acclimatize Wistar Rats (180-200g) B 2. Baseline Paw Volume Measurement (Plethysmometer) A->B C 3. Administer Treatment (p.o.) - Vehicle Control - Test Compound - Positive Control (Indomethacin) B->C D 4. Induce Inflammation (1 hr post-treatment) Inject 0.1 mL 1% Carrageenan into Subplantar Region of Right Hind Paw C->D E 5. Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan D->E F 6. Data Analysis Calculate % Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Methodology:

  • Animal Model: Use male Wistar rats (180-200g). Fast the animals overnight before the experiment but allow water ad libitum.

  • Grouping and Baseline Measurement:

    • Divide rats into groups (n=6 per group).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[28]

  • Treatment Administration (Oral Gavage):

    • Group 1 (Vehicle Control): Administer 0.5% carboxymethyl cellulose (CMC) solution.

    • Group 2 (Test Compound): Administer this compound suspended in vehicle at various doses (e.g., 10, 20, 40 mg/kg).

    • Group 3 (Positive Control): Administer Indomethacin (10 mg/kg).[28]

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw of each rat.[27][29]

  • Measurement and Analysis:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

    • Calculate the percentage increase in paw volume for each animal relative to its baseline.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 3: Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease

This protocol assesses the ability of the test compound to protect dopaminergic neurons from neurotoxin-induced damage.[22][30]

Experimental Workflow: MPTP Model

MPTP_Workflow cluster_treatment Induction & Treatment cluster_analysis Analysis (Day 8 post-MPTP) A 1. Pre-treat C57BL/6 Mice with Vehicle or Test Compound for 7-14 days B 2. Induce Parkinsonism: Administer MPTP (e.g., 20 mg/kg, i.p.) 4 doses at 2-hour intervals A->B C 3. Continue Daily Treatment for 7 days post-MPTP B->C D 4. Behavioral Testing (Rotarod, Pole Test) C->D E 5. Euthanasia & Brain Tissue Collection D->E F 6. Post-mortem Analysis - HPLC for Dopamine Levels in Striatum - Immunohistochemistry for TH+ Neurons in Substantia Nigra E->F

Caption: Workflow for assessing neuroprotection in the MPTP mouse model.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP toxicity.[23]

  • Grouping and Pre-treatment:

    • Group 1 (Saline Control): Receives saline injections instead of MPTP and vehicle for treatment.

    • Group 2 (MPTP Control): Receives MPTP and vehicle for treatment.

    • Group 3 (Test Compound): Receives MPTP and this compound at various doses.

    • Administer the test compound or vehicle daily for 7-14 days prior to MPTP administration.

  • MPTP Induction:

    • On the day of induction, administer four injections of MPTP-HCl (e.g., 20 mg/kg, i.p.) at 2-hour intervals.[31] All procedures involving MPTP must be performed with strict adherence to safety protocols.[22][30]

  • Post-MPTP Treatment and Behavioral Analysis:

    • Continue daily administration of the test compound or vehicle for 7 days after MPTP injection.

    • On day 7, perform behavioral tests like the rotarod test (motor coordination) and the pole test (bradykinesia) to assess motor deficits.

  • Neurochemical and Histological Analysis:

    • On day 8, euthanize the animals and dissect the brains.

    • Use one hemisphere to measure dopamine and its metabolite levels in the striatum via HPLC.

    • Use the other hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.

    • A significant preservation of TH-positive neurons and striatal dopamine levels in the treatment group compared to the MPTP control group would indicate a neuroprotective effect.

Conclusion and Future Directions

While direct in vivo data for This compound is not yet available, this comparative guide provides a strong foundation for its potential efficacy. The extensive evidence supporting the anticancer, anti-inflammatory, and neuroprotective activities of various substituted indole derivatives suggests that this novel compound is a highly promising candidate for preclinical investigation. The presence of a bromine atom, in particular, has been linked to enhanced biological activity in some indole series.[13]

The detailed protocols provided herein offer a clear roadmap for initiating these crucial in vivo studies. Successful outcomes in these models would warrant further investigation into the compound's pharmacokinetic profile, metabolic stability, and safety toxicology, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Antiviral Activity of 5-Fluoro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual arms race against viral pathogens, the demand for novel antiviral agents with broad-spectrum activity and favorable resistance profiles remains a critical priority for global health. The indole scaffold, a privileged structure in medicinal chemistry, has consistently yielded compounds with diverse biological activities.[1] The strategic introduction of a fluorine atom at the 5-position of the indole ring often enhances metabolic stability and binding affinity, making 5-fluoro-1H-indole derivatives a particularly promising class of compounds in antiviral drug discovery.[2]

This guide provides a comparative analysis of the antiviral performance of various 5-fluoro-1H-indole derivatives against a range of viruses, including Herpes Simplex Virus (HSV), Coxsackievirus B4 (CVB4), Human Immunodeficiency Virus (HIV-1), and Influenza A Virus. We will delve into the experimental data supporting their efficacy, compare their activity with established antiviral drugs, and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Fluorination in Indole-Based Antivirals

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. In the context of the indole ring system, a fluorine atom at the C-5 position can significantly alter the molecule's physicochemical properties. This modification can lead to:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.

These factors contribute to the enhanced biological activity observed in many fluorinated indole derivatives compared to their non-fluorinated counterparts.[3]

Comparative Antiviral Activity: A Data-Driven Overview

The antiviral potential of 5-fluoro-1H-indole derivatives has been demonstrated across several viral families. The following sections and tables summarize the key findings from in vitro studies.

A notable series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones has shown potent activity against both DNA and RNA viruses.[4] Researchers synthesized derivatives with substitutions at the N1 position of the indole ring (R₂) and on the phenyl ring of the thiosemicarbazone moiety (R₁). The data indicates that N1-ethyl substitution (R₂=ethyl) generally confers superior activity.[1][4]

Molecular modeling studies suggest a potential mechanism of action for these compounds against HSV involves binding to viral glycoproteins B and D, which are crucial for viral entry into host cells.[4][5]

Table 1: Antiviral Activity of 5-Fluoro-1H-indole-2,3-dione 3-Thiosemicarbazones

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
7d HSV-1 (KOS)HEL1.6>40>25[2][4]
HSV-2 (G)HEL1.6>40>25[2][4]
Vaccinia Virus (VV)HEL3.2>40>12.5[2][4]
7g HSV-1 (KOS)HEL1.6>40>25[2][4]
HSV-2 (G)HEL1.6>40>25[2][4]
Vaccinia Virus (VV)HEL3.2>40>12.5[2][4]
7l HSV-1 (KOS)HEL1.6>40>25[2][4]
HSV-2 (G)HEL1.6>40>25[2][4]
Vaccinia Virus (VV)HEL3.2>40>12.5[2][4]
7n Coxsackievirus B4Vero1.6>40>25[2][4]
AcyclovirHSV-1 (KOS)HEL0.2>40>200[4]
GanciclovirHSV-2 (G)HEL0.2>40>200[4]
RibavirinCoxsackievirus B4Vero12.8>40>3.1[4]

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Fluorinated indoles have also been investigated as inhibitors of key viral enzymes in HIV and influenza. Certain indole-carboxamide derivatives have demonstrated potent, low-nanomolar inhibition of HIV-1 replication by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6] Furthermore, a 5-fluoro-azaindole derivative, VX-787, was identified as a first-in-class, orally bioavailable inhibitor of the influenza A PB2 subunit, a component of the viral RNA polymerase complex.[7]

Table 2: Antiviral Activity of Other Fluorinated Indole Derivatives

Compound ClassDerivative ExampleVirusMechanism of ActionEC₅₀Reference(s)
Indole-carboxamides19a-eHIV-1 (WT)NNRTI2.0–4.6 nM[6]
AzaindolesVX-787 (Compound 2)Influenza APB2 Polymerase Inhibitor2.6 nM (CPE assay)[7]
EfavirenzN/AHIV-1 (WT)NNRTI1.5 nM[6]
Oseltamivir CarboxylateN/AInfluenza ANeuraminidase Inhibitor>10 µM (for resistant strains)[7]
Experimental Design and Protocols

The trustworthiness of antiviral data hinges on robust and reproducible experimental design. The evaluation of a potential antiviral agent is a multi-step process designed to determine its efficacy and safety profile. The primary goal is to identify compounds that potently inhibit viral replication at concentrations that are non-toxic to the host cells.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Decision Compound Test Compound (5-Fluoro-1H-Indole Derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Reduction) Compound->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀ Antiviral->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI Decision High SI? Potent EC₅₀? SI->Decision Proceed Proceed to Advanced Studies (Mechanism of Action, In Vivo) Decision->Proceed Yes Discard Discard or Modify Compound Decision->Discard No

Caption: High-level workflow for in vitro antiviral compound screening.

This protocol determines the concentration of the test compound that affects host cell viability.

  • Cell Seeding: Seed host cells (e.g., HEL or Vero) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the 5-fluoro-1H-indole derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum. Wash the cells with PBS and overlay them with a semi-solid medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Remove the overlay medium and fix the cells with 4% paraformaldehyde. Stain the cells with a 0.1% crystal violet solution to visualize the plaques (areas of dead or destroyed cells).

  • Quantification: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Mechanisms of Action and Structure-Activity Relationships (SAR)

Understanding how these compounds work is crucial for their further development. The antiviral action can target various stages of the viral life cycle.[8][9] Indole derivatives, including the 5-fluoro substituted class, have been shown to act as entry inhibitors, polymerase inhibitors, and reverse transcriptase inhibitors.[7][10][11]

G cluster_0 cluster_1 A 1. Attachment & Entry B 2. Uncoating A->B C 3. Replication (Genome Synthesis) B->C D 4. Protein Synthesis C->D E 5. Assembly & Release D->E T1 Entry Inhibitors (e.g., Arbidol, some Indoles) T1->A T2 Polymerase/RT Inhibitors (e.g., Acyclovir, NNRTIs, VX-787) T2->C T3 Neuraminidase Inhibitors (e.g., Oseltamivir) T3->E

Caption: Key stages in the viral life cycle and corresponding antiviral targets.

For the 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, SAR studies have provided critical insights.[1]

Caption: Structure-Activity Relationship (SAR) for key indole derivatives.

The consistent finding that an ethyl group at the R₂ position is more effective than a methyl group suggests that a slightly larger, lipophilic substituent in this position enhances the compound's interaction with its biological target or improves its cellular uptake.[4] Similarly, the effectiveness of electron-withdrawing groups at the R₁ position points to specific electronic requirements for binding within the target pocket.[4]

Conclusion and Future Directions

The experimental data strongly supports the continued investigation of 5-fluoro-1H-indole derivatives as a versatile platform for the development of novel antiviral agents. The thiosemicarbazone series, in particular, demonstrates promising broad-spectrum activity against both DNA and RNA viruses, warranting further preclinical evaluation. Other fluorinated indole scaffolds have yielded highly potent, specific inhibitors of critical viral enzymes for pathogens like HIV and influenza.

Future work should focus on optimizing the selectivity index of these compounds to ensure a wide therapeutic window. Advanced studies should aim to definitively elucidate their mechanisms of action, characterize potential viral resistance mutations, and evaluate their efficacy in in vivo models of infection. The strategic application of fluorine chemistry to the privileged indole scaffold will undoubtedly continue to be a fruitful avenue in the quest for the next generation of antiviral drugs.

References

A Comparative Docking Guide: Evaluating 7-Bromo-5-fluoro-3-methyl-1H-indole Against Key Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of 7-Bromo-5-fluoro-3-methyl-1H-indole, a halogenated indole derivative. We will objectively compare its potential binding affinities and interactions with those of established inhibitors against two critical cancer-related protein targets: Phosphoinositide 3-Kinase (PI3K) and Tubulin. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The strategic placement of bromine and fluorine atoms on the indole ring of this compound is hypothesized to enhance its binding affinity and selectivity for target proteins through halogen bonding and other non-covalent interactions.[4]

Selection of Target Proteins and Comparator Compounds

The choice of target proteins is paramount for a meaningful docking study. Based on the extensive literature on indole derivatives in oncology, we have selected two proteins that represent distinct anticancer mechanisms:

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases crucial to the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[5][6][7][8] Indole derivatives have shown promise as PI3K inhibitors.[9][10][11]

  • Tubulin: The protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][12][13][14][15] The indole nucleus is a key feature of several potent tubulin inhibitors.[12][13]

To benchmark the performance of this compound, we will compare it against well-characterized inhibitors for each target:

  • For PI3K: ZSTK474, a potent pan-class I PI3K inhibitor.

  • For Tubulin: Combretastatin A-4 (CA-4), a natural product that binds to the colchicine-binding site on β-tubulin.

Detailed Molecular Docking Protocol

The following protocol outlines a standardized and reproducible workflow for performing molecular docking studies. The causality behind each step is explained to ensure scientific rigor.

2.1. Experimental Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Preparation (PDB ID: 2Y3A for PI3K, 1SA0 for Tubulin) Ligand 2. Ligand Preparation (Energy Minimization) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid Prepared Structures Dock 4. Molecular Docking (AutoDock Vina) Analyze 5. Analysis of Results (Binding Energy & Interactions) Grid->Analyze Docking Poses Visualize 6. Visualization (PyMOL, Discovery Studio)

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Action: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For PI3K (p110α subunit), PDB ID: 2Y3A can be used, and for Tubulin, PDB ID: 1SA0 (in complex with DAMA-colchicine) is suitable.

    • Rationale: Using high-resolution crystal structures provides an accurate representation of the protein's three-dimensional conformation.

    • Execution: Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges using software like AutoDock Tools. For tubulin, the alpha and beta chains are the primary focus.

  • Ligand Preparation:

    • Action: Generate 3D structures of this compound, ZSTK474, and Combretastatin A-4.

    • Rationale: An accurate 3D conformation of the ligand is crucial for predicting its binding mode.

    • Execution: Use a chemical drawing tool like ChemDraw or MarvinSketch to create the 2D structures and then convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. For the halogenated indole, ensure the force field can adequately handle halogen atoms.[4]

  • Grid Box Generation:

    • Action: Define the binding site on the target protein by creating a grid box.

    • Rationale: The grid box specifies the search space for the docking algorithm, focusing the computational effort on the region of interest.

    • Execution: For PI3K, the grid box should encompass the ATP-binding pocket. For Tubulin, it should be centered on the colchicine-binding site at the interface of the α and β subunits. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.

  • Molecular Docking:

    • Action: Perform the docking calculations using a validated docking program.

    • Rationale: The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

    • Execution: AutoDock Vina is a widely used and effective tool for this purpose. It employs a Lamarckian genetic algorithm for ligand conformational searching. The number of binding modes to generate and the exhaustiveness of the search can be adjusted.

  • Analysis of Results:

    • Action: Analyze the docking results, focusing on the predicted binding energy and the specific interactions between the ligand and the protein.

    • Rationale: The binding energy provides a quantitative estimate of the binding affinity, while the analysis of interactions reveals the key residues and types of bonds (hydrogen bonds, hydrophobic interactions, halogen bonds) responsible for binding.

    • Execution: The output from AutoDock Vina will provide binding energies in kcal/mol. The lowest energy conformation is generally considered the most likely binding mode.

  • Visualization:

    • Action: Visualize the docked poses of the ligands in the protein's binding site.

    • Rationale: Visualization is essential for understanding the spatial arrangement of the ligand and its interactions with the protein's amino acid residues.

    • Execution: Use molecular graphics software like PyMOL or Discovery Studio to generate high-quality images and analyze the interactions in detail.

Comparative Analysis of Docking Results

The following table summarizes hypothetical, yet plausible, docking results for this compound and the comparator compounds against PI3K and Tubulin.

Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Types of Interactions
This compound PI3K (p110α)-8.5Val851, Gln859, Trp780Hydrogen bond, Hydrophobic, Halogen bond
ZSTK474 (Comparator)PI3K (p110α)-9.2Val851, Ser774, Lys802Hydrogen bonds, Hydrophobic
This compound Tubulin-7.9Cys241, Leu248, Ala316Hydrophobic, Halogen bond
Combretastatin A-4 (Comparator)Tubulin-8.8Cys241, Leu255, Val318Hydrogen bond, Hydrophobic

Interpretation of Results:

  • Binding Energy: A more negative binding energy suggests a higher predicted binding affinity. In this hypothetical scenario, the comparator compounds show slightly better binding energies. However, the values for this compound are still indicative of potentially strong binding.

  • Key Interactions: The analysis of interacting residues is crucial. The presence of a halogen bond between the bromine or fluorine atom of the indole derivative and an appropriate acceptor atom in the protein backbone or side chain would be a significant finding, potentially contributing to its affinity and selectivity.

Signaling Pathway Context

Understanding the biological context of the target proteins is essential for appreciating the potential downstream effects of their inhibition.

4.1. PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Inhibition of PI3K by a compound like this compound would block the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and downstream effectors like mTORC1. This would ultimately lead to a reduction in cell growth and proliferation.

4.2. Tubulin and Microtubule Dynamics

G cluster_tubulin Tubulin Dimers Alpha α-Tubulin Microtubule Microtubule Alpha->Microtubule Polymerization Beta β-Tubulin Beta->Microtubule Polymerization Microtubule->Alpha Depolymerization Microtubule->Beta Depolymerization Mitosis Cell Division (Mitosis) Microtubule->Mitosis

Caption: The role of tubulin in microtubule formation.

A tubulin inhibitor would bind to the tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule dynamics would arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting docking studies of this compound against PI3K and Tubulin. The hypothetical results suggest that this compound may have promising interactions with both targets, warranting further investigation.

Future experimental validation is crucial and should include:

  • In vitro kinase assays to determine the IC50 value against PI3K isoforms.

  • Tubulin polymerization assays to confirm its effect on microtubule dynamics.

  • Cell-based assays to assess its anti-proliferative activity in relevant cancer cell lines.

  • X-ray crystallography of the compound in complex with its target protein to definitively determine its binding mode.

By combining computational predictions with rigorous experimental validation, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly evaluated.

References

Unraveling the Enigmatic Mechanism of 7-Bromo-5-fluoro-3-methyl-1H-indole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born. Its inherent biological activity, coupled with the potential for diverse chemical modifications, makes it a perennial subject of intense scientific inquiry. Within this esteemed class of compounds, 7-Bromo-5-fluoro-3-methyl-1H-indole emerges as a molecule of considerable interest. Its unique halogenation and methylation pattern suggests a nuanced pharmacological profile, yet its precise mechanism of action remains to be fully elucidated.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. By contextualizing its potential activities against well-established therapeutic agents, we offer a roadmap for its systematic evaluation. This document is structured not as a rigid protocol, but as a dynamic guide, encouraging critical thinking and experimental adaptability—hallmarks of rigorous scientific investigation.

Part 1: The Investigational Landscape: Plausible Mechanisms of Action

The chemical architecture of this compound, featuring a brominated and fluorinated indole core, strongly suggests two primary avenues of biological activity: antimicrobial and anticancer effects. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.

The Antimicrobial Potential: A Disruption of Bacterial Homeostasis?

Halogenated indoles have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1][2] The proposed mechanisms often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the downregulation of key virulence factors.[3][4][5] Given this precedent, it is plausible that this compound exerts its antimicrobial effects by interfering with bacterial DNA replication, protein synthesis, or cell wall integrity.

To explore this hypothesis, we will draw a comparison with Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic. Ciprofloxacin's well-defined mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, provides a clear benchmark for comparative studies.[6][7][8]

The Anticancer Hypothesis: Targeting Cellular Proliferation and Survival

The indole scaffold is a cornerstone in the development of anticancer therapeutics.[9][10][11] The mechanisms of action for anticancer indoles are diverse and include the disruption of microtubule dynamics, the inhibition of protein kinases, and the induction of apoptosis.[9][11] The presence of halogen atoms on the indole ring can enhance these activities.

Given this context, we will compare this compound against two distinct classes of anticancer agents:

  • Vinorelbine: A semi-synthetic vinca alkaloid that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[11][12][13] Its direct interaction with tubulin provides a clear mechanistic endpoint for comparison.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis, including VEGFR and PDGFR.[2][5][14] This comparison will allow for the exploration of potential kinase inhibitory activity.

Part 2: A Framework for Mechanistic Elucidation: Comparative Experimental Design

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating, providing clear, quantifiable endpoints to compare the activity of our lead compound with the established mechanisms of our chosen comparators.

Foundational Activity Screening: Determining the Biological Domain

The initial step is to ascertain the primary biological activity of this compound. This involves parallel screening for both antimicrobial and cytotoxic effects.

This assay will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria.

Methodology:

  • Bacterial Strain Selection: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serially dilute this compound and Ciprofloxacin in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: This experiment provides a quantitative measure of the compound's antimicrobial potency, allowing for a direct comparison with Ciprofloxacin.[15][16][17]

This assay will determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be used.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Vinorelbine, and Sunitinib.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 value by plotting cell viability against compound concentration.

Rationale: This experiment quantifies the cytotoxic potential of the compound and provides a basis for comparison with established anticancer agents like Vinorelbine and Sunitinib.[18][19]

Delving Deeper: Pinpointing the Molecular Target

Based on the results of the initial screening, subsequent experiments should focus on elucidating the specific molecular mechanism.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for Antimicrobial Mechanism."

This assay directly measures the inhibitory effect of a compound on the activity of DNA gyrase.

Methodology:

  • Enzyme and Substrate: Use purified bacterial DNA gyrase and supercoiled plasmid DNA as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, ATP, and varying concentrations of the test compound (this compound and Ciprofloxacin).

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

  • Quantification: Visualize the DNA bands under UV light and quantify the amount of relaxed DNA to determine the extent of gyrase inhibition.

Rationale: This in vitro assay provides direct evidence for the inhibition of a key bacterial enzyme, allowing for a mechanistic comparison with Ciprofloxacin.[6][20]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for Anticancer Mechanism."

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Use purified bovine or porcine brain tubulin.

  • Reaction Setup: In a 96-well plate, combine tubulin with a polymerization buffer (containing GTP) and varying concentrations of the test compound (this compound and Vinorelbine).

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

Rationale: This assay provides direct evidence of a compound's ability to interfere with microtubule dynamics, a key mechanism for many anticancer drugs.[4][21][22]

This assay measures the ability of a compound to inhibit the activity of specific RTKs.

Methodology:

  • Kinase and Substrate Selection: Choose a panel of relevant RTKs (e.g., VEGFR, PDGFR) and a generic or specific peptide substrate.

  • Assay Format: Utilize a format such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™).

  • Reaction: Incubate the kinase, substrate, ATP, and serial dilutions of the test compound (this compound and Sunitinib).

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced.

  • IC50 Determination: Calculate the IC50 value for kinase inhibition.

Rationale: This assay directly quantifies the inhibitory potency of a compound against specific kinases, enabling a direct comparison with a multi-targeted inhibitor like Sunitinib.[23][24]

Part 3: Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a robust comparison of this compound with the selected reference compounds.

Quantitative Comparison of Bioactivity
CompoundTarget Organism/Cell LineEndpointPotency (MIC/IC50)Reference
This compound S. aureus, E. coli, etc. / Cancer Cell LinesMIC / IC50To be determined-
Ciprofloxacin E. coliMIC~0.015 - 1 µg/mL[15][16]
S. aureusMIC~0.12 - 2 µg/mL[15]
Vinorelbine HeLaIC501.25 nM[18][25]
A549 (NSCLC)IC5027.40 nM[19]
Calu-6 (NSCLC)IC5010.01 nM[19]
H1792 (NSCLC)IC505.639 nM[19]
Sunitinib HCT116 (Colorectal)IC5031.18 µM[26]
RKO (Colorectal)IC505.61 µM[26]
A549 (NSCLC)IC503.6 µM[27]
H1975 (NSCLC)IC503.13 µM[27]
Mechanistic Pathway Visualization

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Comparative Signaling Pathways."

Conclusion: Charting the Path Forward

The exploration of this compound's mechanism of action is a journey into the heart of modern medicinal chemistry. By employing a systematic and comparative approach, researchers can efficiently and effectively delineate its biological activity and molecular targets. This guide provides a robust framework for this endeavor, encouraging a hypothesis-driven approach that is both scientifically rigorous and adaptable. The insights gained from such studies will not only illuminate the therapeutic potential of this specific compound but also contribute to the broader understanding of how the indole scaffold can be leveraged to combat human disease. The path to novel therapeutics is paved with meticulous investigation, and for this compound, the journey has just begun.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-5-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling and disposal of 7-Bromo-5-fluoro-3-methyl-1H-indole (CAS No. 883001-24-9). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This document moves beyond mere procedure to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.

The fundamental principle for managing this compound is recognizing its chemical nature: it is a halogenated organic compound . This classification is dictated by the presence of bromine and fluorine atoms attached to its indole structure and is the single most important factor determining its proper disposal pathway.

Hazard Assessment: Understanding the "Why"

  • Indole Core : The indole ring itself is an electron-rich heterocycle. While indole is a key structure in biology, concentrated exposure can be hazardous. The primary risk associated with substituted indoles is often irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Halogenation (Bromo- and Fluoro- groups) : The carbon-halogen bonds introduce significant environmental and health considerations. Halogenated organic compounds are listed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as requiring specific disposal methods due to their potential to form persistent organic pollutants and toxic acid gases (e.g., hydrogen bromide, hydrogen fluoride) upon improper incineration.[4][5]

Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:

  • An irritant to the eyes, skin, and respiratory tract.[1][2]

  • Potentially harmful if swallowed or inhaled.

  • Very toxic to aquatic life with long-lasting effects.[6]

  • A producer of hazardous decomposition products under thermal stress, including carbon oxides, nitrogen oxides, and highly corrosive hydrogen halides (HBr, HF).[6][7]

Table 1: Comparative Hazard Data of Structurally Related Compounds

Property 5-Fluoroindole 3-Methylindole (Skatole) 1-Bromo-3,5-difluorobenzene
CAS No. 399-52-0 83-34-1 461-96-1
Physical State Solid Solid Liquid
Key Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[1] Harmful if swallowed, Eye Irritant Flammable Liquid, Skin Irritant, Eye Irritant, Very toxic to aquatic life[6]

| PPE | Goggles, Gloves, Protective Clothing | Goggles, Gloves, Protective Clothing | Goggles, Gloves, Protective Clothing |

Disclaimer: This table is for hazard inference only. Always treat novel compounds with the highest degree of caution.

Laboratory Workflow: From Bench to Disposal

Safe disposal is the final step in a well-planned laboratory workflow. The following sections provide a step-by-step methodology for handling, segregating, and preparing this compound for final disposal.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.

  • Hand Protection : Chemical-resistant gloves (Nitrile rubber is a common choice, but consult your institution's glove selection guide for halogenated organics).

  • Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities, consider an apron or chemical-resistant suit.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation: The Critical Step

The most common and costly mistake in laboratory waste management is improper segregation. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.[8][9]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a material compatible with halogenated organic solids or their solutions (e.g., HDPE or glass).

  • Label Correctly : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "Waste this compound". Avoid formulas or abbreviations.[10]

    • If in solution, list the solvent(s) as well.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Collect Waste :

    • Solid Waste : Collect unadulterated solid waste, contaminated spatulas, and weighing papers in this container.

    • Contaminated Labware : Disposable labware (pipette tips, etc.) heavily contaminated with the compound should be placed in the designated container.

    • Solutions : If the compound is in a halogenated solvent (e.g., dichloromethane), it can be added to a designated "Halogenated Liquid Waste" container. If it is in a non-halogenated solvent (e.g., acetone, ethyl acetate), it must still be disposed of in a halogenated waste stream.[9]

  • Keep Closed : The waste container must be securely closed at all times, except when actively adding waste.[9][10]

WasteSegregation cluster_legend Logic Path Start Generated Waste: This compound CheckHalogen Is the compound halogenated? Start->CheckHalogen HW_Container Halogenated Waste Container CheckHalogen->HW_Container Yes NonHW_Container Non-Halogenated Waste Container CheckHalogen->NonHW_Container No Halogenated YES (Contains Br and F) NonHalogenated NO DisposalWorkflow Lab 1. Lab Bench (Segregated Waste Container) SAA 2. Satellite Accumulation Area (Managed by Lab Staff) Lab->SAA EHS 3. EHS Pickup (Scheduled Service) SAA->EHS TSDF 4. Licensed Waste Vendor (Transport & Storage) EHS->TSDF Incineration 5. Final Disposal (High-Temp Incineration) TSDF->Incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.